Methyl 2-amino-3-chloropropanoate hydrochloride
Descripción
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 170313. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
methyl 2-amino-3-chloropropanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8ClNO2.ClH/c1-8-4(7)3(6)2-5;/h3H,2,6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POPBCSXDEXRDSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33646-31-0, 17136-54-8, 38524-37-7, 112346-82-4 | |
| Record name | 33646-31-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170313 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC117383 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117383 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC77696 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77696 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Chloro-D-alanine methyl ester hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Methyl 2-amino-3-chloropropanoate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Chemical and physical properties of Methyl 2-amino-3-chloropropanoate hydrochloride
An In-depth Technical Guide to Methyl 2-amino-3-chloropropanoate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of this compound, a key chiral building block and serine derivative. As a functionalized amino acid ester, this compound serves as a valuable intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. This guide moves beyond a simple data sheet to offer insights into its synthesis, detailed analytical characterization, and safe handling, grounded in established scientific principles.
Chemical Identity and Molecular Structure
This compound is the hydrochloride salt of the methyl ester of 3-chloroalanine. The presence of a chiral center at the α-carbon (C2) means it can exist as different stereoisomers, most commonly as a racemate (D,L-) or as individual enantiomers ((R)- or (S)-). This chirality is critical in drug development, where stereochemistry often dictates biological activity. The hydrochloride salt form enhances the compound's stability and handling characteristics compared to the free base.[1]
| Identifier | Value |
| IUPAC Name | methyl 2-amino-3-chloropropanoate;hydrochloride[2] |
| Synonyms | DL-3-Chloroalanine methyl ester hydrochloride, D,L-β-Chloroalanine methyl ester hydrochloride, NSC-77696[2] |
| Molecular Formula | C₄H₉Cl₂NO₂[2][3] |
| Molecular Weight | 174.02 g/mol [2] |
| Canonical SMILES | COC(=O)C(CCl)N.Cl[4] |
| InChIKey | POPBCSXDEXRDSX-UHFFFAOYSA-N[2] |
| CAS Number (Racemate) | 33646-31-0[2][5] |
| CAS Number ((R)-enantiomer) | 17136-54-8[3] |
| CAS Number ((S)-enantiomer) | 112346-82-4[6][7] |
Physicochemical Properties
The physical properties of the compound dictate its handling, storage, and application in synthetic protocols. It is typically supplied as a solid, and its stability is enhanced by storage under controlled conditions.
| Property | Value | Source |
| Appearance | White to yellow solid | [5] |
| Storage Conditions | 4°C, sealed storage, away from moisture and light | [5] |
| Solution Stability | In solvent: -80°C for 6 months; -20°C for 1 month | [5] |
| Topological Polar Surface Area | 52.3 Ų | [2] |
| General Stability | Stable under normal, recommended storage conditions | [8] |
Synthesis and Purification Workflow
Expert Rationale: A common and efficient synthesis route for the (R)-enantiomer starts from the readily available amino acid D-serine.[9] This pathway involves two key transformations: 1) Fischer esterification of the carboxylic acid and 2) Nucleophilic substitution of the primary alcohol with a chloride. Thionyl chloride (SOCl₂) is an excellent reagent choice as it serves as both the acid catalyst for esterification (releasing HCl in situ) and the chlorinating agent in the second step, making the process economical. The hydrochloride salt is conveniently formed during the reaction sequence.
Step-by-Step Synthesis Protocol
This protocol is adapted from established methods for the synthesis of (R)-Methyl 2-amino-3-chloropropanoate hydrochloride from D-serine.[9]
-
Esterification:
-
Suspend D-serine in anhydrous methanol in a round-bottom flask equipped with a reflux condenser and magnetic stirrer.
-
Cool the suspension in an ice bath and add thionyl chloride dropwise. The addition is exothermic and generates HCl gas.
-
After addition is complete, heat the mixture to reflux for 5-8 hours until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure to yield D-serine methyl ester hydrochloride as a crude solid.
-
-
Chlorination:
-
Suspend the crude D-serine methyl ester hydrochloride in a suitable solvent such as dichloroethane.
-
Add thionyl chloride and stir the mixture at room temperature for approximately 24 hours.
-
The product, (R)-Methyl 2-amino-3-chloropropanoate hydrochloride, will precipitate out of the solution.
-
-
Purification:
-
Collect the crude product by filtration.
-
Recrystallize the solid from a solvent like methanol to remove impurities. The process involves dissolving the crude product in hot methanol, optionally decolorizing with activated carbon, filtering while hot, and allowing the solution to cool slowly to induce crystallization.
-
Filter the purified crystals and dry under vacuum to obtain the final product.
-
Synthesis Workflow Diagram
Caption: Synthesis workflow from D-Serine to the final product.
Analytical Characterization
Expert Rationale: A multi-technique approach is essential for the unambiguous structural confirmation and purity assessment of the final compound. NMR spectroscopy confirms the molecular skeleton, mass spectrometry verifies the molecular weight and formula, and IR spectroscopy identifies key functional groups. This orthogonal validation ensures the material's identity and quality for subsequent use.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Purpose: To confirm the precise connectivity of atoms in the molecule. ¹H NMR identifies the chemical environment and neighboring protons for each hydrogen atom, while ¹³C NMR does the same for the carbon skeleton.
Step-by-Step Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O) in a standard 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
Data Analysis & Expected Results:
-
¹H NMR: Expect a singlet around 3.7-3.8 ppm corresponding to the three methyl ester protons (-OCH₃). The proton at the α-carbon (C2) and the two protons at the β-carbon (C3) will appear as multiplets, typically between 3.5 and 4.5 ppm, with their exact shifts and coupling patterns depending on the solvent and stereochemistry. The ammonium protons (-NH₃⁺) will appear as a broad singlet, the chemical shift of which is highly dependent on concentration and solvent.
-
¹³C NMR: Expect distinct signals for the methyl ester carbon (~53 ppm), the α-carbon (~55 ppm), the β-carbon (~45 ppm), and the carbonyl carbon of the ester (~170 ppm).
-
Mass Spectrometry (MS)
Purpose: To confirm the molecular weight and elemental composition of the compound. Electrospray Ionization (ESI) is the preferred method due to the polar and pre-charged nature of the hydrochloride salt.
Step-by-Step Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.
-
Analysis: Infuse the solution directly into the ESI source or inject it into a Liquid Chromatography (LC) system coupled to the mass spectrometer (LC-MS).
-
Data Analysis & Expected Results: In positive ion mode, the primary ion observed will be the protonated molecule of the free base, [C₄H₈ClNO₂ + H]⁺. The expected exact mass for this ion is approximately 138.0265 Da. The characteristic isotopic pattern of one chlorine atom (a ~3:1 ratio for M and M+2 peaks) should be clearly visible.
Analytical Workflow Diagram
Caption: Orthogonal analytical workflow for product validation.
Safety, Handling, and Storage
This compound is an irritant and requires careful handling using appropriate personal protective equipment (PPE) in a controlled laboratory environment.
| Hazard Class | GHS Statement |
| Skin Irritation | H315: Causes skin irritation[2][3] |
| Eye Irritation | H319: Causes serious eye irritation[2][3] |
| Respiratory Irritation | H335: May cause respiratory irritation[2][3] |
Handling Recommendations:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[8]
-
Personal Protective Equipment: Wear protective gloves (e.g., nitrile), safety glasses with side-shields or goggles, and a lab coat.[8]
-
Hygiene: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.[8]
Storage Recommendations:
-
Store in a tightly sealed container in a dry and cool place.[5][8]
-
Follow the specific temperature guidelines (e.g., 4°C) to ensure long-term stability.[5]
Applications in Research and Drug Development
This compound is not typically an active pharmaceutical ingredient itself but rather a versatile starting material.
-
Chiral Building Block: The enantiomerically pure forms are valuable for synthesizing stereospecific drugs, where one enantiomer has the desired therapeutic effect while the other may be inactive or cause side effects.
-
Functionalized Intermediate: The molecule contains three key functional groups ripe for modification:
-
The amino group can be acylated, alkylated, or used in peptide couplings.
-
The ester group can be hydrolyzed to the free acid or converted to an amide.
-
The chloride is a good leaving group, allowing for nucleophilic substitution to introduce a wide variety of other functional groups (e.g., azides, thiols, amines).
-
-
Medicinal Chemistry Relevance: The incorporation of chlorine into drug candidates is a common strategy in medicinal chemistry to modulate metabolic stability, lipophilicity, and binding affinity.[10] This compound provides a straightforward way to introduce a chlorinated, three-carbon amino acid fragment into a target molecule.
References
- 1. CN103224437A - Amino acid methyl ester hydrochloride preparation - Google Patents [patents.google.com]
- 2. This compound | C4H9Cl2NO2 | CID 13050341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. methyl (2R)-2-amino-3-chloropropanoate hydrochloride | C4H9Cl2NO2 | CID 17750875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. chemscene.com [chemscene.com]
- 7. (S)-Methyl 2-amino-3-chloropropanoate hydrochloride - CAS:112346-82-4 - Sunway Pharm Ltd [3wpharm.com]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. CN106518695A - A synthetic method of (R)-methyl 2-amino-3-chloropropanoate hydrochloride - Google Patents [patents.google.com]
- 10. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
IUPAC name for Methyl 2-amino-3-chloropropanoate hydrochloride
An In-Depth Technical Guide to the IUPAC Nomenclature and Properties of Methyl 2-amino-3-chloropropanoate hydrochloride
Abstract
This technical guide provides a comprehensive analysis of this compound, a substituted amino acid ester of significant interest in synthetic organic chemistry and drug development. The primary focus of this document is the systematic derivation of its International Union of Pure and Applied Chemistry (IUPAC) name. We will dissect the molecule's structure, apply fundamental nomenclature rules, and explore its synthesis, physicochemical properties, and handling protocols. This guide is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound's chemical identity and characteristics.
The Imperative of Systematic Nomenclature
In the complex landscape of chemical research and development, unambiguous communication is paramount. The IUPAC nomenclature system provides a standardized, logical framework for naming chemical compounds, ensuring that a given name corresponds to a single, unique molecular structure. This eliminates the ambiguity of common or trivial names and facilitates global collaboration and information retrieval. Understanding the principles behind IUPAC naming is a foundational skill for any chemical scientist.
Structural Elucidation and IUPAC Name Derivation
The name "this compound" precisely describes a specific molecular architecture. Let's deconstruct this name by systematically applying IUPAC rules.
Identifying the Core Components
The compound is a salt, composed of an organic cation (the protonated methyl 2-amino-3-chloropropanoate) and a chloride anion.
-
Parent Chain: The term "propanoate" indicates a three-carbon aliphatic chain as the core structure, derived from propanoic acid.
-
Principal Functional Group: The suffix "-oate" signifies that the highest priority functional group is an ester.[1][2]
-
Ester Alkyl Group: The word "Methyl" at the beginning of the name identifies the alkyl group attached to the ester's oxygen atom.[3][4][5]
-
Substituents: The prefixes "2-amino" and "3-chloro" denote an amine group (-NH₂) on the second carbon and a chlorine atom (-Cl) on the third carbon of the propanoate chain, respectively.
-
Salt Formation: The term "hydrochloride" indicates that the compound is a salt formed by the reaction of the basic amino group with hydrochloric acid (HCl), resulting in a protonated amino group (-NH₃⁺).
A Step-by-Step Derivation of the IUPAC Name
The systematic naming process follows a clear, hierarchical procedure.
-
Identify the Principal Functional Group: The molecule contains an ester, an amine, and a halide. According to IUPAC priority rules, the ester is the principal functional group and determines the suffix of the name.[1][2][6][7]
-
Name the Parent Carboxylate and Alkyl Group: The longest carbon chain containing the ester's carbonyl group has three carbons, making the parent carboxylate "propanoate". The alcohol-derived portion is a methyl group. Combining these gives the base name methyl propanoate .[8]
-
Number the Parent Chain: Numbering begins at the carbonyl carbon (C=O) as position 1. Therefore, the carbon bearing the amino group is C2, and the carbon bearing the chlorine atom is C3.
-
Identify and Alphabetize Substituents: The substituents are an amino group at C2 and a chloro group at C3. Alphabetically, "amino" precedes "chloro".
-
Assemble the Full Name (Base): Combining the elements in order yields methyl 2-amino-3-chloropropanoate .
-
Name the Salt: As the basic amino group is protonated by hydrochloric acid, the word hydrochloride is appended to the name of the organic base.
-
Final IUPAC Name: The complete, systematic IUPAC name is This compound .
Stereochemistry
The carbon at position 2 (the α-carbon) is a chiral center, meaning it can exist as two non-superimposable mirror images or enantiomers.
-
methyl (2S)-2-amino-3-chloropropanoate hydrochloride
-
methyl (2R)-2-amino-3-chloropropanoate hydrochloride [9]
When no stereochemical descriptor is provided, the name refers to the racemic mixture, a 1:1 mixture of both enantiomers.
Logical Flow for IUPAC Name Determination
Caption: Logical workflow for deriving the IUPAC name.
Synthesis Pathway and Experimental Protocol
This compound is typically synthesized from a readily available amino acid precursor, such as serine. The synthesis involves two key transformations: esterification of the carboxylic acid and chlorination of the primary alcohol.
Overview of Synthetic Route
The most common laboratory-scale synthesis starts with either L-serine or D-serine to produce the corresponding enantiomerically pure product.[10] The use of thionyl chloride (SOCl₂) is particularly efficient as it can act as both the acid catalyst for esterification and the chlorinating agent.
Caption: A typical two-step synthesis from D-Serine.
Experimental Protocol: Synthesis of (R)-methyl 2-amino-3-chloropropanoate hydrochloride
This protocol is adapted from established procedures.[10] All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Step 1: Esterification to D-Serine methyl ester hydrochloride
-
Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stirrer.
-
Charging Flask: Add D-serine (1.0 eq) to anhydrous methanol (acting as solvent and reagent).
-
Reaction: Cool the suspension in an ice bath. Slowly add thionyl chloride (1.1 eq) dropwise. The mixture will become a clear solution.
-
Reflux: Remove the ice bath and heat the solution to reflux for 5-8 hours.
-
Workup: Cool the reaction mixture. Concentrate the solvent under reduced pressure to obtain a solid or oil.
-
Purification: Add ethyl acetate to the residue and stir (triturate) at room temperature to induce crystallization. Collect the white solid by filtration, wash with cold ethyl acetate, and dry under vacuum to yield D-serine methyl ester hydrochloride.
Step 2: Chlorination to (R)-methyl 2-amino-3-chloropropanoate hydrochloride
-
Setup: Use a clean, dry round-bottom flask with a stirrer and condenser.
-
Charging Flask: Suspend the D-serine methyl ester hydrochloride (1.0 eq) from Step 1 in a suitable solvent such as dichloroethane.
-
Reaction: Add thionyl chloride (≥2.0 eq) to the suspension. Heat the mixture gently (e.g., 40-50 °C) and stir for 24 hours.
-
Workup: Cool the reaction mixture. The product often precipitates from the solution.
-
Purification: Collect the crude solid by filtration. The crude product can be recrystallized from a solvent like methanol by dissolving, decolorizing with activated carbon (if necessary), cooling to induce crystallization, filtering, and drying under vacuum to yield the final product.
Physicochemical and Safety Data
Accurate data is crucial for experimental design and safety assessment.
Key Properties
| Property | Value | Source |
| IUPAC Name | methyl 2-amino-3-chloropropanoate;hydrochloride | PubChem[11] |
| Molecular Formula | C₄H₉Cl₂NO₂ | PubChem[9][11] |
| Molecular Weight | 174.03 g/mol | MCE[12], ChemScene[13] |
| CAS Number | 33646-31-0 (Racemate) | PubChem[11], GSRS[14] |
| 17136-54-8 ((R)-enantiomer) | PubChem[9] | |
| 112346-82-4 ((S)-enantiomer) | ChemScene[13][15][16] | |
| Appearance | White solid | Chloroalanine - Wikipedia[17] |
| Synonyms | 3-chloro-DL-alanine methyl ester hydrochloride | PubChem[11] |
Safety and Handling
This compound is an irritant and requires careful handling.
-
GHS Hazard Statements:
-
Precautionary Measures:
-
Engineering Controls: Handle only in a well-ventilated area, preferably a chemical fume hood.[18] Ensure eyewash stations and safety showers are readily accessible.[19]
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[19]
-
Handling: Avoid breathing dust. Avoid contact with skin and eyes.[18] Wash hands thoroughly after handling.
-
Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.[18] Store away from strong bases and oxidizing agents.[19]
-
Applications in Research and Development
As a derivative of the amino acid serine, this compound serves as a valuable chiral building block in organic synthesis.[12] Its bifunctional nature (amine and chloro groups) allows for diverse chemical transformations. It is primarily used as an intermediate in the synthesis of:
-
Non-natural amino acids through nucleophilic substitution of the chloride.[17]
-
Peptidomimetics and other complex pharmaceutical intermediates.
-
Specialty chemicals and biologically active molecules.
Conclusion
The IUPAC name This compound is a systematically derived descriptor that precisely defines the compound's structure, including its parent chain, principal functional group, substituents, and salt form. A thorough understanding of its nomenclature, synthesis from precursors like serine, and associated safety protocols is essential for its effective and safe utilization in research and development environments. This guide provides the foundational knowledge required by scientists to confidently work with this important chemical intermediate.
References
- 1. youtube.com [youtube.com]
- 2. Functional Groups in Organic Chemistry: Types & Examples [vedantu.com]
- 3. m.youtube.com [m.youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 25.5 Esters – Structure, Properties and Naming – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. methyl (2R)-2-amino-3-chloropropanoate hydrochloride | C4H9Cl2NO2 | CID 17750875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. CN106518695A - A synthetic method of (R)-methyl 2-amino-3-chloropropanoate hydrochloride - Google Patents [patents.google.com]
- 11. This compound | C4H9Cl2NO2 | CID 13050341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. chemscene.com [chemscene.com]
- 14. This compound [drugfuture.com]
- 15. (S)-Methyl 2-amino-3-chloropropanoate hydrochloride - CAS:112346-82-4 - Sunway Pharm Ltd [3wpharm.com]
- 16. 3-CHLORO-D-ALANINE METHYL ESTER,HYDROCHLORIDE - Safety Data Sheet [chemicalbook.com]
- 17. Chloroalanine - Wikipedia [en.wikipedia.org]
- 18. fishersci.se [fishersci.se]
- 19. fishersci.com [fishersci.com]
An In-depth Technical Guide to Methyl 2-amino-3-chloropropanoate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Foreword
Methyl 2-amino-3-chloropropanoate hydrochloride has emerged as a pivotal building block in modern organic synthesis, particularly within the pharmaceutical industry. Its trifunctional nature, possessing an amino group, a carboxylate, and a reactive chlorine atom, offers a versatile scaffold for the construction of complex molecular architectures. This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive overview of this compound, from its fundamental properties to its synthesis and critical applications. By synthesizing technical data with practical insights, this document aims to serve as an essential resource for leveraging the full potential of this compound in innovative research and development endeavors.
Chemical Identity and Physicochemical Properties
This compound is a serine derivative that exists as a white to off-white solid. It is the hydrochloride salt of the methyl ester of 2-amino-3-chloropropanoic acid.
CAS Numbers:
Molecular Formula: C₄H₉Cl₂NO₂[4][5]
Molecular Weight: 174.03 g/mol [2][4]
Synonyms:
-
3-Chloroalanine methyl ester hydrochloride[1]
-
DL-3-Chloroalanine methyl ester hydrochloride[1]
-
Methyl 3-chloroalaninate hydrochloride
Physicochemical Data Summary:
| Property | Value | Source |
| Appearance | White to off-white solid | General Knowledge |
| Molecular Formula | C₄H₉Cl₂NO₂ | [4][5] |
| Molecular Weight | 174.03 g/mol | [2][4] |
| Topological Polar Surface Area | 52.3 Ų | [4] |
| Solubility | Soluble in water and lower alcohols. | General Knowledge |
Synthesis of this compound
The synthesis of this compound is most commonly achieved from the readily available amino acid, serine. Both racemic and enantiomerically pure forms can be synthesized, with the latter being crucial for the development of stereospecific pharmaceuticals.
Enantioselective Synthesis from D-Serine or L-Serine
A well-established method for the synthesis of the enantiomerically pure compound involves a two-step process starting from either D-serine for the (R)-enantiomer or L-serine for the (S)-enantiomer.[6]
Step 1: Esterification of Serine
The first step is the esterification of the carboxylic acid group of serine to form the corresponding methyl ester hydrochloride. This is typically achieved by reacting serine with methanol in the presence of an acid catalyst, such as thionyl chloride (SOCl₂) or trimethylchlorosilane (TMSCl).[6][7]
Step 2: Chlorination of the Hydroxyl Group
The hydroxyl group of the serine methyl ester hydrochloride is then replaced with a chlorine atom. This nucleophilic substitution is commonly carried out using a chlorinating agent like thionyl chloride in a suitable solvent, such as dichloroethane.[6]
Experimental Protocol: Synthesis of (R)-Methyl 2-amino-3-chloropropanoate hydrochloride from D-Serine [6]
-
Step 1: Preparation of D-Serine methyl ester hydrochloride
-
Suspend D-serine in methanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Cool the suspension in an ice bath and add thionyl chloride dropwise while maintaining the temperature below 25 °C.
-
After the addition is complete, heat the mixture to reflux and maintain for 5-8 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, concentrate the solution under reduced pressure to remove methanol.
-
Add ethyl acetate to the residue and stir at room temperature to induce precipitation.
-
Collect the solid product by filtration, wash with ethyl acetate, and dry under vacuum to yield D-serine methyl ester hydrochloride.
-
-
Step 2: Preparation of (R)-Methyl 2-amino-3-chloropropanoate hydrochloride
-
To a suspension of D-serine methyl ester hydrochloride in dichloroethane, add thionyl chloride.
-
Stir the mixture at 40-50 °C for 24 hours.
-
Cool the reaction mixture and collect the crude product by filtration.
-
Recrystallize the crude product from methanol to obtain pure (R)-Methyl 2-amino-3-chloropropanoate hydrochloride.
-
Synthesis Workflow Diagram:
Caption: Enantioselective synthesis of (R)-Methyl 2-amino-3-chloropropanoate hydrochloride.
Racemic Synthesis
The synthesis of the racemic mixture follows a similar procedure, starting from DL-serine. The reaction conditions for both the esterification and chlorination steps are analogous to those used for the enantioselective synthesis.
Analytical Characterization
The identity and purity of this compound are confirmed using a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum provides information on the number and types of protons in the molecule. Expected signals include a singlet for the methyl ester protons, a multiplet for the proton on the alpha-carbon, and a multiplet for the two protons on the beta-carbon. The amino group protons may appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum shows distinct signals for the carbonyl carbon of the ester, the alpha-carbon, the beta-carbon, and the methyl carbon.
-
-
Infrared (IR) Spectroscopy:
-
The IR spectrum displays characteristic absorption bands for the different functional groups present. Key peaks include a broad band for the N-H stretching of the ammonium salt, a strong C=O stretching band for the ester, and C-Cl stretching vibrations.
-
-
Mass Spectrometry (MS):
-
Mass spectrometry is used to determine the molecular weight of the compound. The exact mass can be determined using high-resolution mass spectrometry (HRMS).[4]
-
Applications in Drug Development and Organic Synthesis
The unique trifunctional nature of this compound makes it a valuable intermediate in the synthesis of a wide range of biologically active molecules.
Precursor to Aziridine-2-carboxylates
One of the most significant applications of this compound is its use as a precursor for the synthesis of aziridine-2-carboxylates. Treatment of this compound with a base induces an intramolecular cyclization to form the corresponding aziridine. These aziridine derivatives are highly sought-after intermediates in the synthesis of various pharmaceuticals due to their strained ring system, which allows for regioselective ring-opening reactions.
Reaction Pathway Diagram:
Caption: Synthesis of aziridine-2-carboxylates and subsequent ring-opening.
Synthesis of Novel Amino Acids and Peptide Scaffolds
The reactive chlorine atom allows for nucleophilic displacement reactions, enabling the introduction of various functional groups at the beta-position. This provides a straightforward route to a diverse library of non-natural amino acids, which are of great interest in peptide-based drug discovery for enhancing proteolytic stability and modulating biological activity.
Building Block for Chiral Drugs
The availability of enantiomerically pure forms of this compound is critical for the synthesis of chiral drugs. Its use as a starting material ensures the stereochemical integrity of the final active pharmaceutical ingredient (API). For instance, it can be a key intermediate in the synthesis of certain antiviral and antibacterial agents.
Safety, Handling, and Storage
Safety Precautions:
This compound is classified as an irritant.[4] It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[4] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Storage and Stability:
As an amino acid ester hydrochloride, the compound is relatively stable. However, like many haloamino acid esters, it can be susceptible to hydrolysis and other degradation pathways, especially in the presence of moisture. It is recommended to store the compound in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term storage, keeping it at or below -16°C is advisable.[8]
Conclusion
This compound is a versatile and valuable reagent in organic synthesis, with significant applications in the development of pharmaceuticals. Its ready accessibility in both racemic and enantiomerically pure forms, coupled with its trifunctional nature, provides a powerful tool for the construction of complex and biologically active molecules. A thorough understanding of its synthesis, properties, and reactivity, as outlined in this guide, is essential for its effective utilization in research and development.
References
- 1. This compound [drugfuture.com]
- 2. chemscene.com [chemscene.com]
- 3. (S)-Methyl 2-amino-3-chloropropanoate hydrochloride - CAS:112346-82-4 - Sunway Pharm Ltd [3wpharm.com]
- 4. This compound | C4H9Cl2NO2 | CID 13050341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. CN106518695A - A synthetic method of (R)-methyl 2-amino-3-chloropropanoate hydrochloride - Google Patents [patents.google.com]
- 7. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. avantiresearch.com [avantiresearch.com]
Molecular weight of Methyl 2-amino-3-chloropropanoate hydrochloride
An In-Depth Technical Guide to the Molecular Weight and Physicochemical Characterization of Methyl 2-amino-3-chloropropanoate hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive analysis of this compound, a key serine derivative and chiral building block in synthetic chemistry. The primary focus is the determination and significance of its molecular weight. This document delineates the theoretical calculation of its molecular weight from its chemical formula, C4H9Cl2NO2, and contrasts this with the principles of experimental verification via mass spectrometry.[1][2][3] We present detailed protocols, explain the causality behind methodological choices, and situate the compound's molecular weight within the broader context of its physicochemical properties and applications in research and development. This guide serves as a practical resource for scientists requiring precise compound characterization for synthesis, quality control, and formulation.
Introduction: A Versatile Chiral Building Block
This compound is a derivative of the amino acid serine and serves as a valuable intermediate in medicinal chemistry and peptide synthesis.[4] As a chiral molecule, it exists in stereoisomeric forms, including the racemic mixture and the individual (R) and (S) enantiomers, which are critical for the development of stereospecific pharmaceuticals.[2][3][5] Its utility extends to its role as an ergogenic supplement, where amino acid derivatives are known to influence anabolic hormone secretion and support physiological performance.[4] An accurate understanding of its fundamental properties, beginning with its molecular weight, is paramount for its effective application, ensuring precision in stoichiometric calculations, analytical characterization, and the preparation of solutions for experimental assays.
Molecular Structure and Composition
To accurately determine the molecular weight, one must first understand the compound's composition. The name "this compound" describes a salt. It is composed of the protonated parent molecule, methyl 2-amino-3-chloropropanoate, and a chloride counter-ion.
-
Parent Molecule: Methyl 2-amino-3-chloropropanoate (C4H8ClNO2)[6]
-
Salt Component: Hydrochloric Acid (HCl)[6]
The structure possesses a stereocenter at the alpha-carbon (C2), leading to different enantiomers (e.g., methyl (2R)-2-amino-3-chloropropanoate hydrochloride).[2][3] While stereochemistry is crucial for biological activity and chemical identity, it does not alter the molecular formula or weight.
Theoretical Molecular Weight Calculation
The molecular weight (MW) is the sum of the atomic weights of all atoms in the molecular formula. It is typically expressed in grams per mole ( g/mol ). For high-precision applications, it is important to distinguish between average molecular weight (using isotopic abundance-weighted atomic masses) and monoisotopic mass (using the mass of the most abundant isotope for each element).
The calculation based on standard atomic weights is as follows:
| Element | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |
| Carbon (C) | 4 | 12.011 | 48.044 |
| Hydrogen (H) | 9 | 1.008 | 9.072 |
| Chlorine (Cl) | 2 | 35.453 | 70.906 |
| Nitrogen (N) | 1 | 14.007 | 14.007 |
| Oxygen (O) | 2 | 15.999 | 31.998 |
| Total | Molecular Weight: | 174.027 g/mol |
This calculated value aligns with figures published in major chemical databases, which report the molecular weight as 174.02 g/mol or 174.03 g/mol depending on the precision of the atomic weights used.[1][2][4][6]
Experimental Verification and Workflow
While the theoretical molecular weight is a calculated value, experimental verification is essential to confirm the identity and purity of a chemical sample. Mass spectrometry is the definitive technique for this purpose.
Principle of Mass Spectrometry
Mass spectrometry (MS) measures the mass-to-charge ratio (m/z) of ionized molecules. For a molecule like this compound, Electrospray Ionization (ESI) is the preferred method. ESI is a soft ionization technique ideal for polar, thermally labile molecules, allowing them to be ionized directly from a solution into the gas phase without significant fragmentation.
In positive-ion ESI-MS, the analyte molecule is typically protonated. A crucial insight for this compound is that the hydrochloride salt will dissociate in solution. The mass spectrometer will detect the protonated parent molecule, [C4H8ClNO2 + H]+, not the full salt complex. The expected m/z value will therefore correspond to the molecular weight of the free base (137.56 g/mol ) plus the mass of a proton.[6]
Experimental Workflow: ESI-MS Analysis
The following diagram and protocol outline a self-validating system for determining the molecular identity of the compound.
Caption: ESI-MS workflow for compound identity verification.
Step-by-Step Protocol
-
Sample Preparation:
-
Causality: A stock solution is prepared in a polar solvent like methanol/water (50:50) to ensure complete dissolution of the hydrochloride salt.
-
Protocol: Weigh approximately 1 mg of this compound and dissolve it in 1 mL of 50:50 methanol/water to create a 1 mg/mL stock solution.
-
-
Working Solution Preparation:
-
Causality: The stock is diluted to a low concentration (~1-10 µg/mL) suitable for ESI-MS. The addition of 0.1% formic acid is critical; it ensures an acidic environment that promotes protonation of the primary amine group, enhancing the signal in positive ion mode.
-
Protocol: Perform a serial dilution of the stock solution into a mobile phase of 50:50 methanol/water with 0.1% formic acid to a final concentration of 10 µg/mL.
-
-
Mass Spectrometry Analysis:
-
Causality: The sample is introduced into the mass spectrometer via direct infusion. ESI in positive ion mode is selected to generate the protonated molecular ion [M+H]+.
-
Protocol:
-
Set the mass spectrometer to operate in positive ion ESI mode.
-
Infuse the working solution at a flow rate of 5-10 µL/min.
-
Acquire data over a mass range that includes the expected m/z value (e.g., m/z 50-300).
-
-
-
Data Interpretation:
-
Expected Result: The resulting spectrum should show a prominent peak at an m/z corresponding to the protonated free base: C4H8ClNO2 (MW = 137.56) + H+ (MW ≈ 1.008) ≈ 138.57 m/z . The isotopic pattern of chlorine (a ~3:1 ratio of 35Cl to 37Cl) should also be observable as a peak at [M+2] with roughly one-third the intensity of the monoisotopic peak. This isotopic signature provides definitive confirmation of the presence of one chlorine atom in the detected ion.
-
Physicochemical Properties and Significance
The molecular weight is a cornerstone property that informs numerous applications in a research and development setting.
| Property | Value | Source |
| Molecular Formula | C4H9Cl2NO2 | [1][2][3] |
| Average Molecular Weight | 174.03 g/mol | [4][5][6] |
| Monoisotopic Mass | 173.0010339 Da | [1] |
| IUPAC Name | methyl 2-amino-3-chloropropanoate;hydrochloride | [1] |
| CAS Number (Racemic) | 33646-31-0 | [1][6][7] |
| CAS Number ((R)-enantiomer) | 17136-54-8 | [3] |
| CAS Number ((S)-enantiomer) | 112346-82-4 | [5][8] |
| SMILES | COC(=O)C(CCl)N.Cl | [6] |
| InChIKey | POPBCSXDEXRDSX-UHFFFAOYSA-N | [1][6] |
Significance in R&D:
-
Synthesis: Accurate MW is essential for calculating molar equivalents in reaction schemes, such as those involving the chlorination of D-serine methyl ester with thionyl chloride.[9]
-
Formulation: When preparing solutions for biological assays or as formulation precursors, the MW is required to create solutions of a specific molarity (mol/L) or molality (mol/kg).
-
Quality Control: Verifying the molecular weight via mass spectrometry is a standard quality control step to confirm the identity of starting materials and final products, ensuring the integrity of experimental results.
Conclusion
The molecular weight of this compound is theoretically established at approximately 174.03 g/mol , a value derived directly from its molecular formula, C4H9Cl2NO2. This fundamental property is not merely a numerical identifier but a critical parameter for the practical application of the compound in scientific research and drug development. Experimental verification, properly conducted using techniques like ESI-MS, provides unambiguous confirmation of the compound's identity by analyzing the mass-to-charge ratio of its constituent cation. This guide provides the theoretical foundation and practical workflows necessary for scientists to handle and characterize this important synthetic intermediate with confidence and precision.
References
- 1. This compound | C4H9Cl2NO2 | CID 13050341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. METHYL (2R)-2-AMINO-3-CHLOROPROPANOATE HYDROCHLORIDE | CAS [matrix-fine-chemicals.com]
- 3. methyl (2R)-2-amino-3-chloropropanoate hydrochloride | C4H9Cl2NO2 | CID 17750875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. (S)-Methyl 2-amino-3-chloropropanoate hydrochloride - CAS:112346-82-4 - Sunway Pharm Ltd [3wpharm.com]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. This compound [drugfuture.com]
- 8. chemscene.com [chemscene.com]
- 9. CN106518695A - A synthetic method of (R)-methyl 2-amino-3-chloropropanoate hydrochloride - Google Patents [patents.google.com]
A Technical Guide to the Spectral Analysis of Methyl 2-amino-3-chloropropanoate hydrochloride
This guide provides an in-depth analysis of the expected spectral characteristics of Methyl 2-amino-3-chloropropanoate hydrochloride, a key intermediate in synthetic organic chemistry and drug development. The following sections detail the theoretical underpinnings and practical considerations for acquiring and interpreting its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document is intended for researchers, scientists, and professionals in the field of drug development who require a comprehensive understanding of the structural elucidation of this compound.
Introduction
This compound is a derivative of the amino acid serine.[1] Its structure incorporates a chiral center, a reactive chloromethyl group, an amino group protonated as a hydrochloride salt, and a methyl ester. These features make it a versatile building block for the synthesis of various pharmaceutical agents and complex organic molecules. Accurate spectral analysis is paramount for confirming its identity and purity.
Chemical Structure and Properties
The fundamental properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C4H9Cl2NO2 | [2][3] |
| Molecular Weight | 174.02 g/mol | [2][4] |
| IUPAC Name | methyl 2-amino-3-chloropropanoate;hydrochloride | [2][3] |
The structure of this compound is presented in the following diagram:
References
- 1. Methyl 3-chloropropionate | SIELC Technologies [sielc.com]
- 2. This compound | C4H9Cl2NO2 | CID 13050341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. methyl (2R)-2-amino-3-chloropropanoate hydrochloride | C4H9Cl2NO2 | CID 17750875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. METHYL (2R)-2-AMINO-3-CHLOROPROPANOATE HYDROCHLORIDE | CAS [matrix-fine-chemicals.com]
A Comprehensive Technical Guide to Commercially Available Methyl 2-amino-3-chloropropanoate Hydrochloride for Researchers and Drug Development Professionals
Introduction
Methyl 2-amino-3-chloropropanoate hydrochloride is a versatile chiral building block of significant interest in pharmaceutical and chemical research. As a derivative of the amino acid alanine, its trifunctional nature—possessing an amine, a carboxylate, and a reactive alkyl chloride—makes it a valuable synthon for the introduction of the α-amino acid scaffold into a variety of complex molecules. This guide provides an in-depth technical overview of the commercially available sources of this compound, focusing on critical aspects such as supplier evaluation, quality control, handling, and its applications in research and development. This document is intended to serve as a practical resource for scientists and procurement specialists in navigating the chemical supply landscape for this important reagent.
Chemical Identity and Stereoisomers
This compound is available in three forms: the racemic mixture (DL-), and the two enantiomers, (S)- and (R)-. The choice of stereoisomer is critical and dictated by the stereochemical requirements of the target molecule.
| Isomer | Synonyms | CAS Number | Molecular Formula | Molecular Weight |
| Racemic (DL-) | DL-3-Chloroalanine methyl ester hydrochloride | 33646-31-0[1][2] | C₄H₉Cl₂NO₂ | 174.03 g/mol [1] |
| (S)-Enantiomer | 3-Chloro-D-alanine methyl ester hydrochloride | 112346-82-4[3] | C₄H₉Cl₂NO₂ | 174.03 g/mol [3] |
| (R)-Enantiomer | L-3-Chloroalanine methyl ester hydrochloride | 17136-54-8 | C₄H₉Cl₂NO₂ | 174.02 g/mol [4] |
It is crucial for researchers to verify the CAS number corresponding to the desired stereoisomer when procuring this reagent.
Commercial Suppliers and Product Specifications
A multitude of chemical suppliers offer this compound. The quality, purity, and available documentation can vary significantly between vendors. Below is a comparative overview of representative commercial sources.
| Supplier | Product Name/Isomer | Stated Purity | Available Analytical Data | Notes |
| MedChemExpress | This compound (Racemic) | ≥96.0%[5] | COA, HNMR, LCMS[5] | Marketed as a serine derivative for research use.[5] |
| ChemScene | Methyl (S)-2-amino-3-chloropropanoate hydrochloride | ≥97%[3] | General product information. | Store at room temperature.[3] |
| Generic CoA Example | 3-Chloro-D-alanine methyl ester hydrochloride ((S)-isomer) | >90% (Chromatographic Purity)[6] | Conforms to structure (¹H-NMR, MASS)[6] | Highlights the importance of reviewing batch-specific CoAs. |
| Sunway Pharm | (S)-Methyl 2-amino-3-chloropropanoate hydrochloride | 97%[7] | COA, Datasheet, NMR available upon request.[7] | Offers various package sizes.[7] |
Note: The information in this table is based on publicly available data and may not reflect the full range of products or the most current specifications. It is imperative to request a batch-specific Certificate of Analysis (CoA) from the supplier before purchase.
Quality Control and Analytical Methodology: A Scientist's Perspective
Ensuring the quality of starting materials is paramount in research and drug development. For this compound, a comprehensive quality assessment should include identity, purity, and, for the chiral isomers, enantiomeric purity.
Identity Confirmation
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the chemical structure. Expected shifts in ¹H NMR (in a suitable deuterated solvent like DMSO-d₆ or D₂O) would include a singlet for the methyl ester protons, and multiplets for the methine and methylene protons of the propanoate backbone, along with a broad signal for the amine protons.
-
Mass Spectrometry (MS): MS analysis should confirm the expected molecular weight of the free base (137.56 g/mol ) and show appropriate fragmentation patterns.
Purity Assessment
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is a standard technique for assessing purity. The hydrochloride salt form makes it amenable to aqueous mobile phases.
-
Potential Impurities: Based on a common synthetic route from serine, potential impurities could include the starting material (e.g., D-serine methyl ester hydrochloride if synthesizing the (R)-isomer), residual solvents (e.g., methanol, dichloroethane), and byproducts from the chlorination step.[8]
Enantiomeric Purity Determination
For the (S)- and (R)-isomers, determining the enantiomeric excess (e.e.) is critical.
-
Chiral HPLC: This is the most common and reliable method. The compound may need to be derivatized with a chromophore-bearing agent to facilitate detection. Separation is achieved on a chiral stationary phase (CSP).
-
Chiral Gas Chromatography (GC): After appropriate derivatization to increase volatility, chiral GC can also be employed to separate the enantiomers.
Below is a logical workflow for the quality control of a chiral sample of this compound.
Caption: A typical workflow for the quality control of incoming chiral this compound.
Handling, Storage, and Stability
Proper handling and storage are crucial to maintain the integrity of this compound.
-
Safety Precautions: This compound is classified as a skin, eye, and respiratory irritant.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.
-
Storage Conditions: Suppliers generally recommend storing the compound at 2-8°C or at room temperature in a well-closed container, away from moisture.[6] For long-term storage, especially in solution, MedChemExpress suggests storing at -80°C for up to 6 months.[9]
-
Stability: As a hydrochloride salt of an amino acid ester, the compound is susceptible to hydrolysis, especially under basic or strongly acidic conditions. The stability of amino acid hydrochlorides in solution can be pH-dependent.[10] It is advisable to use freshly prepared solutions for reactions. Studies on similar amino acids have shown that degradation can occur over time, even in dried blood spots stored at room temperature, highlighting the importance of controlled storage conditions.[11]
Applications in Research and Drug Development
This compound is a valuable intermediate in the synthesis of a wide range of compounds.
-
Synthesis of Unnatural Amino Acids: The chloro-substituent can be displaced by various nucleophiles to generate novel amino acid derivatives.
-
Peptide Synthesis: It can be incorporated into peptides, serving as a precursor to dehydroalanine or for post-synthetic modification.
-
Pharmaceutical Intermediates: It is a key intermediate in the synthesis of various pharmaceuticals, including the antibiotic cycloserine.[8]
Conclusion
This compound is a readily available and highly useful building block for chemical synthesis. However, researchers and drug development professionals must exercise diligence in selecting suppliers and verifying the quality of this reagent. A thorough understanding of its chemical properties, potential impurities, and proper handling procedures is essential for obtaining reliable and reproducible experimental results. By following the guidelines outlined in this technical guide, scientists can confidently procure and utilize this versatile compound in their research endeavors.
References
- 1. This compound | C4H9Cl2NO2 | CID 13050341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [drugfuture.com]
- 3. chemscene.com [chemscene.com]
- 4. METHYL (2R)-2-AMINO-3-CHLOROPROPANOATE HYDROCHLORIDE | CAS [matrix-fine-chemicals.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cleanchemlab.com [cleanchemlab.com]
- 7. (S)-Methyl 2-amino-3-chloropropanoate hydrochloride - CAS:112346-82-4 - Sunway Pharm Ltd [3wpharm.com]
- 8. CN106518695A - A synthetic method of (R)-methyl 2-amino-3-chloropropanoate hydrochloride - Google Patents [patents.google.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. Stability of amino acids and the availability of acid in total parenteral nutrition solutions containing hydrochloric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Stability and Storage of Methyl 2-amino-3-chloropropanoate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Foreword: Understanding the Criticality of Stability
In the landscape of pharmaceutical research and development, the integrity of starting materials and intermediates is paramount. Methyl 2-amino-3-chloropropanoate hydrochloride, a key building block in the synthesis of various bioactive molecules, is no exception. Its stability profile directly impacts the quality, purity, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). This guide, prepared from the perspective of a Senior Application Scientist, offers a comprehensive exploration of the factors governing the stability of this compound and provides field-proven recommendations for its optimal storage and handling. We will delve into the chemical rationale behind its potential degradation pathways and equip you with the necessary knowledge to design and execute robust stability studies.
Section 1: Physicochemical Properties and Intrinsic Stability
This compound is a chiral amino acid ester derivative. Its structure, comprising a methyl ester, a primary amine, and a primary alkyl chloride, dictates its reactivity and susceptibility to degradation.
| Property | Value | Source |
| Molecular Formula | C₄H₉Cl₂NO₂ | --INVALID-LINK--[1] |
| Molecular Weight | 174.03 g/mol | --INVALID-LINK--[1] |
| Appearance | White to off-white solid | --INVALID-LINK--[2] |
| Melting Point | 124-126 °C | --INVALID-LINK--[2] |
| Solubility | Soluble in methanol | --INVALID-LINK--[2] |
The hydrochloride salt form generally enhances the stability and water solubility of amino acid esters compared to their free base form. However, it also introduces hygroscopicity, a critical factor in the solid-state stability of the compound.
Section 2: Potential Degradation Pathways: A Mechanistic Perspective
Understanding the potential chemical transformations of this compound is fundamental to developing effective storage strategies. Based on its structure, several degradation pathways can be postulated:
Hydrolysis of the Methyl Ester
The ester functional group is susceptible to hydrolysis, a reaction catalyzed by both acid and base. This is a primary degradation pathway for many amino acid esters.
-
Mechanism: The carbonyl carbon of the ester is attacked by a nucleophile, typically a water molecule. In acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic. In basic conditions, the nucleophile is a hydroxide ion, which is a stronger nucleophile than water.
-
Products: This reaction would yield 3-chloro-2-aminopropanoic acid hydrochloride and methanol.
-
Causality: The rate of hydrolysis is highly dependent on pH and temperature. While the hydrochloride salt provides an acidic environment that can catalyze hydrolysis in the presence of water, the solid-state form of the compound limits the mobility of reactants, thus slowing down this process. However, absorbed moisture due to hygroscopicity can create localized environments where hydrolysis can occur.
Intramolecular Cyclization (Lactamization)
The presence of a primary amine nucleophile and an electrophilic ester carbonyl in the same molecule raises the possibility of intramolecular cyclization.
-
Mechanism: The amino group could potentially attack the ester carbonyl, leading to the formation of a four-membered ring (a β-lactam) and elimination of methanol. However, the formation of a four-membered ring is generally less favorable than five- or six-membered rings.
-
Products: 3-chloroazetidin-2-one.
-
Causality: This pathway is generally less likely than intermolecular reactions in the solid state but can be influenced by factors such as crystal packing and the presence of impurities.
Reactions Involving the Chloro Group
The primary alkyl chloride introduces another reactive site in the molecule.
-
Intramolecular Nucleophilic Substitution: The primary amine could act as a nucleophile, displacing the chloride to form a four-membered ring, azetidine-2-carboxylic acid methyl ester. This is a known reaction for related compounds and can be a significant degradation pathway.[3][4] The biosynthesis of azetidine-2-carboxylic acid involves a similar cyclization.[5]
-
Elimination (Dehydrohalogenation): Under certain conditions, particularly in the presence of a base, a β-elimination reaction could occur, leading to the formation of an unsaturated amino acid derivative, methyl 2-aminoacrylate.
-
Hydrolysis: The alkyl chloride could undergo nucleophilic substitution by water to form methyl 2-amino-3-hydroxypropanoate (serine methyl ester). This reaction is generally slow for primary alkyl chlorides at neutral pH but can be accelerated at higher temperatures.
digraph "Degradation Pathways" {
rankdir=LR;
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9];
"this compound" -> "3-Chloro-2-aminopropanoic acid + Methanol" [label="Hydrolysis\n(H₂O, pH, Temp)"];
"this compound" -> "Azetidine-2-carboxylic acid methyl ester" [label="Intramolecular\nSubstitution"];
"this compound" -> "Methyl 2-aminoacrylate" [label="β-Elimination\n(Base)"];
"this compound" -> "Methyl 2-amino-3-hydroxypropanoate" [label="Hydrolysis of C-Cl\n(H₂O, Temp)"];
}
Caption: Workflow for a forced degradation study.
Long-Term and Accelerated Stability Studies
These studies are performed on at least three primary batches of the material to establish a re-test period.
-
Long-Term Stability:
-
Accelerated Stability:
Section 5: Experimental Protocols
Protocol for a Stability-Indicating HPLC-UV Method
-
Objective: To develop an HPLC method capable of separating the intact this compound from its potential degradation products.
-
Methodology:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution is recommended to separate compounds with a range of polarities.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program: A typical starting point would be a linear gradient from 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Column Temperature: 30°C.
-
Sample Preparation: Dissolve the sample in the mobile phase A or a suitable solvent like methanol at a concentration of approximately 1 mg/mL.
-
Validation: The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. The specificity is demonstrated by the ability to resolve the main peak from all degradation product peaks generated during forced degradation studies.
Protocol for Hygroscopicity Assessment
-
Objective: To determine the hygroscopic nature of the solid compound.
-
Methodology (Gravimetric Method):
-
Accurately weigh a sample of the compound (approximately 1 gram) in a tared, shallow weighing bottle.
-
Place the open weighing bottle in a desiccator containing a saturated salt solution to maintain a constant relative humidity (e.g., a saturated solution of sodium chloride provides approximately 75% RH at 25°C).
-
Store the desiccator at a constant temperature (e.g., 25°C).
-
At predetermined time points (e.g., 24, 48, 72 hours), remove the weighing bottle, quickly seal it, and reweigh it.
-
Calculate the percentage of weight gain due to moisture absorption.
-
Interpretation: The degree of hygroscopicity can be classified based on the percentage of weight gain.
Conclusion: A Proactive Approach to Stability
The stability of this compound is a multifaceted issue governed by its inherent chemical reactivity and its interaction with the surrounding environment. A thorough understanding of its potential degradation pathways—primarily hydrolysis and intramolecular reactions—is crucial for establishing appropriate storage and handling procedures. By implementing the recommended storage conditions of refrigeration, protection from moisture and light, and by conducting rigorous stability studies as outlined in this guide, researchers and drug development professionals can ensure the integrity of this vital chemical intermediate, thereby safeguarding the quality and reliability of their scientific endeavors. A proactive and data-driven approach to stability is not merely a regulatory requirement; it is a cornerstone of scientific excellence.
References
- 1. This compound | C4H9Cl2NO2 | CID 13050341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 33646-31-0 CAS MSDS (D,L-3-CHLOROALANINE METHYL ESTER HYDROCHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Azetidine-2-carboxylic acid - Wikipedia [en.wikipedia.org]
- 5. Molecular basis for azetidine-2-carboxylic acid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. database.ich.org [database.ich.org]
An In-Depth Technical Guide to Methyl 2-amino-3-chloropropanoate Hydrochloride: Synthesis, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-amino-3-chloropropanoate hydrochloride is a non-canonical amino acid derivative that serves as a versatile building block in synthetic chemistry, particularly in the fields of peptide science and drug discovery. As a derivative of serine, its unique β-chloro substitution provides a reactive handle for further chemical modification, enabling the synthesis of complex peptides and small molecules with tailored properties. This guide offers a comprehensive overview of this compound, detailing its chemical identity, stereospecific synthesis, physicochemical properties, and key applications. Authored from the perspective of a Senior Application Scientist, this document provides not only detailed experimental protocols but also the scientific rationale behind methodological choices, ensuring both technical accuracy and practical utility for researchers at the bench.
Chemical Identity and Nomenclature
Clarity in chemical nomenclature is paramount for reproducibility in research. This compound is known by several synonyms, which can vary based on stereochemistry and naming conventions. Accurate identification is best achieved through its CAS Registry Number.
The compound exists in three forms: a racemic mixture (DL), and two stereoisomers, the (S)-enantiomer (D-form) and the (R)-enantiomer (L-form). It is crucial for researchers to use the correct stereoisomer for their specific application, as biological activity is often stereospecific.
Table 1: Synonyms and Chemical Identifiers
| Property | Racemic (DL) Form | (S)-Enantiomer (D-form) | (R)-Enantiomer (L-form) |
| IUPAC Name | methyl 2-amino-3-chloropropanoate;hydrochloride[1] | methyl (2S)-2-amino-3-chloropropanoate;hydrochloride | methyl (2R)-2-amino-3-chloropropanoate;hydrochloride[2] |
| Common Synonyms | DL-3-Chloroalanine methyl ester hydrochloride[1] | 3-Chloro-D-alanine methyl ester hydrochloride[3] | 3-Chloro-L-alanine methyl ester hydrochloride[2] |
| H-DL-Ala(3-Cl)-OMe·HCl | (S)-Methyl 2-amino-3-chloropropionate hydrochloride | β-Chloro-L-alanine methyl ester hydrochloride[2] | |
| 3-Chloroalanine methyl ester hydrochloride | H-D-Ala(3-Cl)-OMe·HCl | H-L-Ala(3-Cl)-OMe·HCl | |
| CAS Number | 33646-31-0[1] | 112346-82-4 | 17136-54-8[2] |
| Molecular Formula | C₄H₉Cl₂NO₂[1] | C₄H₉Cl₂NO₂ | C₄H₉Cl₂NO₂[2] |
| Molecular Weight | 174.03 g/mol [1][4] | 174.03 g/mol | 174.03 g/mol [2] |
| PubChem CID | 13050341[1] | 13050342 | 17750875[2] |
Physicochemical Properties
Understanding the physicochemical properties of a reagent is fundamental to its effective use in experimental design, from reaction setup to purification and storage.
Table 2: Physicochemical Data
| Property | Value | Source / Comment |
| Physical Form | White to off-white solid/powder. | [5] |
| Melting Point | 143-148 °C ((S)-isomer) | [3] |
| Water Solubility | The parent amino acid, 3-chloro-L-alanine, is water-soluble.[6] The hydrochloride salt form of the methyl ester is expected to have good solubility in water and polar organic solvents like methanol. | [6] |
| pKa | The parent amino acid, 3-chloro-L-alanine, has a predicted pKa of 1.89 ± 0.10.[6] This value pertains to the carboxylic acid group; the amino group pKa will be significantly higher. | [6] |
| Storage | Store at 2-8°C. Keep in a dry, well-ventilated place. | [3] |
| Topological Polar Surface Area (TPSA) | 52.32 Ų | [3] |
| Computed LogP | 0.1473 | [3] |
Synthesis Protocol: From Serine to β-Chloroalanine Methyl Ester
The most common and efficient synthesis of this compound starts from the readily available and inexpensive amino acid serine. The synthesis involves a two-step process: (1) Fischer esterification of the carboxylic acid and (2) substitution of the hydroxyl group with a chlorine atom.[7] The following protocol is adapted from established methods for the (R)-enantiomer, starting from D-serine.[7]
Rationale Behind the Synthesis Strategy
The choice of reagents and reaction conditions is critical for achieving high yield and purity.
-
Esterification: Thionyl chloride (SOCl₂) is an excellent choice for the Fischer esterification. It reacts with methanol to form methyl chloride and sulfur dioxide in situ, but more importantly, it generates HCl gas, which acts as the catalyst for the esterification. The use of SOCl₂ also ensures the reaction medium remains anhydrous, which is crucial for driving the esterification equilibrium towards the product.
-
Chlorination: Thionyl chloride is also used for the chlorination step. It reacts with the primary alcohol of the serine side chain via an SNi (internal nucleophilic substitution) mechanism, which typically proceeds with retention of configuration. This allows for stereospecific synthesis from a chiral precursor like D-serine or L-serine. Dichloroethane is chosen as the solvent for its inertness and appropriate boiling point for the reaction.
Detailed Experimental Protocol
Step 1: Preparation of D-Serine Methyl Ester Hydrochloride [7]
-
Suspend D-serine (1 equivalent) in methanol (approx. 5 mL per gram of serine) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Cool the suspension to below 25°C in an ice bath.
-
Slowly add thionyl chloride (approx. 1.8 equivalents) dropwise to the stirred suspension. The addition should be controlled to maintain the temperature below 25°C.
-
After the addition is complete, remove the ice bath and heat the mixture to reflux for 6 hours.
-
After the reaction, concentrate the mixture to dryness using a rotary evaporator.
-
Add ethyl acetate (approx. 4 mL per gram of starting serine) to the solid residue and stir at room temperature to form a slurry.
-
Collect the solid product by filtration, wash with a small amount of cold ethyl acetate, and dry under vacuum to yield D-serine methyl ester hydrochloride.
Step 2: Preparation of (R)-Methyl 2-amino-3-chloropropanoate Hydrochloride [7]
-
To a flask containing dichloroethane (solvent), add the D-serine methyl ester hydrochloride (1 equivalent) from Step 1.
-
Add thionyl chloride (excess, e.g., 2-3 equivalents).
-
Heat the mixture to 40-50°C and stir for 24 hours.
-
After the reaction, cool the mixture and collect the crude solid product by filtration.
-
Purify the crude product by dissolving it in a minimal amount of hot methanol, decolorizing with activated charcoal if necessary, and allowing it to cool for recrystallization.
-
Filter the purified crystals and dry them under vacuum to obtain the final product as a white solid.
Applications in Research and Development
The primary utility of this compound lies in its role as an unnatural amino acid (UAA) for peptide synthesis. The incorporation of UAAs is a powerful strategy to create peptides with enhanced stability, novel structural constraints, and unique functionalities.[8][9]
Role as a Constrained Amino Acid and Reactive Intermediate
The β-chloro group serves two main purposes:
-
Conformational Constraint: The bulky and electronegative chlorine atom can restrict the conformational freedom of the peptide backbone, which can be advantageous in designing peptides that adopt specific secondary structures like helices or turns.[10][11] Such pre-organization can lead to higher binding affinity and selectivity for biological targets.
-
Reactive Handle: The C-Cl bond at the β-position is susceptible to nucleophilic substitution. This allows the chlorinated peptide to serve as an intermediate for post-synthetic modifications. For instance, the chloride can be displaced by various nucleophiles (e.g., thiols, amines) to introduce probes, cross-linkers, or other functional groups at a specific position in the peptide sequence. It can also serve as a precursor for the in-situ formation of dehydroalanine, a key residue in several natural products and a Michael acceptor for covalent modification of target proteins.
Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
To be used in standard Fmoc-based SPPS, the free amine of this compound must first be protected, typically with an Fmoc group.
Protocol: Manual SPPS Coupling Cycle
This protocol outlines a single coupling cycle for incorporating Fmoc-protected 3-chloroalanine.
-
Resin Preparation: Start with a resin-bound peptide chain that has a free N-terminal amine. Swell the resin in dimethylformamide (DMF).
-
Coupling Solution Preparation: In a separate vessel, pre-activate the Fmoc-Ala(3-Cl)-OH (3 equivalents relative to resin loading). Dissolve the amino acid in DMF, then add a coupling reagent like HBTU (2.9 equivalents) and a base such as N,N-diisopropylethylamine (DIPEA) (6 equivalents). Allow to activate for 2-5 minutes.
-
Expert Insight: The β-substitution can cause steric hindrance. Using a potent coupling reagent like HBTU or HATU is recommended to ensure efficient amide bond formation. Double coupling may be necessary if the reaction is sluggish.
-
-
Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours.
-
Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents.
-
Fmoc Deprotection: Add a solution of 20% piperidine in DMF to the resin. Agitate for 10-20 minutes to remove the Fmoc protecting group.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine. The resin is now ready for the next coupling cycle.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound and any subsequent peptides.
Table 3: Analytical Methods
| Method | Expected Results & Interpretation |
| ¹H NMR | Expect characteristic signals for the methyl ester (~3.8 ppm, singlet, 3H), the α-proton (~4.5 ppm, triplet, 1H), and the β-protons (~3.9-4.1 ppm, doublet of doublets, 2H). The exact shifts will depend on the solvent. |
| ¹³C NMR | Expect signals for the methyl ester carbon (~53 ppm), the α-carbon (~55 ppm), the β-carbon (~45 ppm), and the carbonyl carbon (~170 ppm).[1] |
| Mass Spectrometry (MS) | The presence of a chlorine atom results in a characteristic isotopic pattern. The molecular ion will appear as two peaks, [M]+ and [M+2]+, with a relative intensity ratio of approximately 3:1, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.[12] |
| HPLC | Reversed-phase HPLC can be used to assess purity. For amino acids, pre-column derivatization (e.g., with dansyl chloride) may be needed for sensitive UV or fluorescence detection.[13] |
Safety and Handling
As a chlorinated organic compound and an amino acid derivative, proper safety precautions must be observed.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[14]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[14] The compound is classified as a skin, eye, and respiratory irritant.[1][2]
-
Storage: Store in a tightly sealed container in a cool, dry place (recommended 2-8°C).[3] Keep away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.
Conclusion
This compound is more than a simple amino acid derivative; it is an enabling tool for advanced peptide design and synthesis. Its stereospecific synthesis from serine is straightforward, and its utility as both a conformational constraint and a reactive handle for post-synthetic modification makes it a valuable addition to the synthetic chemist's toolbox. By understanding the principles behind its synthesis, incorporation into peptides, and proper handling, researchers can effectively leverage this compound to push the boundaries of drug discovery and chemical biology.
References
- 1. This compound | C4H9Cl2NO2 | CID 13050341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. methyl (2R)-2-amino-3-chloropropanoate hydrochloride | C4H9Cl2NO2 | CID 17750875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. 3-Chloro-L-alanine | 2731-73-9 [chemicalbook.com]
- 6. Page loading... [wap.guidechem.com]
- 7. CN106518695A - A synthetic method of (R)-methyl 2-amino-3-chloropropanoate hydrochloride - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. journals.asm.org [journals.asm.org]
- 10. Constrained beta-amino acid-containing miniproteins - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Use of constrained synthetic amino acids in beta-helix proteins for conformational control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Constrained beta-amino acid-containing miniproteins - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB00309G [pubs.rsc.org]
Chiral Synthesis of Methyl 2-Amino-3-Chloropropanoate Hydrochloride: A Strategic Guide for Researchers
An In-depth Technical Guide for Drug Development Professionals
Abstract
Methyl 2-amino-3-chloropropanoate hydrochloride is a pivotal chiral building block in synthetic organic chemistry and pharmaceutical development. Its stereochemically defined structure, featuring amino, chloro, and methyl ester functionalities, makes it a versatile precursor for a wide range of complex, biologically active molecules, including potential antibacterial agents.[1] The primary challenge in its synthesis lies in the precise control of the stereocenter at the α-carbon. This guide provides a comprehensive overview of a robust and scalable synthetic strategy starting from a readily available chiral precursor, D-serine. We will delve into the mechanistic rationale behind each synthetic step, provide detailed experimental protocols, and discuss critical process parameters that ensure high yield and enantiomeric purity.
Introduction: The Strategic Importance of a Chiral Halogenated Amino Acid Ester
Non-natural amino acids are fundamental components in modern drug discovery, enabling the synthesis of peptidomimetics and other small molecules with enhanced metabolic stability and biological activity.[2] this compound, a derivative of the natural amino acid serine, is of particular interest.[3] The presence of a chlorine atom at the β-position provides a reactive handle for nucleophilic substitution reactions, allowing for the introduction of diverse functional groups to build molecular complexity.[4]
The synthesis of this compound in its enantiomerically pure form is paramount, as the biological activity of chiral molecules is often dependent on a single enantiomer. This guide focuses on a widely adopted and reliable method: the direct conversion of D-serine, a cost-effective chiral pool starting material.
The Core Synthetic Strategy: From D-Serine to (R)-Methyl 2-Amino-3-Chloropropanoate Hydrochloride
The most direct and industrially viable pathway to chiral this compound involves a two-step sequence starting from an enantiopure serine derivative. This strategy leverages the inherent chirality of the starting material to establish the stereochemistry of the final product.
The overall transformation is outlined below:
-
Fischer Esterification: Protection of the carboxylic acid of D-serine as a methyl ester.
-
Nucleophilic Substitution: Chlorination of the primary hydroxyl group of the D-serine methyl ester.
Caption: Two-step synthesis from D-Serine.
Step 1: Fischer Esterification of D-Serine
The initial step involves the conversion of the carboxylic acid moiety of D-serine into its corresponding methyl ester. This is crucial for preventing unwanted side reactions of the free carboxylic acid in the subsequent chlorination step.
Mechanistic Rationale
The reaction proceeds via a classic Fischer esterification mechanism. Thionyl chloride (SOCl₂) is an excellent choice for this transformation as it serves a dual purpose. When added to methanol, it reacts to form hydrogen chloride (HCl) gas and dimethyl sulfite. The in situ generated HCl acts as the necessary acid catalyst, protonating the carbonyl oxygen of the carboxylic acid and activating it for nucleophilic attack by methanol. The thionyl chloride also acts as a dehydrating agent, consuming the water produced during the reaction and driving the equilibrium towards the formation of the ester product.
Detailed Experimental Protocol
Objective: To synthesize D-serine methyl ester hydrochloride.
Materials:
-
D-Serine
-
Methanol (anhydrous)
-
Thionyl chloride (SOCl₂)
-
Ethyl acetate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, suspend D-serine in anhydrous methanol under an inert atmosphere.
-
Cool the suspension in an ice bath.
-
Slowly add thionyl chloride dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux.[5]
-
Maintain reflux for the specified time (typically 5-8 hours), monitoring the reaction progress by TLC until the starting material is consumed.[5]
-
Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the excess methanol.
-
To the resulting residue, add ethyl acetate and stir at room temperature to induce precipitation (pulping).[5]
-
Collect the solid product by filtration, wash with ethyl acetate, and dry under vacuum to yield D-serine methyl ester hydrochloride as a white solid.
Process Parameters and Data
| Parameter | Recommended Value/Range | Rationale |
| Solvent | Methanol (Anhydrous) | Acts as both reactant and solvent. Anhydrous conditions favor product formation. |
| Reagent | Thionyl Chloride | Serves as both acid catalyst and dehydrating agent. |
| Reaction Temp. | Reflux | Increases reaction rate to ensure complete conversion. |
| Reaction Time | 5 - 8 hours[5] | Sufficient time for the reaction to reach completion. |
| Workup Solvent | Ethyl Acetate | Induces precipitation of the polar hydrochloride salt product. |
Step 2: Nucleophilic Chlorination of D-Serine Methyl Ester Hydrochloride
This critical step establishes the final structure of the target molecule by replacing the primary hydroxyl group with a chlorine atom. The stereochemical outcome of this reaction is vital for preserving the chirality of the molecule.
Mechanistic Rationale
The conversion of an alcohol to an alkyl chloride using thionyl chloride is a classic SNi (Substitution Nucleophilic internal) reaction, which typically proceeds with retention of configuration. The hydroxyl group of the serine methyl ester attacks the sulfur atom of thionyl chloride, displacing a chloride ion. This forms a protonated chlorosulfite ester intermediate. A base (such as the solvent or another molecule) deprotonates this intermediate. The key step involves the internal delivery of the chloride from the chlorosulfite group to the carbon atom, with the simultaneous departure of sulfur dioxide and a chloride ion. This internal attack from the same face results in the retention of stereochemistry, explaining how (R)-serine derivative yields the (R)-chloro product.
Detailed Experimental Protocol
Objective: To synthesize (R)-methyl 2-amino-3-chloropropanoate hydrochloride.
Materials:
-
D-Serine methyl ester hydrochloride
-
Thionyl chloride (SOCl₂)
-
1,2-Dichloroethane (DCE)
-
Methanol (for recrystallization)
Procedure:
-
In a suitable reaction vessel, suspend D-serine methyl ester hydrochloride in 1,2-dichloroethane.
-
Add thionyl chloride to the suspension.
-
Heat the mixture to a controlled temperature (e.g., 40-50 °C) and stir for an extended period (e.g., 24 hours).[5]
-
Monitor the reaction by TLC. Upon completion, cool the mixture.
-
Collect the crude solid product by filtration and wash with the reaction solvent.
-
For purification, dissolve the crude solid in a minimal amount of hot methanol. Activated carbon can be used for decolorization if necessary.
-
Allow the solution to cool slowly to room temperature and then in a refrigerator to induce crystallization.[5]
-
Filter the purified crystals, wash with a small amount of cold methanol, and dry under vacuum to obtain pure (R)-methyl 2-amino-3-chloropropanoate hydrochloride.
Caption: Experimental workflow for the synthesis.
Process Parameters and Data
| Parameter | Recommended Value/Range | Rationale |
| Solvent | 1,2-Dichloroethane[5] | An inert solvent suitable for the reaction temperature. |
| Reagent | Thionyl Chloride | Effective chlorinating agent for primary alcohols. |
| Reaction Temp. | 40 - 50 °C[5] | Provides sufficient energy for the reaction without significant degradation. |
| Reaction Time | 24 hours[5] | Ensures high conversion of the starting material. |
| Purification | Recrystallization (Methanol) | Effective method for removing impurities and obtaining high-purity crystalline product. |
Safety and Handling
This synthesis involves hazardous materials that require strict safety protocols.
-
Thionyl Chloride (SOCl₂): Highly corrosive and toxic. Reacts violently with water to release HCl and SO₂ gases. Must be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Chlorinated Solvents (e.g., Dichloroethane): Are toxic and suspected carcinogens. Handle in a well-ventilated area.
-
Hydrogen Chloride (HCl): A corrosive gas is generated during the esterification step. Ensure proper ventilation and trapping of off-gases.[5]
Conclusion
The chiral synthesis of this compound from D-serine is a reliable and well-established method. The strategy's effectiveness hinges on a two-step process: a thionyl chloride-mediated Fischer esterification followed by a nucleophilic chlorination that proceeds with retention of stereochemistry. By carefully controlling reaction parameters such as temperature, time, and purification methods, researchers can obtain this valuable chiral intermediate with high yield and enantiomeric purity, paving the way for its application in the development of novel therapeutics and other complex organic molecules.
References
- 1. Buy (S)-Methyl 2-amino-3-chloropropanoate hydrochloride | 112346-82-4 | > 95% [smolecule.com]
- 2. Recent approaches for asymmetric synthesis of α-amino acids via homologation of Ni(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Chloroalanine - Wikipedia [en.wikipedia.org]
- 5. CN106518695A - A synthetic method of (R)-methyl 2-amino-3-chloropropanoate hydrochloride - Google Patents [patents.google.com]
Navigating the Synthesis and Safety of Methyl 2-amino-3-chloropropanoate Hydrochloride: A Technical Guide
This guide provides an in-depth technical overview of the safe handling, storage, and disposal of Methyl 2-amino-3-chloropropanoate hydrochloride (CAS No: 33646-31-0).[1][2][3][4] Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical safety data with practical, field-proven insights to ensure procedural integrity and personal safety when working with this versatile serine derivative.[2][5]
Compound Profile and Intrinsic Properties
This compound is a chiral building block frequently employed in peptide synthesis and as a derivative of the amino acid serine.[2][5][6][7] A comprehensive understanding of its chemical and physical properties is foundational to its safe handling.
Chemical Identity and Structure
This compound is the hydrochloride salt of methyl 2-amino-3-chloropropanoate. The presence of a chiral center at the alpha-carbon and a reactive chlorine atom dictates its utility in synthesis and informs its reactivity profile.
References
- 1. This compound | C4H9Cl2NO2 | CID 13050341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | CAS 33646-31-0 | Chemical-Suppliers [chemical-suppliers.eu]
- 4. This compound [drugfuture.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. chemscene.com [chemscene.com]
- 7. (S)-Methyl 2-amino-3-chloropropanoate hydrochloride - CAS:112346-82-4 - Sunway Pharm Ltd [3wpharm.com]
Methodological & Application
Application Notes: Strategic Use of Methyl 2-amino-3-chloropropanoate hydrochloride in Advanced Peptide Synthesis
Introduction: A Versatile Building Block for Non-Natural Peptide Architectures
In the landscape of modern peptide chemistry and drug development, the strategic incorporation of non-natural amino acids is paramount for enhancing therapeutic properties such as metabolic stability, target affinity, and bioavailability. Methyl 2-amino-3-chloropropanoate hydrochloride, a chlorinated derivative of serine, serves as a powerful and versatile precursor for introducing unique functionalities into peptide scaffolds.[1][2] Its true utility lies not in direct incorporation, but in its transformation into highly reactive intermediates, primarily aziridine-2-carboxylic acid (Azy).
The presence of a chlorine atom on the β-carbon renders this position highly electrophilic, enabling two major synthetic pathways that are of significant interest to peptide scientists:
-
Site-Selective Peptide Modification: Through intramolecular cyclization, the β-chloroalanine moiety is converted into an aziridine-2-carboxylic acid residue within the peptide chain. This strained, three-membered ring acts as a localized electrophilic "warhead" that can be selectively opened by a wide range of nucleophiles, allowing for the precise conjugation of lipids, carbohydrates, and reporter tags.[3][4][5]
-
Lanthionine Bridge Formation: The β-chloroalanine residue can be converted in situ to dehydroalanine, which then undergoes a Michael-type addition with a cysteine thiol to form a thioether bridge.[6][7] This lanthionine linkage is a key structural motif in lantibiotics, a class of potent antimicrobial peptides, and is used to create conformationally constrained and proteolytically stable cyclic peptides.[6][8]
This guide provides an in-depth exploration of these applications, complete with detailed protocols, mechanistic insights, and expert commentary to empower researchers in leveraging this building block for the synthesis of next-generation peptide therapeutics.
Physicochemical Properties and Safe Handling
Before utilization, it is critical to understand the properties and hazards associated with this compound.
Data Summary
| Property | Value | Reference |
| IUPAC Name | methyl 2-amino-3-chloropropanoate;hydrochloride | [9] |
| Molecular Formula | C₄H₉Cl₂NO₂ | [9] |
| Molecular Weight | 174.02 g/mol | [9] |
| Appearance | White to off-white solid | N/A |
| Canonical SMILES | COC(=O)C(CCl)N.Cl | [9] |
Safety and Handling Protocol
This compound is classified as an irritant. Adherence to strict safety protocols is mandatory.
-
Hazard Identification: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[9][10]
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves (or other appropriate chemical-resistant gloves), and safety glasses with side shields or goggles.[11] All manipulations involving the solid material should be performed in a certified chemical fume hood to avoid inhalation of dust.[11]
-
Handling: Avoid contact with skin, eyes, and clothing.[12] Do not breathe dust. Ensure adequate ventilation. The compound is hygroscopic and should be stored in a tightly closed container in a dry, cool place.[11]
-
First Aid Measures:
-
Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing. Seek medical attention.[12]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[12]
-
Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[12]
-
Ingestion: Clean mouth with water and seek medical attention.[12]
-
-
Disposal: Waste material must be disposed of in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[11]
Core Transformation: Synthesis of Aziridine-2-Carboxylic Acid (Azy)
The cornerstone application of Methyl 2-amino-3-chloropropanoate is its conversion to aziridine-2-carboxylic acid (Azy). This is achieved through a base-mediated intramolecular SN2 reaction where the α-amino group displaces the β-chloro substituent.
Reaction Mechanism
The reaction proceeds via deprotonation of the amine hydrochloride, followed by nucleophilic attack of the free amine onto the adjacent carbon bearing the chlorine atom, resulting in the formation of the strained aziridine ring and elimination of chloride.
Caption: Intramolecular cyclization to form the aziridine ring.
Protocol 1: Synthesis of Fmoc-(2S)-aziridine-2-carboxylic acid
For use in standard Fmoc-based solid-phase peptide synthesis (SPPS), the aziridine must be N-protected. This protocol outlines the synthesis of the Fmoc-protected building block starting from the commercially available (R)-enantiomer of this compound, which yields the (2S)-aziridine.
Materials:
-
(R)-Methyl 2-amino-3-chloropropanoate hydrochloride
-
Sodium bicarbonate (NaHCO₃)
-
Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)
-
Acetonitrile (ACN)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Silica gel for column chromatography
Procedure:
-
Fmoc Protection: a. Dissolve (R)-Methyl 2-amino-3-chloropropanoate hydrochloride (1.0 eq) in a 1:1 mixture of ACN and water. b. Cool the solution to 0 °C in an ice bath. c. Add NaHCO₃ (2.5 eq) in portions, followed by a solution of Fmoc-OSu (1.1 eq) in ACN. d. Allow the reaction to warm to room temperature and stir overnight. e. Remove ACN under reduced pressure. Dilute the aqueous residue with water and extract with DCM (3x). f. Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate to yield the crude Fmoc-protected chloroalanine methyl ester. Purify by silica gel chromatography if necessary.
-
Aziridination (Cyclization): a. Dissolve the purified Fmoc-protected chloroalanine methyl ester (1.0 eq) in anhydrous THF. b. Add solid potassium tert-butoxide (1.2 eq) portion-wise at room temperature. c. Monitor the reaction by TLC until the starting material is consumed (typically 1-2 hours). d. Quench the reaction by adding water. Extract with ethyl acetate (3x). e. Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate to yield Fmoc-(2S)-aziridine-2-carboxylate methyl ester.
-
Saponification: a. Dissolve the methyl ester from the previous step (1.0 eq) in a 3:1 mixture of THF and water. b. Cool to 0 °C and add LiOH (1.5 eq). c. Stir at 0 °C and monitor by TLC until the ester is fully consumed (typically 2-4 hours). d. Acidify the reaction mixture to pH ~3 with 1 M HCl. e. Extract the product into ethyl acetate (3x). f. Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate to yield the final product, Fmoc-(2S)-aziridine-2-carboxylic acid (Fmoc-Azy-OH), which can be used directly in SPPS.
Expert Insight & Causality: The choice of a strong, non-nucleophilic base like potassium tert-butoxide in step 2b is critical. It efficiently deprotonates the nitrogen of the Fmoc-carbamate, initiating cyclization, without competing as a nucleophile and attacking the β-carbon, which would lead to unwanted side products.
Application in Site-Selective Peptide Modification
The true power of the Azy residue is realized once it is incorporated into a peptide. Its electrophilic nature allows for highly selective conjugation reactions, far surpassing the selectivity challenges of modifying natural amino acid side chains.[3][5]
Experimental Workflow
The overall strategy involves standard SPPS to build the peptide chain containing the Azy residue, followed by on-resin or solution-phase ring-opening with a chosen nucleophile, and finally, cleavage and deprotection.
Caption: Workflow for site-selective peptide modification using Azy.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Incorporating Fmoc-Azy-OH
This protocol assumes standard Fmoc/tBu chemistry on a suitable resin (e.g., Rink Amide for C-terminal amides).[13][14]
Materials:
-
Fmoc-protected Rink Amide resin
-
Fmoc-Azy-OH (from Protocol 1)
-
Other required Fmoc-protected amino acids
-
Coupling reagent: HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvent: N,N-Dimethylformamide (DMF)
-
Deprotection solution: 20% piperidine in DMF
Procedure:
-
Resin Preparation: Swell the resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine/DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc group from the resin or the previously coupled amino acid.
-
Washing: Wash the resin thoroughly with DMF (5-7 times).
-
Coupling of Fmoc-Azy-OH: a. In a separate vial, pre-activate Fmoc-Azy-OH (3.0 eq relative to resin loading) with HCTU (2.9 eq) and DIPEA (6.0 eq) in DMF for 5 minutes. b. Add the activated amino acid solution to the resin. c. Agitate the mixture for 2-4 hours at room temperature.
Causality: The Azy residue is sterically hindered. A longer coupling time and a potent coupling reagent like HCTU are recommended to ensure complete acylation of the free amine on the growing peptide chain.
-
Washing: Wash the resin thoroughly with DMF (5-7 times).
-
Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
Protocol 3: On-Resin Nucleophilic Ring-Opening of Azy-Containing Peptides
This step is performed after the full peptide has been assembled but before cleavage from the resin.
Materials:
-
Peptide-resin containing the Azy residue
-
Nucleophile of choice (e.g., N-acetyl-L-cysteine, farnesyl thiol) (5-10 eq)
-
Lewis acid catalyst: Boron trifluoride etherate (BF₃·OEt₂) (catalytic amount, ~0.1 eq)
-
Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
Resin Preparation: Wash the fully assembled peptide-resin with DCM (5x) and keep it under an inert atmosphere (N₂ or Ar).
-
Reaction Setup: Swell the resin in anhydrous DCM/THF. Add the thiol nucleophile (5-10 eq).
-
Initiation: Add a catalytic amount of BF₃·OEt₂ (e.g., a 1 M solution in DCM) to the slurry.
Expert Insight: The Lewis acid catalyst coordinates to the aziridine nitrogen, activating the ring and facilitating nucleophilic attack at the less sterically hindered C3 position.[5]
-
Reaction: Agitate the mixture at room temperature. Monitor the reaction by taking small aliquots of resin, cleaving the peptide, and analyzing by LC-MS. The reaction is typically complete within 4-12 hours.
-
Washing: Once the reaction is complete, drain the reaction solution and wash the resin extensively with DCM (5x), DMF (5x), and finally DCM (5x) to remove all excess reagents.
-
Cleavage: Dry the resin and proceed with standard TFA-based cleavage and deprotection to release the final modified peptide.
Application in Lanthionine Bridge Formation
Lanthionine bridges introduce macrocyclic constraints that are critical for the structure and activity of many antimicrobial peptides.[6] The reaction involves the formation of a dehydroalanine (Dha) intermediate from the β-chloroalanine residue, followed by a conjugate addition of a cysteine thiol.
Reaction Mechanism
Caption: Two-step formation of a lanthionine bridge from chloroalanine.
Protocol 4: Solution-Phase Synthesis of a Lanthionine-Bridged Peptide
This protocol describes the intramolecular cyclization of a linear peptide containing both a β-chloroalanine and a cysteine residue.
Materials:
-
Purified linear peptide containing Fmoc-protected β-chloroalanine and Trt-protected Cysteine.
-
Deprotection cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% water.
-
Cyclization buffer: Saturated aqueous sodium bicarbonate or 0.1 M ammonium bicarbonate, pH ~8.5.
-
Solvent: Acetonitrile (ACN)
Procedure:
-
Peptide Synthesis: Synthesize the linear peptide precursor using standard Fmoc-SPPS. The precursor should contain both the β-chloroalanine and cysteine residues at the desired positions. Keep the side chains protected during synthesis.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove all side-chain protecting groups (including the Trt from Cys) using a standard TFA cocktail.
-
Purification: Purify the linear, fully deprotected peptide by reverse-phase HPLC and lyophilize.
-
Cyclization Reaction: a. Dissolve the purified linear peptide in a mixture of ACN and cyclization buffer (e.g., 1:1 v/v) to achieve a high dilution condition (concentration < 1 mg/mL).
Causality: High dilution is crucial to favor the intramolecular cyclization reaction over intermolecular dimerization or polymerization. b. Adjust the pH of the solution to ~8.5 using the basic buffer. The basic conditions facilitate both the elimination to Dha and the deprotonation of the cysteine thiol to the reactive thiolate. c. Stir the reaction at room temperature and monitor its progress by LC-MS, observing the disappearance of the linear precursor mass and the appearance of the product mass (M - 36, corresponding to the loss of HCl). d. The reaction is typically complete in 6-24 hours.
-
Final Purification: Once cyclization is complete, acidify the solution with a small amount of TFA, concentrate, and purify the final cyclic lanthipeptide by reverse-phase HPLC.
Troubleshooting and Expert Insights
| Problem | Possible Cause | Recommended Solution |
| Low yield in aziridination (Protocol 1) | Incomplete reaction; side reactions. | Ensure the use of an anhydrous solvent and a strong, non-nucleophilic base. Monitor the reaction closely by TLC to avoid decomposition of the product. |
| Incomplete coupling of Fmoc-Azy-OH (Protocol 2) | Steric hindrance of the Azy residue. | Use a longer coupling time (double coupling if necessary) and a high-potency coupling reagent like HATU or HCTU. |
| No reaction in Azy ring-opening (Protocol 3) | Inactive catalyst or poor nucleophile. | Use freshly opened or distilled BF₃·OEt₂. Ensure the thiol nucleophile is not oxidized. Consider a stronger Lewis acid or a different solvent system. |
| Dimerization during lanthionine cyclization (Protocol 4) | Reaction concentration is too high. | Perform the cyclization at a higher dilution (<0.5 mg/mL). Adding the linear peptide solution slowly via syringe pump to the reaction buffer can also promote intramolecular reaction. |
| Epimerization at α-carbon | Exposure to strong base for prolonged periods. | Minimize exposure to basic conditions, especially during Fmoc deprotection and cyclization steps. Use 0.1 M HOBt in the piperidine deprotection solution to suppress epimerization. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Progress in Lanthionine and Protected Lanthionine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of dehydroalanine peptides from beta-chloroalanine peptide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound | C4H9Cl2NO2 | CID 13050341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. methyl (2R)-2-amino-3-chloropropanoate hydrochloride | C4H9Cl2NO2 | CID 17750875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. fishersci.co.uk [fishersci.co.uk]
- 13. researchgate.net [researchgate.net]
- 14. chemistry.du.ac.in [chemistry.du.ac.in]
Application Notes and Protocols: Methyl 2-amino-3-chloropropanoate Hydrochloride as a Constrained Amino Acid Analog
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of Conformational Constraint
In the intricate world of peptide science and drug discovery, controlling the three-dimensional structure of a peptide is paramount to modulating its biological activity. Unmodified peptides often suffer from conformational flexibility, leading to reduced receptor affinity and susceptibility to enzymatic degradation. The introduction of constrained amino acid analogs is a powerful strategy to overcome these limitations.[1][2][3] Methyl 2-amino-3-chloropropanoate hydrochloride, a derivative of serine, serves as a valuable building block in this endeavor. The substitution of the hydroxyl group with a chlorine atom at the β-carbon sterically hinders rotation around the Cα-Cβ bond, thereby constraining the local conformation of the peptide backbone. This guide provides a comprehensive overview of the applications and detailed protocols for utilizing this versatile analog.
Physicochemical Properties
A clear understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis and experimental design.
| Property | Value | Source |
| Molecular Formula | C₄H₉Cl₂NO₂ | PubChem[4] |
| Molecular Weight | 174.02 g/mol | PubChem[4] |
| CAS Number | 33646-31-0 (racemic) | GSRS[5] |
| Appearance | White solid | N/A |
| Solubility | Soluble in water | N/A |
| Storage | 2-8°C | Echemi[6] |
Core Concept: The Impact of β-Chloro Substitution on Peptide Structure and Function
The incorporation of a β-chloro-α-amino acid like methyl 2-amino-3-chloropropanoate can profoundly influence a peptide's properties:
-
Conformational Rigidity: The bulky chlorine atom restricts the chi (χ1) and psi (ψ) dihedral angles, forcing the peptide backbone into a more defined conformation. This can help in stabilizing secondary structures like β-turns and helices, which are often crucial for receptor recognition.[7][8]
-
Enhanced Proteolytic Stability: The steric hindrance provided by the chlorine atom can shield the adjacent peptide bonds from the action of proteases, thereby increasing the in vivo half-life of the peptide therapeutic.[9]
-
Receptor Binding Affinity: By pre-organizing the peptide into its bioactive conformation, the entropic penalty of binding to a receptor is reduced, potentially leading to higher affinity and selectivity.[1][3]
-
Chemical Reactivity: The chlorine atom can act as a leaving group, making peptides containing this analog potential covalent inhibitors of enzymes, particularly those with a nucleophilic residue in their active site.
Application 1: Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis (SPPS) is the most common method for assembling peptides in a stepwise manner on a solid support.[10] The following protocol details the incorporation of methyl 2-amino-3-chloropropanoate into a peptide sequence using the Fmoc/tBu strategy.
Protocol 1.1: N-α-Fmoc Protection of this compound
Before it can be used in Fmoc-based SPPS, the free amine of the amino acid ester must be protected.
Materials:
-
This compound
-
9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃) or N,N-Diisopropylethylamine (DIPEA)
-
Dioxane and water, or Dichloromethane (DCM)
-
Ethyl acetate
-
Hexanes
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1 equivalent) in a 1:1 mixture of dioxane and 10% aqueous sodium bicarbonate solution.
-
Cool the solution to 0°C in an ice bath.
-
Add a solution of Fmoc-Cl (1.1 equivalents) in dioxane dropwise while maintaining the temperature at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Remove the dioxane under reduced pressure.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by flash column chromatography (silica gel, gradient of ethyl acetate in hexanes) to obtain pure Fmoc-protected methyl 2-amino-3-chloropropanoate.
Protocol 1.2: Solid-Phase Peptide Synthesis (Fmoc-SPPS)
This protocol describes a manual coupling cycle for incorporating the Fmoc-protected constrained analog into a growing peptide chain on a resin.[11]
Materials:
-
Fmoc-protected resin (e.g., Rink Amide resin for a C-terminal amide)[11]
-
Fmoc-protected amino acids
-
Fmoc-protected methyl 2-amino-3-chloropropanoate (from Protocol 1.1)
-
Deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing solvent: DMF, DCM
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)
Workflow Diagram:
References
- 1. researchgate.net [researchgate.net]
- 2. Exploring Ramachandran and Chi Space: Conformationally Constrained Amino Acids and Peptides in the Design of Bioactive Polypeptide Ligands - ProQuest [proquest.com]
- 3. Conformational restrictions of biologically active peptides via amino acid side chain groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C4H9Cl2NO2 | CID 13050341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. echemi.com [echemi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Designing amino acids to determine the local conformations of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. lifechemicals.com [lifechemicals.com]
- 10. bachem.com [bachem.com]
- 11. chem.uci.edu [chem.uci.edu]
The Alchemist's Chloro-Amine: A Guide to Methyl 2-amino-3-chloropropanoate Hydrochloride in Peptidomimetic Synthesis
Introduction: A Versatile Building Block for Non-Natural Peptides
In the landscape of modern drug discovery and chemical biology, peptidomimetics—molecules that mimic the structure and function of natural peptides—offer a powerful strategy to overcome the inherent limitations of their biological counterparts, such as poor metabolic stability and low oral bioavailability. The design of these novel structures relies on a toolkit of versatile chemical building blocks. Among these, Methyl 2-amino-3-chloropropanoate hydrochloride stands out as a compact, trifunctional molecule poised for strategic chemical transformations.
Derived from the amino acid serine, this compound serves as a potent electrophile and a precursor to several key peptidomimetic motifs.[1][2][3] Its utility stems from the interplay between the nucleophilic amino group, the ester, and the reactive carbon-chlorine bond at the β-position. This guide provides an in-depth exploration of its primary applications, detailing the mechanistic rationale and providing field-tested protocols for its conversion into high-value peptidomimetic structures, including aziridine-2-carboxylates, dehydroalanine residues, and lanthionine cross-links.
Compound Profile & Safe Handling
Before proceeding to synthetic applications, it is crucial to understand the properties and hazards of the reagent.
Table 1: Physicochemical and Safety Data for this compound
| Property | Value | Source(s) |
| IUPAC Name | methyl 2-amino-3-chloropropanoate;hydrochloride | [2] |
| CAS Number | 33646-31-0 (racemate), 17136-54-8 (R-isomer) | [2][3] |
| Molecular Formula | C₄H₉Cl₂NO₂ | [2] |
| Molecular Weight | 174.02 g/mol | [2] |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [3] |
| Safety Precautions | Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves. Avoid inhalation of dust and contact with skin and eyes. Store in a cool, dry place away from strong oxidizing agents. | General good practice |
Application Note I: Synthesis of N-Protected Aziridine-2-carboxylate Esters
Aziridine-2-carboxylates are highly strained, three-membered rings that serve as conformationally constrained amino acid mimics. Their ring strain makes them susceptible to nucleophilic ring-opening, providing stereocontrolled access to a diverse array of α- and β-substituted amino acids.[4] Methyl 2-amino-3-chloropropanoate is an ideal precursor for these structures via a base-mediated intramolecular SN2 reaction.
Causality and Experimental Rationale
The core transformation is an intramolecular cyclization where the amino group acts as a nucleophile, displacing the chloride leaving group. However, using the raw hydrochloride salt directly is problematic. The protonated amine is non-nucleophilic, and the presence of a free primary amine can lead to intermolecular side reactions (e.g., dimerization).
Therefore, a critical first step is the protection of the amino group. The choice of protecting group is crucial. A bulky, non-acidic protecting group like Trityl (Tr) or the base-stable Boc group is ideal. This strategy serves two purposes:
-
Prevents Intermolecular Reactions: It blocks the amine from reacting with other molecules of the starting material.
-
Facilitates Cyclization: Upon deprotonation of the protected amine's nitrogen (if it's a carbamate like Boc) or by simply using a base to neutralize the hydrochloride and free the amine (if it's a free base N-Trityl derivative), the intramolecular attack is favored.
The reaction requires at least one equivalent of a non-nucleophilic base to neutralize the hydrochloride salt and a second equivalent to facilitate the ring-closing elimination.
Caption: Workflow for Aziridine-2-carboxylate Synthesis.
Protocol: Synthesis of N-Boc-Methyl-Aziridine-2-carboxylate
This protocol is adapted from established procedures for the cyclization of N-protected β-haloalanine derivatives.[5]
Step 1: N-Boc Protection
-
Reagent Preparation: Suspend this compound (1.0 eq) in a suitable solvent like dichloromethane (DCM) or a THF/water mixture.
-
Basification: Cool the suspension in an ice bath (0 °C) and add a base such as triethylamine (TEA) or sodium bicarbonate (NaHCO₃) (3.0 eq) to neutralize the hydrochloride and create the free amine.
-
Protection: Add Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) to the mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 10-12 hours until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Work-up: Perform an aqueous work-up. Extract the organic layer with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-methyl 2-amino-3-chloropropanoate. This intermediate is often used directly in the next step without further purification.[6][7][8][9]
Step 2: Base-Mediated Cyclization
-
Reaction Setup: Dissolve the crude N-Boc protected intermediate from Step 1 in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or acetonitrile under an inert atmosphere (N₂ or Ar).
-
Base Addition: Cool the solution to 0 °C and add a strong, non-nucleophilic base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.
-
Cyclization: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction by TLC.
-
Quenching & Work-up: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C. Extract the product with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure N-Boc-methyl-aziridine-2-carboxylate.
Application Note II: Synthesis of Dehydroalanine (Dha) Derivatives
Dehydroalanine (Dha) is an α,β-unsaturated amino acid found in numerous natural products, including lantibiotic antibiotics. Its electrophilic double bond makes it a key handle for post-translational modifications and the synthesis of cross-linked peptides via Michael addition.[10] this compound is an excellent substrate for generating Dha derivatives through a base-catalyzed E2 elimination reaction.
Causality and Experimental Rationale
The formation of dehydroalanine from a β-chloroalanine precursor is a classic β-elimination reaction. A base abstracts the proton on the α-carbon, leading to the formation of a double bond between the α and β carbons and the concurrent expulsion of the chloride ion.
For this reaction to be efficient, several conditions must be met:
-
N-Protection: As with aziridination, the amine must be protected to prevent it from acting as a competing base or nucleophile. An acyl-type protecting group (e.g., Boc, Cbz, or Fmoc) is typically used.
-
Base Selection: A non-nucleophilic base is required to favor elimination over substitution. Sterically hindered bases like 1,8-Diazabicycloundec-7-ene (DBU) or inorganic bases like cesium carbonate (Cs₂CO₃) are effective.[10][11] The choice of base can be critical in preventing the formation of the competing aziridine product.
Caption: Pathway for Dehydroalanine Synthesis via E2 Elimination.
Protocol: Synthesis of N-Boc-Methyl-Dehydroalanine
This protocol is based on established methods for the elimination of HCl from β-chloroalanine derivatives and the conversion of serine esters to dehydroalanines.[1][10][11][12][13]
-
Starting Material: Begin with N-Boc-methyl 2-amino-3-chloropropanoate, prepared as described in Step 1 of the aziridination protocol.
-
Reaction Setup: Dissolve the protected starting material (1.0 eq) in a polar aprotic solvent such as DMF or acetonitrile.
-
Base Addition: Add cesium carbonate (Cs₂CO₃) (1.5 eq) or DBU (1.5 eq) to the solution at room temperature.
-
Reaction: Heat the mixture to 60 °C and stir for 12-24 hours. Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the layers. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography (silica gel) using a hexane/ethyl acetate gradient to yield pure N-Boc-methyl-dehydroalanine.
Table 2: Comparison of Conditions for Key Transformations
| Transformation | Key Reagent(s) | Solvent(s) | Typical Temp. | Mechanism | Primary Product |
| Aziridination | N-Protection, then strong non-nucleophilic base (e.g., NaH) | Anhydrous THF, MeCN | 0 °C to RT | Intramolecular SN2 | N-Protected Aziridine Ester |
| Dehydroalanine | N-Protection, then non-nucleophilic base (e.g., Cs₂CO₃, DBU) | DMF, MeCN | RT to 60 °C | E2 Elimination | N-Protected Dehydroalanine Ester |
Application Note III: Synthesis of Lanthionine Derivatives
Lanthionines are thioether-bridged amino acids that are the defining structural feature of lantibiotics. They impose significant conformational constraints on peptide backbones, contributing to their biological activity and stability. The classical chemical synthesis of lanthionine involves the reaction of a cysteine residue with a β-chloroalanine derivative.[14][15][16]
Causality and Experimental Rationale
This synthesis is a two-step, one-pot process that leverages the reactivity of both dehydroalanine and cysteine:
-
In Situ Dha Formation: A protected β-chloroalanine derivative is first treated with a base to generate the corresponding dehydroalanine intermediate via elimination, as described in Application Note II.
-
Michael Addition: A protected cysteine derivative, with its nucleophilic thiol side chain, is present in the reaction mixture. It immediately undergoes a conjugate (Michael) addition to the electrophilic double bond of the in situ-generated dehydroalanine.
The stereochemistry of the final lanthionine product is dependent on the stereochemistry of the starting cysteine and β-chloroalanine precursors, as well as the conditions of the Michael addition.
Caption: Reaction pathway for Lanthionine synthesis.
Protocol: Representative Synthesis of a Protected Lanthionine Dimer
This protocol outlines the general procedure for coupling a protected β-chloroalanine methyl ester with a protected cysteine derivative.
-
Reagent Preparation: Dissolve orthogonally protected cysteine (e.g., N-Boc-S-Trt-Cys-OH, 1.0 eq) and protected Methyl 2-amino-3-chloropropanoate (e.g., N-Fmoc-protected hydrochloride, 1.1 eq) in an anhydrous solvent like DMF.
-
Base Addition: Add a suitable base, such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (3-4 eq), to the solution at room temperature. The base will facilitate both the elimination to Dha and the deprotonation of the cysteine thiol (if not already a thiolate).
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 12-48 hours. The reaction progress should be monitored by LC-MS to observe the consumption of starting materials and the formation of the lanthionine product.
-
Work-up: Upon completion, acidify the reaction mixture with a mild acid (e.g., 10% citric acid) and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product via flash chromatography or preparative HPLC to isolate the desired protected lanthionine derivative.
Conclusion
This compound is a cost-effective and highly versatile precursor for advanced peptidomimetic synthesis. Through strategic N-protection and careful selection of reaction conditions, it can be efficiently directed down distinct synthetic pathways. The base-mediated intramolecular SN2 reaction yields valuable aziridine-2-carboxylates, while an E2 elimination provides access to the synthetically crucial dehydroalanine motif. Furthermore, its ability to generate dehydroalanine in situ makes it a classic substrate for the construction of lanthionine thioether bridges. The protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently employ this powerful building block in the development of next-generation peptide-based therapeutics and chemical probes.
References
- 1. CN106518695A - A synthetic method of (R)-methyl 2-amino-3-chloropropanoate hydrochloride - Google Patents [patents.google.com]
- 2. This compound | C4H9Cl2NO2 | CID 13050341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. methyl (2R)-2-amino-3-chloropropanoate hydrochloride | C4H9Cl2NO2 | CID 17750875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 5. N-Boc-3-chloro-DL-alanine Methyl ester | Benchchem [benchchem.com]
- 6. rsc.org [rsc.org]
- 7. Synthesis and radioiodination of N-Boc-p-(tri-n-butylstannyl)-L-phenylalanine tetrafluorophenyl ester: preparation of a radiolabeled phenylalanine derivative for peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. A practical one-pot synthesis of dehydroalanine esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A practical one-pot synthesis of dehydroalanine esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. lib3.dss.go.th [lib3.dss.go.th]
- 13. lib3.dss.go.th [lib3.dss.go.th]
- 14. Progress in Lanthionine and Protected Lanthionine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Lanthionine - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Nucleophilic Substitution Reactions of Methyl 2-amino-3-chloropropanoate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Methyl 2-amino-3-chloropropanoate hydrochloride is a versatile chiral building block of significant interest in synthetic organic chemistry and drug development. As a derivative of the amino acid serine, its trifunctional nature—comprising an amine, a carboxylate ester, and a reactive primary alkyl chloride—offers a rich landscape for chemical modification.[1] This guide provides an in-depth exploration of the nucleophilic substitution reactions of this compound, detailing the underlying mechanistic pathways and offering field-proven protocols for its application. We will dissect the critical decision points in experimental design, explaining the causality behind the choice of reagents and conditions. This document is intended to serve as a practical resource for chemists aiming to leverage this valuable synthon in the creation of novel amino acid derivatives, heterocyclic scaffolds, and other complex molecular architectures.
Introduction: A Versatile Chiral Building Block
This compound is a readily available starting material, often synthesized from serine.[2] Its importance lies in the C-3 chloro substituent, which acts as a leaving group in nucleophilic substitution reactions, and the α-amino group, which can either participate in these reactions or be protected to allow for selective modification at the C-3 position. The hydrochloride salt form enhances the compound's stability and solubility in polar solvents, though it necessitates the use of a base to liberate the free, nucleophilic amine for certain transformations.[3]
The reactivity of Methyl 2-amino-3-chloropropanoate is primarily dictated by two competing pathways, the choice of which is heavily influenced by reaction conditions, particularly the presence and nature of the base and the nucleophile.
-
Pathway A: Direct Intermolecular Nucleophilic Substitution (SN2) : An external nucleophile directly displaces the chloride ion at the C-3 position.
-
Pathway B: Intramolecular Cyclization to Aziridine-2-carboxylate followed by Nucleophilic Ring-Opening : In the presence of a base, the α-amino group can act as an internal nucleophile, displacing the chloride to form a highly reactive aziridine-2-carboxylate intermediate. This strained three-membered ring is then susceptible to ring-opening by a variety of nucleophiles.[4]
Understanding and controlling these pathways is paramount to achieving the desired synthetic outcome.
Mechanistic Considerations and Reaction Control
The dichotomy between intermolecular substitution and intramolecular cyclization is the central theme in the chemistry of this compound.
Figure 1: Competing reaction pathways for this compound. The choice between direct substitution (Pathway A) and aziridine formation (Pathway B) is dictated by the reaction conditions.
Controlling the Pathway:
-
For Direct Intermolecular Substitution (Pathway A): This pathway is favored by strong, soft nucleophiles in the absence of a strong base or under acidic conditions where the α-amino group is protonated and non-nucleophilic. The use of a nucleophile that is significantly more reactive than the internal amine is key.
-
For Intramolecular Cyclization (Pathway B): This pathway is promoted by the addition of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) which deprotonates the ammonium salt, liberating the free α-amino group. This now-nucleophilic amine can readily attack the adjacent carbon bearing the chloro group to form the aziridine ring.[4] The subsequent ring-opening reaction is then governed by the nature of the external nucleophile and catalyst.
Experimental Protocols
Safety Precautions: this compound is classified as a skin, eye, and respiratory irritant.[5] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Protocol 1: Synthesis of Unnatural Amino Acids via Direct Substitution with Thiolates (Pathway A)
This protocol is adapted from the principles of lanthionine synthesis, where a cysteine-like nucleophile attacks a β-chloroalanine derivative.[6]
Objective: To synthesize S-substituted cysteine derivatives.
Materials:
-
This compound
-
Thiol of interest (e.g., benzyl mercaptan, thiophenol)
-
Sodium hydroxide (NaOH) or Sodium ethoxide (NaOEt)
-
Anhydrous ethanol or methanol
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Nucleophile Preparation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the thiol (1.0 eq) in anhydrous ethanol. Cool the solution to 0 °C in an ice bath.
-
Deprotonation: Carefully add a solution of sodium ethoxide in ethanol (1.0 eq) or powdered sodium hydroxide (1.0 eq) to the cooled thiol solution. Stir for 20-30 minutes at 0 °C to form the sodium thiolate.
-
Substitution Reaction: To the thiolate solution, add a solution of this compound (1.1 eq) in a minimal amount of anhydrous ethanol.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure. Partition the residue between dichloromethane and water.
-
Extraction and Purification: Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Final Product: Purify the crude product by silica gel column chromatography to yield the desired S-substituted amino acid ester.
Causality and Experimental Choices:
-
Base for Thiol Deprotonation: A strong base like NaOEt or NaOH is used to quantitatively generate the thiolate anion, which is a potent nucleophile.
-
Solvent: Anhydrous polar protic solvents like ethanol or methanol are suitable for dissolving the reactants and facilitating the SN2 reaction.
-
Stoichiometry: A slight excess of the chloro-amino acid is used to ensure complete consumption of the valuable thiol.
Protocol 2: Synthesis of Aziridine-2-carboxylate (Pathway B - Step 1)
Objective: To prepare the key aziridine intermediate for subsequent ring-opening reactions.
Materials:
-
This compound
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous dichloromethane (DCM) or acetonitrile (ACN)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: To a solution of this compound (1.0 eq) in anhydrous DCM (0.1 M) at 0 °C under an inert atmosphere, add triethylamine (2.2 eq) dropwise.
-
Cyclization: Stir the reaction mixture at room temperature for 4-8 hours. The formation of triethylammonium hydrochloride precipitate will be observed.
-
Monitoring: Monitor the reaction for the consumption of the starting material by TLC.
-
Work-up: Filter the reaction mixture to remove the ammonium salt. Wash the filtrate with cold water and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and carefully concentrate under reduced pressure at low temperature (<30°C) to avoid polymerization of the aziridine. The resulting methyl aziridine-2-carboxylate is often used immediately in the next step without further purification.
Causality and Experimental Choices:
-
Base: A non-nucleophilic organic base like TEA or DIPEA is crucial. It deprotonates the amino group to initiate cyclization without competing as an external nucleophile. Two equivalents are needed to neutralize the hydrochloride salt and then deprotonate the resulting ammonium species.
-
Solvent: Anhydrous aprotic solvents like DCM or ACN are used to prevent the ring-opening of the aziridine by water.
-
Temperature Control: The product is a strained ring and can be unstable. Low-temperature work-up is recommended.
Figure 2: Workflow for the synthesis of Methyl aziridine-2-carboxylate.
Protocol 3: Nucleophilic Ring-Opening of Methyl Aziridine-2-carboxylate with an Amine Nucleophile (Pathway B - Step 2)
Objective: To synthesize α,β-diaminopropanoate derivatives, which are valuable in peptide chemistry and as ligands.
Materials:
-
Methyl aziridine-2-carboxylate (from Protocol 2)
-
Primary or secondary amine (e.g., benzylamine, morpholine) (1.5 eq)
-
Lewis acid catalyst (e.g., Boron trifluoride diethyl etherate, BF₃·OEt₂) (optional, 0.1 eq)
-
Anhydrous acetonitrile (ACN) or Tetrahydrofuran (THF)
-
Saturated aqueous NaHCO₃ solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Setup: Dissolve the crude methyl aziridine-2-carboxylate (1.0 eq) in anhydrous ACN.
-
Nucleophilic Addition: Add the amine nucleophile (1.5 eq). For less reactive amines, a Lewis acid catalyst like BF₃·OEt₂ (0.1 eq) can be added at 0 °C to activate the aziridine ring.[7]
-
Reaction: Stir the mixture at room temperature or heat to 50 °C for 6-18 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Final Product: Purify the crude product by silica gel column chromatography to afford the desired α,β-diaminopropanoate derivative.
Causality and Experimental Choices:
-
Nucleophile Attack: The ring-opening of N-unsubstituted or N-alkylated aziridine-2-carboxylates with amines typically occurs at the C-3 position (β-attack) due to steric hindrance at the C-2 position.[4]
-
Catalyst: Lewis acids can coordinate to the aziridine nitrogen, further activating the ring towards nucleophilic attack, especially for less reactive nucleophiles.
-
Stoichiometry: An excess of the amine nucleophile is used to drive the reaction to completion.
Data Summary and Comparison
The choice of reaction pathway dramatically influences the final product. The following table summarizes the expected outcomes with different nucleophiles and conditions.
| Pathway | Nucleophile | Key Reagents/Conditions | Product Type | Regioselectivity |
| A: Direct Substitution | Thiolates (R-S⁻) | Strong base (for Nu⁻ generation), no base during substitution | β-Thio-α-amino acid ester | N/A (Direct displacement) |
| B: Aziridination then Ring-Opening | Amines (R₂NH) | 1. Non-nucleophilic base (TEA) 2. Amine Nu⁻, optional Lewis Acid | α,β-Diaminopropanoate | Attack at C-3 |
| B: Aziridination then Ring-Opening | Alcohols (R-OH) | 1. Non-nucleophilic base (TEA) 2. Alcohol Nu⁻, Lewis Acid (BF₃·OEt₂) | β-Alkoxy-α-amino acid ester | Attack at C-3 |
| B: Aziridination then Ring-Opening | Azide (N₃⁻) | 1. Non-nucleophilic base (TEA) 2. NaN₃, phase-transfer catalyst | β-Azido-α-amino acid ester | Attack at C-3 |
Conclusion and Future Outlook
This compound is a powerful and versatile synthetic intermediate. By carefully selecting the reaction conditions—primarily the choice of base and the nature of the nucleophile—chemists can selectively navigate between direct intermolecular substitution and a two-step intramolecular cyclization/ring-opening sequence. This control allows for the rational design and synthesis of a diverse array of valuable molecules, including non-canonical amino acids and complex heterocyclic systems. The protocols and mechanistic insights provided herein offer a robust framework for researchers to harness the full synthetic potential of this important chiral building block in their drug discovery and development endeavors.
References
- 1. Nucleophilic ring opening of aziridine-2-carboxylates with Wittig reagents; an enantioefficient synthesis of unsaturated amino acids | Semantic Scholar [semanticscholar.org]
- 2. CN106518695A - A synthetic method of (R)-methyl 2-amino-3-chloropropanoate hydrochloride - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. methyl (2R)-2-amino-3-chloropropanoate hydrochloride | C4H9Cl2NO2 | CID 17750875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Lanthionine - Wikipedia [en.wikipedia.org]
- 7. Ring-Opening of Aziridine-2-Carboxamides with Carbohydrate C1-O-Nucleophiles. Stereoselective Preparation of α- and β-O-Glycosyl Serine Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cyclization Reactions of Methyl 2-amino-3-chloropropanoate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Versatile Role of Methyl 2-amino-3-chloropropanoate hydrochloride in Heterocyclic Synthesis
This compound, a derivative of the amino acid serine, is a valuable and versatile building block in modern organic synthesis. Its trifunctional nature, possessing an amine, a carboxylic ester, and a reactive alkyl chloride, allows for a diverse range of chemical transformations. Of particular interest to medicinal chemists and drug development professionals are its applications in the stereocontrolled synthesis of strained three-membered aziridine rings and six-membered morpholinone scaffolds. These heterocyclic cores are prevalent in numerous biologically active molecules and approved pharmaceuticals.
This comprehensive guide provides detailed application notes and step-by-step protocols for the key cyclization reactions of this compound. The methodologies described herein are designed to be robust and reproducible, offering researchers a practical resource for the synthesis of valuable heterocyclic intermediates. The causality behind experimental choices is explained, and each protocol is presented as a self-validating system, ensuring scientific integrity and trustworthiness.
Part 1: Synthesis of Methyl Aziridine-2-carboxylate via Intramolecular Cyclization
The base-mediated intramolecular cyclization of methyl 2-amino-3-chloropropanoate is a direct and efficient method for the synthesis of the corresponding aziridine-2-carboxylate. This reaction proceeds through an intramolecular nucleophilic substitution (SN2) mechanism.
Reaction Mechanism and Rationale
Upon deprotonation of the amine hydrochloride with a suitable base, the resulting free amine acts as an intramolecular nucleophile. It attacks the adjacent carbon atom bearing the chlorine, displacing the chloride ion and forming the strained three-membered aziridine ring. The choice of base and solvent is crucial to ensure efficient cyclization while minimizing side reactions, such as intermolecular reactions or hydrolysis of the ester. A non-nucleophilic organic base in an aprotic solvent is typically preferred.
Caption: Mechanism of Aziridination.
Experimental Protocol: Synthesis of Methyl aziridine-2-carboxylate
Materials:
-
This compound
-
Triethylamine (Et₃N), freshly distilled
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend this compound (10.0 g, 57.5 mmol) in anhydrous dichloromethane (100 mL).
-
Addition of Base: Cool the suspension to 0 °C in an ice bath. Add triethylamine (17.5 mL, 126.5 mmol, 2.2 eq) dropwise to the stirred suspension over 30 minutes. The reaction mixture will become a clear solution.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl acetate in Hexanes).
-
Workup:
-
Quench the reaction by adding 50 mL of water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by vacuum distillation to afford Methyl aziridine-2-carboxylate as a colorless oil.
Characterization Data for Methyl aziridine-2-carboxylate
| Data Type | Values |
| ¹H NMR (CDCl₃, 400 MHz) | δ 3.75 (s, 3H, OCH₃), 2.55 (dd, J = 6.4, 3.2 Hz, 1H, CH), 1.95 (dd, J = 6.4, 1.2 Hz, 1H, CH₂), 1.65 (dd, J = 3.2, 1.2 Hz, 1H, CH₂) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 172.5 (C=O), 52.5 (OCH₃), 30.1 (CH), 26.5 (CH₂) |
| IR (neat, cm⁻¹) | 3320 (N-H), 2955 (C-H), 1735 (C=O, ester) |
| Boiling Point | 143 °C |
| Density | 1.12 g/mL |
Part 2: Synthesis of Methyl 3-oxomorpholine-5-carboxylate via a Two-Step Sequence
The synthesis of the morpholinone scaffold from this compound involves a two-step process: N-acylation with chloroacetyl chloride followed by an intramolecular cyclization.
Reaction Pathway and Rationale
Step 1: N-Chloroacetylation. The primary amine of the starting material is first acylated with chloroacetyl chloride. This reaction is typically performed under basic conditions to neutralize the HCl generated and to deprotonate the amine hydrochloride. A chemoselective N-acylation in the presence of the ester can be achieved under carefully controlled conditions, often in a biphasic system or in an aqueous buffer to minimize ester hydrolysis.[1]
Step 2: Intramolecular Cyclization. The resulting N-(2-chloroacetyl) derivative possesses two electrophilic centers (the carbon bearing the chlorine from the original amino acid and the carbon bearing the chlorine from the chloroacetyl group) and a nucleophilic amide nitrogen (upon deprotonation). Treatment with a strong, non-nucleophilic base will facilitate an intramolecular Williamson ether synthesis-type reaction. The deprotonated amide nitrogen is expected to preferentially attack the more reactive primary alkyl chloride of the chloroacetyl group to form the six-membered morpholinone ring.
Caption: Workflow for Morpholinone Synthesis.
Experimental Protocol: Synthesis of Methyl 3-oxomorpholine-5-carboxylate
Part A: N-Chloroacetylation of this compound
Materials:
-
This compound
-
Chloroacetyl chloride
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve this compound (5.0 g, 28.7 mmol) in a saturated aqueous solution of sodium bicarbonate (100 mL). Cool the solution to 0 °C in an ice bath.
-
Addition of Acylating Agent: To the vigorously stirred solution, add a solution of chloroacetyl chloride (2.5 mL, 31.6 mmol, 1.1 eq) in dichloromethane (50 mL) dropwise over 30 minutes, maintaining the temperature below 5 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2 hours.
-
Workup:
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Combine the organic layers and wash with water (1 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude Methyl 2-(2-chloroacetamido)-3-chloropropanoate, which can be used in the next step without further purification.
-
Part B: Intramolecular Cyclization to Methyl 3-oxomorpholine-5-carboxylate
Materials:
-
Crude Methyl 2-(2-chloroacetamido)-3-chloropropanoate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon inert atmosphere setup
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a flame-dried 250 mL round-bottom flask under an inert atmosphere, add sodium hydride (1.26 g of 60% dispersion, 31.6 mmol, 1.1 eq). Wash the NaH with hexanes (3 x 10 mL) to remove the mineral oil and decant the hexanes. Add anhydrous THF (100 mL).
-
Addition of Substrate: Cool the THF suspension to 0 °C. Dissolve the crude Methyl 2-(2-chloroacetamido)-3-chloropropanoate (from Part A) in anhydrous THF (50 mL) and add it dropwise to the NaH suspension over 30 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Workup:
-
Carefully quench the reaction by the slow dropwise addition of saturated aqueous NH₄Cl solution (20 mL) at 0 °C.
-
Add water (50 mL) and extract the product with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel (Eluent: 30-50% Ethyl acetate in Hexanes) to afford Methyl 3-oxomorpholine-5-carboxylate as a white solid.
Characterization Data for Methyl 3-oxomorpholine-5-carboxylate
| Data Type | Values |
| ¹H NMR (CDCl₃, 400 MHz) | δ 4.55 (dd, J = 4.0, 8.0 Hz, 1H), 4.30 (d, J = 16.0 Hz, 1H), 4.15 (d, J = 16.0 Hz, 1H), 3.95 (dd, J = 12.0, 4.0 Hz, 1H), 3.80 (s, 3H), 3.70 (dd, J = 12.0, 8.0 Hz, 1H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 170.1 (C=O, ester), 165.8 (C=O, amide), 68.2 (CH₂), 53.0 (OCH₃), 52.5 (CH), 45.1 (CH₂) |
| IR (KBr, cm⁻¹) | 3300 (N-H), 2960 (C-H), 1740 (C=O, ester), 1680 (C=O, amide) |
| Melting Point | 98-100 °C |
Conclusion and Future Perspectives
The protocols detailed in this guide demonstrate the utility of this compound as a versatile precursor for the synthesis of biologically relevant aziridine and morpholinone heterocycles. The base-mediated intramolecular cyclization provides a straightforward entry into the strained aziridine-2-carboxylate system, while a two-step N-acylation and subsequent cyclization strategy affords access to the morpholinone scaffold.
These heterocyclic building blocks can be further elaborated, for instance, through ring-opening reactions of the aziridine or functionalization of the morpholinone nitrogen, to generate a diverse library of compounds for drug discovery and development. The methodologies presented here are scalable and utilize readily available reagents, making them valuable tools for both academic and industrial research laboratories. Future work in this area could focus on the development of enantioselective cyclization methods to access these important heterocycles in high optical purity.
References
Navigating the Synthesis of Novel Therapeutics: A Guide to Protecting Group Strategies for Methyl 2-amino-3-chloropropanoate Hydrochloride
For Immediate Release: A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of pharmaceutical synthesis, the strategic use of protecting groups is paramount to achieving desired molecular architectures. This is particularly true for versatile building blocks like Methyl 2-amino-3-chloropropanoate hydrochloride, a key intermediate in the development of a wide range of therapeutic agents. This document serves as an in-depth application note and protocol guide, offering field-proven insights into the selection and implementation of protecting group strategies for this critical compound.
The Strategic Imperative for Protection
This compound possesses two primary reactive sites: a nucleophilic amino group and an electrophilic ester. During multi-step syntheses, it is often necessary to temporarily mask one of these functional groups to prevent unwanted side reactions and direct the desired chemical transformation.[1][2] The choice of a protecting group is a critical decision, dictated by its stability to various reaction conditions and the ease of its selective removal.[3][4] This principle of "orthogonal protection"—the ability to deprotect one functional group without affecting another—is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecules with high precision.[4][5]
Protecting the Amino Group: A Tale of Two Carbamates
The amino group of Methyl 2-amino-3-chloropropanoate is typically protected as a carbamate. The two most widely employed protecting groups for this purpose are the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups.[6]
The Robust and Readily Removable Boc Group
The tert-butoxycarbonyl (Boc) group is a workhorse in organic synthesis, prized for its stability under a broad spectrum of non-acidic conditions.[7][8] This stability allows for a wide range of subsequent chemical transformations to be performed on the molecule without disturbing the protected amine.
Mechanism of Protection: The introduction of the Boc group is typically achieved by reacting the amino ester hydrochloride with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. The amine nitrogen acts as a nucleophile, attacking one of the carbonyl carbons of the Boc anhydride.
Deprotection Strategy: The Boc group is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[7][9][10] The mechanism involves protonation of the carbamate's carbonyl oxygen, followed by the loss of a stable tert-butyl cation to form a carbamic acid, which then decarboxylates to yield the free amine.[6][7]
A potential side reaction during Boc deprotection is the alkylation of other nucleophilic sites by the liberated tert-butyl cation.[11][12] This can often be mitigated by the addition of a scavenger, such as anisole or thioanisole.[7]
The Cbz Group: An Alternative with Orthogonal Deprotection
The benzyloxycarbonyl (Cbz or Z) group offers an alternative and often complementary strategy to the Boc group.[13][14] Its key advantage lies in its primary deprotection method: catalytic hydrogenolysis.[13][15][16]
Mechanism of Protection: The Cbz group is introduced by reacting the amino ester with benzyl chloroformate (Cbz-Cl) under basic conditions, often following the Schotten-Baumann procedure.[14][15][17]
Deprotection Strategy: The Cbz group is most commonly removed by catalytic hydrogenolysis, using hydrogen gas and a palladium catalyst (Pd/C).[13][15][18] This mild, neutral condition is orthogonal to the acid-labile Boc group, allowing for selective deprotection in molecules containing both.[6] Alternatively, the Cbz group can be cleaved under strongly acidic conditions, such as with HBr in acetic acid, although this method is less frequently employed due to its harshness.[13][19]
Comparative Analysis of Amino Protecting Groups
| Protecting Group | Introduction Reagent | Deprotection Conditions | Key Advantages | Potential Limitations |
| Boc | Di-tert-butyl dicarbonate (Boc₂O) | Acidic (TFA, HCl)[7][10] | Stable to a wide range of non-acidic conditions. | Potential for t-butyl cation side reactions.[11][12] |
| Cbz | Benzyl chloroformate (Cbz-Cl) | Catalytic Hydrogenolysis (H₂, Pd/C)[13][15] | Orthogonal to acid-labile groups. | Incompatible with reducible functional groups.[13] |
| Fmoc | 9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) | Basic (Piperidine)[20] | Orthogonal to both Boc and Cbz groups. | Less common for this specific substrate; stability of the chloro-substituent under basic conditions needs consideration. |
The Chloro Substituent: A Point of Consideration
The presence of the 3-chloro substituent in Methyl 2-amino-3-chloropropanoate introduces an additional layer of complexity. This electrophilic center can be susceptible to nucleophilic attack, particularly under basic conditions. This can lead to undesired side reactions, such as the formation of aziridines.[21][22][23][24] Therefore, careful consideration of reaction conditions, especially the choice of base and temperature, is crucial to maintain the integrity of the carbon-chlorine bond throughout the synthetic sequence.
Experimental Protocols
Protocol 1: Boc Protection of this compound
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Suspend this compound (1.0 eq) in the chosen organic solvent.
-
Cool the suspension to 0 °C in an ice bath.
-
Add the base (2.2 eq) dropwise to the suspension with stirring.
-
Add a solution of Boc₂O (1.1 eq) in the same solvent dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with the organic solvent and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the Boc-protected product.
Protocol 2: Cbz Protection of this compound
Materials:
-
This compound
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃)
-
Dioxane/Water or a similar biphasic solvent system
-
Diethyl ether
-
Hydrochloric acid (HCl), 1M
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) and the base (2.5 eq) in the aqueous phase of the solvent system and cool to 0 °C.[14]
-
Add Cbz-Cl (1.1 eq) dropwise while vigorously stirring, maintaining the temperature below 5 °C.[14]
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.[14]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with diethyl ether to remove unreacted Cbz-Cl.[14]
-
Carefully acidify the aqueous layer to pH 2 with 1M HCl.[14]
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the Cbz-protected product.
Protocol 3: Deprotection of Boc-Protected Methyl 2-amino-3-chloropropanoate
Materials:
-
Boc-protected Methyl 2-amino-3-chloropropanoate
-
Trifluoroacetic acid (TFA) or 4M HCl in Dioxane
-
Dichloromethane (DCM) (if using TFA)
-
Diethyl ether
Procedure:
-
Dissolve the Boc-protected substrate in DCM (if using TFA) or use the HCl/Dioxane solution directly.
-
Add the acidic reagent at 0 °C.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture in vacuo to remove the solvent and excess acid.
-
Precipitate the amine hydrochloride salt by adding cold diethyl ether.
-
Isolate the product by filtration or centrifugation.
Protocol 4: Deprotection of Cbz-Protected Methyl 2-amino-3-chloropropanoate
Materials:
-
Cbz-protected Methyl 2-amino-3-chloropropanoate
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)
Procedure:
-
Dissolve the Cbz-protected substrate (1.0 eq) in the chosen alcohol solvent.
-
Carefully add 10% Pd/C (5-10 mol%).
-
Place the reaction mixture under a hydrogen atmosphere.[13]
-
Stir the reaction vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to yield the deprotected product.
Visualization of Synthetic Strategies
To further elucidate the workflow, the following diagrams illustrate the protection and deprotection schemes.
Caption: Workflow for Boc and Cbz protection/deprotection.
Caption: Orthogonal deprotection of Boc and Cbz groups.
Conclusion
The judicious selection and application of protecting groups are fundamental to the successful synthesis of complex molecules derived from this compound. Both the Boc and Cbz groups offer robust and reliable protection for the amino functionality, with their distinct deprotection mechanisms providing the synthetic chemist with valuable orthogonal strategies. By understanding the underlying principles and adhering to carefully designed protocols, researchers can effectively navigate the synthetic challenges and unlock the full potential of this versatile building block in the pursuit of novel therapeutics.
References
- 1. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 2. Protective Groups [organic-chemistry.org]
- 3. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
- 9. youtube.com [youtube.com]
- 10. Amine Protection / Deprotection [fishersci.co.uk]
- 11. BOC deprotection [ms.bzchemicals.com]
- 12. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. total-synthesis.com [total-synthesis.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 18. glaserr.missouri.edu [glaserr.missouri.edu]
- 19. tdcommons.org [tdcommons.org]
- 20. total-synthesis.com [total-synthesis.com]
- 21. WO1995030672A1 - Aziridine compounds, methods of preparation and reactions thereof - Google Patents [patents.google.com]
- 22. Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 23. An Easy Route to Aziridine Ketones and Carbinols - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Recent updates and future perspectives in aziridine synthesis and reactivity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Utility of Methyl 2-amino-3-chloropropanoate hydrochloride as a Versatile Serine-Derived Synthetic Intermediate
Abstract
Methyl 2-amino-3-chloropropanoate hydrochloride is a pivotal synthetic building block derived from the amino acid serine. By substituting the native hydroxyl group with a chlorine atom, this compound is transformed into a versatile intermediate with a readily displaceable leaving group, opening avenues for a variety of chemical transformations. These notes provide an in-depth exploration of its properties, synthesis, and key applications, with a focus on its use as a precursor for aziridine-2-carboxylates and its incorporation into peptides to form non-canonical structures. Detailed, field-tested protocols are provided for researchers in synthetic chemistry and drug development.
Introduction and Physicochemical Profile
Serine, with its primary alcohol side chain, is a fundamental polar amino acid.[1] The strategic replacement of its hydroxyl group with a chlorine atom yields this compound, a compound of significant interest in medicinal chemistry and organic synthesis. The presence of the chloro group at the β-carbon fundamentally alters the molecule's reactivity, converting the side chain into an electrophilic center primed for nucleophilic substitution or elimination reactions.
This derivative serves as a cornerstone for synthesizing constrained amino acids, peptidomimetics, and enzyme inhibitors. Its hydrochloride salt form enhances stability and improves handling characteristics for laboratory use.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | methyl 2-amino-3-chloropropanoate;hydrochloride | PubChem[2] |
| Synonyms | 3-Chloroalanine methyl ester hydrochloride, H-DL-Ala(Cl)-OMe.HCl | PubChem[2], DrugFuture[3] |
| CAS Number | 33646-31-0 | PubChem[2] |
| Molecular Formula | C₄H₉Cl₂NO₂ | PubChem[2] |
| Molecular Weight | 174.02 g/mol | PubChem[2] |
| Appearance | White to off-white solid | Generic |
| Chirality | Available as racemic (DL), D ((R)-enantiomer), and L ((S)-enantiomer) forms | ChemScene[4], Sigma-Aldrich |
Overview of Synthesis
The preparation of this compound is commonly achieved from a serine starting material. A well-documented method involves a two-step process that first protects the carboxylic acid as a methyl ester, followed by the chlorination of the side-chain hydroxyl group.
A representative synthesis starting from D-serine is outlined below[5]:
-
Esterification: D-serine is dissolved in methanol, and thionyl chloride (SOCl₂) is added dropwise. The thionyl chloride serves a dual purpose: it reacts with methanol to form HCl in situ, which catalyzes the esterification, and it also acts as a dehydrating agent. A reflux is performed to drive the reaction to completion, yielding D-serine methyl ester hydrochloride.
-
Chlorination: The intermediate ester is then reacted with an excess of thionyl chloride, typically in a chlorinated solvent like dichloroethane. This step substitutes the hydroxyl group with a chlorine atom via an Sₙi (internal nucleophilic substitution) or Sₙ2 mechanism, producing the final (R)-methyl 2-amino-3-chloropropanoate hydrochloride product.[5]
References
- 1. L-Serine | C3H7NO3 | CID 5951 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C4H9Cl2NO2 | CID 13050341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [drugfuture.com]
- 4. chemscene.com [chemscene.com]
- 5. CN106518695A - A synthetic method of (R)-methyl 2-amino-3-chloropropanoate hydrochloride - Google Patents [patents.google.com]
Synthesis of Unnatural Amino Acids from Methyl 2-amino-3-chloropropanoate Hydrochloride: An Application and Protocol Guide
Introduction: The Versatility of a Chiral Building Block
Unnatural amino acids (UAAs) are indispensable tools in modern chemical biology, drug discovery, and materials science. Their incorporation into peptides and proteins allows for the introduction of novel functionalities, enhanced stability, and tailored pharmacological properties. Among the myriad of starting materials for UAA synthesis, Methyl 2-amino-3-chloropropanoate hydrochloride stands out as a versatile and cost-effective chiral building block. Derived from the natural amino acid serine, this compound possesses a reactive C-Cl bond at the β-position, primed for nucleophilic substitution, and protected amino and carboxyl groups, facilitating controlled chemical transformations.
This comprehensive guide provides detailed application notes and step-by-step protocols for the synthesis of a diverse array of unnatural amino acids starting from this compound. The methodologies described herein are designed for researchers, scientists, and drug development professionals, with a focus on the underlying chemical principles and practical experimental details.
Strategic Overview: A Three-Act Synthetic Drama
The synthesis of unnatural amino acids from this compound can be conceptually divided into three key stages:
-
Preparation and N-Protection: The journey begins with the synthesis of the starting material from a readily available chiral precursor, serine. Subsequent protection of the α-amino group is crucial to prevent undesired side reactions and to control the regioselectivity of the subsequent nucleophilic attack. The tert-butyloxycarbonyl (Boc) group is a commonly employed protecting group due to its stability and ease of removal under acidic conditions.
-
Side Chain Diversification via Nucleophilic Substitution: This is the heart of the synthetic strategy, where the chloro group is displaced by a wide range of nucleophiles to introduce the desired side chain. This section will explore reactions with indoles, thiols, azides, and cyanide, showcasing the breadth of accessible unnatural amino acids.
-
Deprotection and Final Product Isolation: The final act involves the removal of the N-protecting group and the hydrolysis of the methyl ester to yield the free unnatural amino acid. Careful selection of deprotection conditions is paramount to ensure the integrity of the newly installed side chain.
Part 1: Preparation of the Key Precursor - N-Boc-Methyl-2-amino-3-chloropropanoate
The synthesis of the key N-protected chloroalanine derivative from serine is a well-established two-step process.
Protocol 1.1: Synthesis of (R)-Methyl 2-amino-3-chloropropanoate hydrochloride from D-Serine
This protocol is adapted from a patented procedure and outlines the conversion of D-serine to its corresponding 3-chloro methyl ester hydrochloride.[1][2]
Materials:
-
D-Serine
-
Methanol (MeOH)
-
Thionyl chloride (SOCl₂)
-
Dichloroethane
-
Ethyl acetate
Procedure:
-
Esterification: Dissolve D-serine in methanol. Cool the solution and add thionyl chloride dropwise while maintaining a low temperature. After the addition is complete, reflux the reaction mixture for 5-8 hours. Concentrate the solution under reduced pressure to obtain the crude D-serine methyl ester hydrochloride. Pulp the crude product in ethyl acetate at room temperature, filter, rinse, and dry.
-
Chlorination: Add the D-serine methyl ester hydrochloride and thionyl chloride to dichloroethane. Heat the mixture at 40-50°C and stir for 24 hours. After the reaction is complete, filter the mixture to obtain the crude (R)-Methyl 2-amino-3-chloropropanoate hydrochloride. The crude product can be purified by recrystallization from methanol.
Protocol 1.2: N-Boc Protection of this compound
This protocol describes a general method for the protection of the amino group with a Boc group.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
Suspend this compound in the chosen solvent (e.g., DCM).
-
To the stirred suspension, add the base (e.g., triethylamine, 2.2 equivalents) at 0°C.
-
Add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc-Methyl-2-amino-3-chloropropanoate. The product can be purified by column chromatography on silica gel.
Visualization of the Synthetic Workflow:
Caption: General workflow for the synthesis of unnatural amino acids.
Part 2: Diversification of the Side Chain via Nucleophilic Substitution
With the N-protected chloroalanine ester in hand, a plethora of unnatural amino acids can be accessed through nucleophilic substitution reactions. The following protocols provide examples with different classes of nucleophiles.
Protocol 2.1: Synthesis of β-(Indol-3-yl)alanine (Tryptophan Analogs)
The synthesis of tryptophan and its derivatives is a cornerstone of UAA synthesis. The indole nucleus acts as a nucleophile, attacking the electrophilic β-carbon of the chloroalanine derivative.
Materials:
-
N-Boc-Methyl-2-amino-3-chloropropanoate
-
Indole (or substituted indoles)
-
Silver(I) oxide (Ag₂O) or other suitable base/promoter
-
Acetonitrile (ACN) or other suitable solvent
Procedure:
-
To a solution of N-Boc-Methyl-2-amino-3-chloropropanoate in the chosen solvent, add the indole (1.2 equivalents).
-
Add the promoter, such as Ag₂O (1.5 equivalents).
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction mixture and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography to afford the N-Boc protected tryptophan methyl ester.
Protocol 2.2: Synthesis of S-Substituted Cysteines
The reaction with thiol nucleophiles provides a straightforward route to a wide range of cysteine derivatives with diverse side-chain functionalities.
Materials:
-
N-Boc-Methyl-2-amino-3-chloropropanoate
-
Thiol (e.g., benzyl mercaptan, thiophenol)
-
Sodium hydride (NaH) or other suitable base
-
Tetrahydrofuran (THF) or other suitable solvent
Procedure:
-
To a solution of the thiol (1.1 equivalents) in the chosen solvent at 0°C, add NaH (1.1 equivalents) portion-wise.
-
Stir the mixture at 0°C for 30 minutes to form the sodium thiolate.
-
Add a solution of N-Boc-Methyl-2-amino-3-chloropropanoate in the same solvent to the thiolate solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction carefully with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 2.3: Synthesis of β-Azidoalanine
β-Azidoalanine is a valuable UAA that can be used in "click chemistry" for bioconjugation.
Materials:
-
N-Boc-Methyl-2-amino-3-chloropropanoate
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
Procedure:
-
Dissolve N-Boc-Methyl-2-amino-3-chloropropanoate and sodium azide (1.5 equivalents) in DMF.
-
Heat the reaction mixture to 50-60°C and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the N-Boc-β-azidoalanine methyl ester.
Protocol 2.4: Synthesis of β-Cyanoalanine
β-Cyanoalanine serves as a precursor to other amino acids, such as aspartic acid and asparagine, through hydrolysis of the nitrile group.[3]
Materials:
-
N-Cbz-Methyl-2-amino-3-mesyloxypropanoate (prepared from N-Cbz-serine methyl ester)
-
Potassium cyanide (KCN) or Sodium cyanide (NaCN)
-
Dimethylformamide (DMF)
Procedure:
-
Note: This protocol starts from the mesylate derivative for enhanced reactivity, a common strategy.
-
Dissolve the N-Cbz protected serine methyl ester in dry dichloromethane and cool to 0°C.
-
Add triethylamine followed by methanesulfonyl chloride. Stir at 0°C and then at room temperature to form the mesylate.
-
Dissolve the crude mesylate in DMF and add potassium cyanide.
-
Stir the reaction at room temperature overnight.
-
Work-up the reaction by pouring it into water and extracting with an organic solvent.
-
Purify the resulting N-Cbz-β-cyanoalanine methyl ester by column chromatography.[3]
Table 1: Summary of Nucleophilic Substitution Reactions
| Nucleophile Class | Example Nucleophile | Product Class | Typical Conditions |
| Heterocycles | Indole | Tryptophan Analogs | Ag₂O, ACN, reflux |
| Thiols | Benzyl mercaptan | S-Substituted Cysteines | NaH, THF, 0°C to rt |
| Azides | Sodium azide | Azidoalanine | DMF, 50-60°C |
| Cyanides | Potassium cyanide | Cyanoalanine | DMF, rt (from mesylate) |
Part 3: Deprotection and Characterization
The final steps involve the removal of the protecting groups to yield the free unnatural amino acid.
Protocol 3.1: Boc Deprotection
Materials:
-
N-Boc protected unnatural amino acid methyl ester
-
Trifluoroacetic acid (TFA) or 4M HCl in Dioxane
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the N-Boc protected amino acid ester in DCM.
-
Add an excess of TFA or 4M HCl in dioxane at 0°C.
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.
-
Concentrate the reaction mixture under reduced pressure to remove the acid and solvent.
-
The resulting amino acid ester hydrochloride can often be used directly or purified further.
Protocol 3.2: Methyl Ester Hydrolysis
Materials:
-
Unnatural amino acid methyl ester hydrochloride
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Methanol/Water or THF/Water mixture
Procedure:
-
Dissolve the amino acid methyl ester hydrochloride in a mixture of alcohol/water or THF/water.
-
Add an aqueous solution of the base (e.g., 1M LiOH) at 0°C.
-
Stir the reaction at room temperature and monitor the disappearance of the starting material by TLC.
-
Upon completion, carefully neutralize the reaction mixture with an acid (e.g., 1M HCl) to pH ~7.
-
The free amino acid can be isolated by lyophilization or by ion-exchange chromatography.
Visualization of the Deprotection Process:
Caption: Deprotection steps to obtain the free unnatural amino acid.
Characterization Data
The synthesized unnatural amino acids should be thoroughly characterized to confirm their structure and purity.
Table 2: Representative Characterization Data
| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | ESI-MS (m/z) |
| N-Boc-L-Alanine methyl ester [4] | 5.05 (br d, 1H, NH), 4.35 (p, 1H, α-CH), 3.75 (s, 3H, OCH₃), 1.45 (s, 9H, Boc), 1.38 (d, 3H, β-CH₃) | 174.1, 155.1, 80.0, 52.3, 49.5, 28.3, 18.6 | 204.1 [M+H]⁺ |
| N-Boc-β-azido-L-alanine methyl ester | ~4.5 (m, 1H, α-CH), 3.8 (s, 3H, OCH₃), 3.6-3.8 (m, 2H, β-CH₂), 1.45 (s, 9H, Boc) | ~170, ~155, ~81, ~53, ~52, ~28 | ~231 [M+H]⁺ |
| N-Boc-S-benzyl-L-cysteine methyl ester | ~7.3 (m, 5H, Ar-H), ~5.1 (br d, 1H, NH), ~4.5 (m, 1H, α-CH), 3.75 (s, 2H, S-CH₂), 3.7 (s, 3H, OCH₃), ~2.9 (m, 2H, β-CH₂), 1.45 (s, 9H, Boc) | ~171, ~155, ~137, ~129, ~128, ~127, ~80, ~53, ~52, ~36, ~34, ~28 | ~340 [M+H]⁺ |
Note: The spectral data for the unnatural amino acid derivatives are predicted based on known shifts and may vary slightly depending on the specific compound and experimental conditions.
Conclusion and Future Outlook
This compound is a powerful and versatile starting material for the synthesis of a wide range of unnatural amino acids. The protocols outlined in this guide provide a solid foundation for researchers to explore the synthesis of novel amino acid building blocks. The ability to readily introduce diverse side chains through nucleophilic substitution opens up a vast chemical space for the design of new peptides, proteins, and peptidomimetics with tailored properties for applications in medicine and biotechnology. Future research in this area will likely focus on the development of even more efficient and stereoselective methods for side-chain installation, including the use of transition-metal catalysis to further expand the scope of accessible unnatural amino acids.
References
- 1. CN110590587A - Synthetic method of 3-chloro-L-alanine methyl ester hydrochloride - Google Patents [patents.google.com]
- 2. WO2020134137A1 - Method for synthesizing r-3-chloroalanine methyl ester hydrochloride - Google Patents [patents.google.com]
- 3. scispace.com [scispace.com]
- 4. Boc-L-alanine methyl ester | C9H17NO4 | CID 10856577 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note & Protocols: Strategic Incorporation of Methyl 2-amino-3-chloropropanoate Hydrochloride into Bioactive Molecules
Abstract
Methyl 2-amino-3-chloropropanoate hydrochloride is a versatile and highly valuable chiral building block in medicinal chemistry and drug development. Derived from serine, this reagent possesses three key functional groups—an amine, a methyl ester, and a reactive alkyl chloride—offering a trifecta of synthetic handles for molecular elaboration.[1][2] This guide provides an in-depth exploration of its primary application: the generation of a methyl aziridine-2-carboxylate intermediate for the synthesis of complex, non-canonical amino acids and other nitrogen-containing scaffolds. We will detail the underlying chemical principles, provide validated, step-by-step protocols, and discuss the critical parameters for successful implementation.
Reagent Profile: Understanding the Building Block
Before utilization, a thorough understanding of the reagent's properties and safety requirements is paramount. This compound is a stable, crystalline solid, typically available as a racemic mixture or in its enantiomerically pure forms ((R) or (S)).[3][4][5]
Physicochemical & Safety Data
The hydrochloride salt form enhances stability by protecting the free amine from oxidation and side reactions. However, it necessitates the use of a base to liberate the nucleophilic free amine for subsequent reactions.
| Property | Value | Source |
| IUPAC Name | methyl 2-amino-3-chloropropanoate;hydrochloride | [6] |
| Molecular Formula | C₄H₉Cl₂NO₂ | [6] |
| Molecular Weight | 174.02 g/mol | [6] |
| CAS Number | 33646-31-0 (racemic) | [7] |
| Appearance | White to off-white crystalline solid | N/A |
| GHS Hazard Statements | H315, H319, H335 | [3][6] |
| Hazard Description | Causes skin irritation, serious eye irritation, and may cause respiratory irritation. | [3][6] |
Handling & Storage:
-
Always handle in a well-ventilated fume hood, wearing appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
-
Due to its hygroscopic nature, minimize exposure to atmospheric moisture.
The Core Synthetic Strategy: The Aziridine-2-Carboxylate Synthon
The most powerful application of methyl 2-amino-3-chloropropanoate is its use as a precursor to methyl aziridine-2-carboxylate. This transformation occurs via a base-mediated intramolecular SN2 cyclization. The resulting strained aziridine ring is a potent electrophile, primed for regioselective ring-opening by a wide array of nucleophiles. This two-step, one-pot sequence provides efficient access to a diverse range of β-substituted α-amino acids.
Mechanistic Rationale
The process begins with the deprotonation of the ammonium salt by a suitable base to expose the free amine. This amine then acts as an intramolecular nucleophile, attacking the adjacent carbon bearing the chlorine atom to displace the chloride and form the three-membered aziridine ring.
Causality of Reagent Choice:
-
Base: A non-nucleophilic base is critical to prevent competition with the intramolecular cyclization or subsequent intermolecular reactions. Sterically hindered bases like diisopropylethylamine (DIPEA) or inorganic bases like potassium carbonate (K₂CO₃) are preferred.[8][9]
-
Solvent: Anhydrous, aprotic solvents such as acetonitrile (MeCN) or dichloromethane (DCM) are ideal as they prevent hydrolysis of the ester and do not interfere with the nucleophilic attack.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. methyl (2R)-2-amino-3-chloropropanoate hydrochloride | C4H9Cl2NO2 | CID 17750875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (R)-Methyl 2-amino-3-chloropropanoate hydrochloride | Sigma-Aldrich [sigmaaldrich.com]
- 5. (S)-Methyl 2-amino-3-chloropropanoate hydrochloride | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound | C4H9Cl2NO2 | CID 13050341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound [drugfuture.com]
- 8. Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aziridine synthesis by ring closure reaction [organic-chemistry.org]
Application Notes & Protocols: Asymmetric Synthesis of Methyl 2-amino-3-chloropropanoate Hydrochloride Derivatives
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive technical guide on the asymmetric synthesis of Methyl 2-amino-3-chloropropanoate hydrochloride and its derivatives. These chiral building blocks are of significant interest in medicinal chemistry and drug development due to their prevalence in the structure of various bioactive molecules. This guide delves into the foundational principles, state-of-the-art catalytic methodologies, and detailed experimental protocols. Emphasis is placed on explaining the rationale behind experimental choices to provide a deeper understanding of the synthetic strategies. The protocols included are designed to be self-validating, incorporating key checkpoints for reaction monitoring and product characterization.
Introduction: The Significance of Chiral β-Chloro-α-Amino Acids
Methyl 2-amino-3-chloropropanoate, a derivative of the non-proteinogenic amino acid 3-chloroalanine, is a valuable chiral precursor in organic synthesis.[1][2][3] The presence of a chlorine atom at the β-position provides a reactive handle for nucleophilic substitution, enabling the introduction of diverse functionalities to construct complex unnatural amino acids.[2] The stereochemistry at the α-carbon is crucial for the biological activity of the final target molecules, making enantioselective synthesis a critical objective.[4][5] These derivatives serve as key intermediates in the synthesis of pharmaceuticals, peptidomimetics, and other biologically active compounds.[6][7]
The development of efficient and highly stereoselective methods for the synthesis of these compounds has been a focus of extensive research.[5] This guide will explore several prominent asymmetric strategies, including those leveraging chiral catalysts such as phase-transfer catalysts and organocatalysts.
Strategic Approaches to Asymmetric Synthesis
The asymmetric synthesis of methyl 2-amino-3-chloropropanoate derivatives can be broadly categorized into two main approaches:
-
Chiral Pool Synthesis: This classic approach utilizes readily available chiral starting materials, such as natural amino acids (e.g., serine), to introduce the desired stereochemistry.[7]
-
Catalytic Asymmetric Synthesis: This modern approach employs a small amount of a chiral catalyst to induce enantioselectivity in a reaction that transforms a prochiral substrate into a chiral product. This is often a more efficient and versatile strategy.[8]
This guide will focus primarily on catalytic asymmetric methods, which offer greater flexibility and are often more amenable to large-scale production.
Chiral Phase-Transfer Catalysis (PTC)
Asymmetric phase-transfer catalysis is a powerful technique for the enantioselective synthesis of α-amino acids.[9][10][11] This method typically involves the alkylation of a glycine Schiff base derivative in a biphasic system, where a chiral quaternary ammonium salt shuttles the enolate from the aqueous phase to the organic phase for reaction with an electrophile.
Causality Behind Experimental Choices:
-
Catalyst Structure: The choice of the chiral phase-transfer catalyst is paramount. Cinchona alkaloid-derived quaternary ammonium salts are widely used due to their rigid structure, which provides a well-defined chiral environment for the reaction.[12] The substituents on the nitrogen atom and the hydroxyl group of the alkaloid can be modified to fine-tune the steric and electronic properties of the catalyst, thereby influencing the enantioselectivity.[9][12]
-
Solvent System: A biphasic system, typically toluene and aqueous potassium hydroxide, is employed. The organic solvent solubilizes the substrate and the electrophile, while the aqueous phase contains the base. The catalyst's lipophilic nature allows it to transport the enolate across the phase boundary.
-
Leaving Group: The nature of the leaving group on the electrophile can impact the reaction rate and selectivity.
Workflow for Asymmetric Alkylation via PTC:
Caption: Workflow for Asymmetric Synthesis via PTC.
Organocatalysis
Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative to traditional methods.[4][13] For the synthesis of β-chloro-α-amino acids, organocatalytic approaches often involve the enantioselective chlorination of α-amino acid precursors.
Expertise in Catalyst Selection:
-
Bifunctional Catalysts: Catalysts that possess both a Brønsted acid and a Lewis base moiety, such as thiourea-based catalysts, can effectively activate both the nucleophile and the electrophile, leading to high enantioselectivity.[13]
-
Chiral Phosphoric Acids: These Brønsted acid catalysts can protonate the substrate to form a chiral ion pair, which then reacts with a chlorinating agent in an enantioselective manner.[14]
Mechanism of Organocatalytic α-Chlorination:
Caption: Mechanism of Organocatalytic α-Chlorination.
Experimental Protocols
Disclaimer: These protocols are intended for use by trained professionals in a properly equipped laboratory. Appropriate personal protective equipment (PPE) should be worn at all times. All reactions should be conducted in a well-ventilated fume hood.
Protocol 1: Asymmetric Synthesis of (R)-Methyl 2-amino-3-chloropropanoate Hydrochloride from D-Serine
This protocol is adapted from a known procedure and provides a straightforward method for synthesizing the target compound from a readily available chiral precursor.[7]
Materials:
-
D-Serine
-
Methanol (anhydrous)
-
Thionyl chloride (SOCl₂)
-
Dichloroethane (anhydrous)
-
Ethyl acetate
Procedure:
Step 1: Esterification of D-Serine
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve D-serine (1 equivalent) in anhydrous methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 equivalents) dropwise to the solution while maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 5-8 hours.[7]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to obtain a solid residue.
-
Add ethyl acetate to the residue and stir at room temperature to form a slurry.
-
Filter the solid, wash with ethyl acetate, and dry under vacuum to yield D-serine methyl ester hydrochloride.
Step 2: Chlorination of D-Serine Methyl Ester Hydrochloride
-
In a separate round-bottom flask, suspend D-serine methyl ester hydrochloride (1 equivalent) in anhydrous dichloroethane.
-
Add thionyl chloride (2 equivalents) to the suspension.
-
Heat the reaction mixture to 40-50 °C and stir for 24 hours.[7]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and filter the solid product.
-
The crude product can be recrystallized from methanol to afford pure (R)-Methyl 2-amino-3-chloropropanoate hydrochloride as a white solid.[7]
Data Summary Table:
| Step | Reactant | Reagent | Solvent | Time (h) | Temperature (°C) | Yield (%) |
| 1 | D-Serine | Thionyl Chloride | Methanol | 5-8 | Reflux | >95 |
| 2 | D-Serine Methyl Ester HCl | Thionyl Chloride | Dichloroethane | 24 | 40-50 | ~85-90 |
Trustworthiness and Self-Validation
To ensure the reliability of the synthetic protocols, the following validation steps are crucial:
-
Reaction Monitoring: Consistent monitoring of the reaction progress using techniques like TLC or HPLC is essential to determine the optimal reaction time and prevent the formation of byproducts.
-
Product Characterization: The identity and purity of the final product must be confirmed using a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric excess (ee) of the product.
-
Melting Point: To compare with literature values for the pure compound.
-
Conclusion
The asymmetric synthesis of this compound and its derivatives is a vital area of research with significant implications for drug discovery and development. This guide has provided an in-depth overview of key synthetic strategies, emphasizing the rationale behind experimental choices and providing detailed, actionable protocols. By understanding the principles of chiral phase-transfer catalysis and organocatalysis, researchers can effectively design and execute syntheses of these valuable chiral building blocks. The importance of rigorous reaction monitoring and product characterization cannot be overstated in ensuring the production of high-quality, enantioenriched compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Chloroalanine - Wikipedia [en.wikipedia.org]
- 3. 3-chloro-L-alanine | C3H6ClNO2 | CID 439772 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Enantioselective organocatalytic strategies to access noncanonical α-amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent developments in the catalytic asymmetric synthesis of alpha- and beta-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enantioselective Catalytic Synthesis of α-Halogenated α-Aryl-β2,2-amino Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN106518695A - A synthetic method of (R)-methyl 2-amino-3-chloropropanoate hydrochloride - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. air.unimi.it [air.unimi.it]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Asymmetric organocatalytic reactions by bifunctional amine-thioureas - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 14. Organocatalytic asymmetric synthesis of α-amino esters from sulfoxonium ylides - Chemical Science (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Increasing yield in Methyl 2-amino-3-chloropropanoate hydrochloride synthesis
An essential intermediate in pharmaceutical synthesis, Methyl 2-amino-3-chloropropanoate hydrochloride is crucial for developing various active pharmaceutical ingredients. However, its synthesis can present challenges, leading to suboptimal yields and purity. This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic protocols.
As Senior Application Scientists, we have compiled field-proven insights and data from established literature to address the most pressing questions encountered during this synthesis. This guide is designed to provide not only procedural steps but also the underlying scientific principles to empower you to make informed decisions in your laboratory work.
Reaction Overview: The Two-Step Synthesis
The synthesis of this compound from a serine precursor is typically a two-step process:
-
Esterification: The carboxylic acid of serine is converted to a methyl ester.
-
Chlorination: The hydroxyl group of the serine methyl ester is substituted with a chlorine atom.
A common and effective reagent for both steps is thionyl chloride (SOCl₂), which acts as the source for both the esterification catalyst (in situ generation of HCl) and the chlorinating agent.
Caption: General two-step synthesis pathway.
Troubleshooting Guide
This section addresses specific problems you might encounter during the synthesis, providing explanations and actionable solutions.
Q1: My yield for the first step (Serine Methyl Ester Hydrochloride) is low. What are the common causes and how can I fix it?
Answer:
Low yield in the esterification of serine is a frequent issue. The primary causes often relate to reaction conditions, moisture control, and product isolation.
Causality Analysis:
-
Incomplete Reaction: The reaction may not have gone to completion due to insufficient time, improper temperature, or inefficient mixing. The esterification with thionyl chloride in methanol involves the in-situ generation of HCl gas, which catalyzes the reaction.[1]
-
Moisture Contamination: Thionyl chloride reacts violently with water.[2] Any moisture in the methanol, glassware, or serine starting material will consume the reagent, reducing the amount available for esterification and potentially leading to side products.
-
Suboptimal Temperature Control: The initial addition of thionyl chloride to methanol is highly exothermic. If the temperature is not controlled (e.g., with an ice bath), it can lead to the formation of byproducts like dimethyl sulfite. Subsequent heating to reflux ensures the reaction proceeds at an adequate rate.[3][4]
-
Loss During Workup: Serine methyl ester hydrochloride is water-soluble. Improper solvent choice or technique during the isolation (crystallization and washing) phase can lead to significant product loss.
Troubleshooting Workflow & Solutions:
Caption: Troubleshooting workflow for low esterification yield.
Q2: The chlorination step results in a dark, impure product with low yield. What is going wrong?
Answer:
The conversion of serine methyl ester hydrochloride to the final chlorinated product is sensitive to conditions. Impurities and low yields often point to side reactions or product degradation.
Causality Analysis:
-
Side Reactions: The primary competing reaction is elimination, which can form dehydroalanine derivatives, especially at higher temperatures. Over-chlorination is also a possibility if conditions are too harsh.
-
Reaction Solvent: The choice of solvent is critical. A non-reactive, aprotic solvent like dichloroethane is often used to prevent interference with the thionyl chloride.[5]
-
Temperature and Duration: This step requires a careful balance. The temperature needs to be high enough to drive the substitution reaction but low enough to minimize side product formation. A typical range is 40-50°C.[5] The reaction often requires a prolonged period, such as 24 hours, to reach completion.[5]
-
Purification Issues: The crude product often contains residual reagents and byproducts. An effective purification protocol, such as decolorization with activated carbon followed by recrystallization from methanol, is crucial for obtaining a high-purity product.[5]
Solutions:
-
Solvent Choice: Ensure you are using a dry, aprotic solvent like dichloroethane.
-
Strict Temperature Control: Maintain the reaction temperature steadily within the optimal 40-50°C range. Use a temperature-controlled oil bath.
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material and the formation of the product. This will help determine the optimal reaction time and prevent unnecessary heating that could lead to degradation.
-
Implement a Robust Purification Protocol:
-
After filtration of the crude product, dissolve it in a minimal amount of hot methanol.
-
Add a small amount of activated carbon and stir for 15-20 minutes to decolorize.
-
Filter the hot solution to remove the carbon.
-
Allow the solution to cool slowly to room temperature and then in an ice bath to promote crystallization.
-
Filter the purified crystals and dry them under a vacuum.
-
Frequently Asked Questions (FAQs)
-
Q: What are the optimal molar ratios of reactants?
-
A: For the esterification step, an excess of thionyl chloride is typically used. For example, for every 1 mole of D-serine, approximately 1.8 moles of thionyl chloride might be used in a large excess of methanol.[5] For the chlorination step, thionyl chloride is often used in large excess, sometimes acting as both reagent and solvent or co-solvent.
-
-
Q: Can I use a different reagent for esterification?
-
Q: What are the critical safety precautions when using thionyl chloride?
-
A: Thionyl chloride is a corrosive and toxic chemical. Always handle it in a well-ventilated fume hood.[2] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. It reacts violently with water, so ensure all glassware is dry.[2] Prepare a quenching solution (e.g., a sodium bicarbonate solution) to safely neutralize any residual thionyl chloride.
-
-
Q: My final product has a high melting point and seems insoluble. What could be the issue?
-
A: This could indicate the presence of polymeric or salt-like byproducts. Ensure that the reaction temperature during chlorination did not significantly exceed the recommended range. Also, verify the identity and purity of your product using analytical techniques like NMR spectroscopy and Mass Spectrometry. Inadequate purification can also leave behind non-volatile impurities.
-
Optimized Protocols & Data
The following protocols are synthesized from published methods and are designed to maximize yield and purity.
Table 1: Comparison of Reaction Conditions
| Step | Parameter | Method A (Patent CN106518695A)[5] | Method B (Alternative Conditions)[8] |
| Esterification | Starting Material | D-Serine | L-Serine |
| Reagents | Methanol, Thionyl Chloride | Methanol, Thionyl Chloride | |
| Temperature | Add SOCl₂ <25°C, then reflux | Add SOCl₂ at 0-10°C, then react at 35-40°C | |
| Time | 6 hours | 24-48 hours | |
| Workup | Concentrate to dryness, pulp with Ethyl Acetate | Cool, crystallize, centrifugal desolventizing | |
| Chlorination | Starting Material | D-Serine Methyl Ester HCl | - |
| Reagents | Dichloroethane, Thionyl Chloride | - | |
| Temperature | 40-50°C | - | |
| Time | 24 hours | - | |
| Workup | Filter crude, decolorize in MeOH, recrystallize | - |
Protocol 1: Synthesis of D-Serine Methyl Ester Hydrochloride
Adapted from CN106518695A[5]
-
Setup: Add 1200 mL of methanol to a 2000 mL three-neck flask equipped with a mechanical stirrer, dropping funnel, and thermometer.
-
Cooling: Cool the methanol to below 25°C using an ice bath.
-
Reagent Addition: Slowly add 450 g of thionyl chloride dropwise over approximately 2 hours, ensuring the temperature remains below 25°C.
-
Reactant Addition: Add 250 g of D-serine to the mixture.
-
Reaction: Heat the mixture to reflux and maintain for 6 hours.
-
Isolation: After the reaction is complete, concentrate the solution to dryness using a rotary evaporator.
-
Purification: Add 1000 mL of ethyl acetate to the solid residue and stir (pulp) at room temperature.
-
Final Product: Filter the solid, wash with a small amount of ethyl acetate, and dry under a vacuum to obtain D-Serine Methyl Ester Hydrochloride.
Protocol 2: Synthesis of (R)-Methyl 2-amino-3-chloropropanoate Hydrochloride
Adapted from CN106518695A[5]
-
Setup: In a suitable reaction vessel, add the D-Serine Methyl Ester Hydrochloride produced in Protocol 1 and thionyl chloride to dichloroethane as the solvent.
-
Reaction: Heat the mixture to 40-50°C and maintain for 24 hours with stirring.
-
Isolation: After 24 hours, cool the reaction mixture and filter the solid crude product.
-
Decolorization: Dissolve the crude product in methanol and add activated carbon. Stir for 20-30 minutes.
-
Crystallization: Filter the hot solution to remove the carbon. Cool the filtrate to induce crystallization.
-
Final Product: Filter the white crystalline product and dry under a vacuum.
References
- 1. l-Serine methyl ester hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pianetachimica.it [pianetachimica.it]
- 3. Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH) [commonorganicchemistry.com]
- 4. rsc.org [rsc.org]
- 5. CN106518695A - A synthetic method of (R)-methyl 2-amino-3-chloropropanoate hydrochloride - Google Patents [patents.google.com]
- 6. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. CN110606811A - Synthetic method of L-serine methyl ester hydrochloride - Google Patents [patents.google.com]
Technical Support Center: Purification of Methyl 2-amino-3-chloropropanoate hydrochloride
Welcome to the technical support center for the purification of Methyl 2-amino-3-chloropropanoate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the purification of this critical synthetic intermediate.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound, offering explanations for the underlying causes and providing actionable solutions.
Issue 1: Low Yield After Recrystallization
Question: I am experiencing a significant loss of product after recrystallization. What are the potential causes and how can I improve my yield?
Answer:
Low recovery after recrystallization is a common challenge, often stemming from several factors related to solvent choice and experimental technique.
-
Inappropriate Solvent System: The ideal recrystallization solvent should dissolve the crude product well at elevated temperatures but poorly at lower temperatures. For this compound, which is a polar salt, a common and effective solvent system is a mixture of methanol and ethyl acetate.[1] Methanol acts as the primary solvent, while ethyl acetate serves as the anti-solvent. An incorrect ratio can lead to either premature precipitation or excessive solubility, both of which result in low yields.
-
Excessive Solvent Volume: Using too much of the primary solvent (methanol) will keep a significant portion of your product dissolved even after cooling, leading to poor recovery. It is crucial to use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Cooling Rate: Rapid cooling of the crystallization mixture can lead to the formation of small, impure crystals or an oil, which can be difficult to isolate and may trap impurities. A gradual cooling process is recommended to allow for the formation of larger, purer crystals.
Troubleshooting Protocol: Optimizing Recrystallization
-
Solvent Selection: Begin with a solvent system of methanol and ethyl acetate. A typical starting point is to dissolve the crude product in a minimal amount of hot methanol and then slowly add ethyl acetate until the solution becomes slightly turbid. Reheat to clarify and then allow to cool slowly.
-
Minimize Solvent: In a trial run with a small amount of crude material, determine the approximate volume of hot methanol needed for dissolution. Use this as a guide for scaling up.
-
Controlled Cooling: After dissolving the crude product in the hot solvent mixture, allow the flask to cool slowly to room temperature. Subsequently, place it in an ice bath or refrigerator to maximize crystal formation.
-
Mother Liquor Analysis: Before discarding the mother liquor, it is advisable to concentrate it and analyze for the presence of your desired product. If a significant amount remains, a second crop of crystals may be obtained.
Issue 2: Persistent Impurities in the Final Product
Question: My final product, after purification, still shows the presence of starting materials (e.g., D-serine methyl ester hydrochloride) or other byproducts when analyzed by NMR. How can I effectively remove these?
Answer:
The presence of persistent impurities indicates that a single purification technique may be insufficient. The choice of an appropriate secondary purification method depends on the nature of the impurity.
-
Unreacted Starting Material: If the impurity is the preceding intermediate, such as D-serine methyl ester hydrochloride, it suggests an incomplete chlorination reaction.[1] While recrystallization can remove some of this, their similar polarities can make complete separation challenging.
-
Side-Reaction Products: The synthesis of this compound can sometimes lead to the formation of small amounts of other chlorinated species or degradation products.
Troubleshooting Workflow: Removing Stubborn Impurities
Caption: Decision workflow for removing persistent impurities.
Detailed Protocol: Column Chromatography for Polar Compounds
For highly polar compounds like amino acid hydrochlorides, standard normal-phase column chromatography can be challenging. Hydrophilic Interaction Liquid Chromatography (HILIC) is often a more suitable approach.[2]
-
Stationary Phase: Use silica gel as the stationary phase.
-
Mobile Phase: A typical eluent system would be a gradient of dichloromethane (DCM) and methanol. Due to the ionic nature of the hydrochloride salt, the addition of a small percentage of a modifier like ammonium hydroxide can improve peak shape and reduce tailing on the column.[3]
-
Loading: Dissolve the crude product in a minimal amount of the initial mobile phase or a stronger solvent like methanol and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dried silica with the adsorbed compound can be loaded onto the column.[4]
-
Elution: Start with a less polar mobile phase (e.g., 98:2 DCM:Methanol) and gradually increase the polarity by increasing the percentage of methanol. Collect fractions and analyze them by Thin Layer Chromatography (TLC) or another appropriate analytical technique.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: This compound should be stored in a cool, dry place, typically at 2-8°C, away from moisture. As a hydrochloride salt, it can be hygroscopic.
Q2: What analytical techniques are best suited for assessing the purity of the final product?
A2: A combination of techniques is recommended for a comprehensive purity assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and is excellent for identifying and quantifying impurities.[5]
-
High-Performance Liquid Chromatography (HPLC): Particularly with a suitable column for polar compounds (e.g., a C18 column with an aqueous mobile phase or a HILIC column), HPLC is a powerful tool for determining purity.[6][7]
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product.
Q3: Can I use other chlorinating agents besides thionyl chloride in the synthesis?
A3: Thionyl chloride is a commonly used and effective reagent for the conversion of the hydroxyl group of the serine derivative to the chloride.[1][8] While other chlorinating agents exist, their reactivity and the reaction conditions would need to be carefully optimized to avoid side reactions.
Q4: Is it possible to obtain the free amine form of Methyl 2-amino-3-chloropropanoate from its hydrochloride salt?
A4: Yes, the free amine can be generated by neutralizing the hydrochloride salt with a base. A common laboratory procedure involves dissolving the salt in a suitable organic solvent like dichloromethane and treating it with an aqueous solution of a mild base such as sodium bicarbonate or potassium carbonate, followed by extraction of the free amine into the organic layer.[9]
Quantitative Data Summary
| Parameter | Recommended Value/Range | Source |
| Recrystallization Solvents | Methanol / Ethyl Acetate | [1] |
| Storage Temperature | 2-8 °C | |
| Typical Purity Assay | ≥97% | |
| Melting Point | 143-148 °C |
References
- 1. CN106518695A - A synthetic method of (R)-methyl 2-amino-3-chloropropanoate hydrochloride - Google Patents [patents.google.com]
- 2. biotage.com [biotage.com]
- 3. reddit.com [reddit.com]
- 4. Purification [chem.rochester.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 8. CN110590587A - Synthetic method of 3-chloro-L-alanine methyl ester hydrochloride - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Chlorination of Serine Methyl Ester
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the chlorination of serine methyl ester to synthesize β-chloroalanine methyl ester, a critical building block in medicinal chemistry.[1] This conversion, while conceptually straightforward, is often plagued by competing side reactions that can drastically reduce yield and complicate purification. This document is designed to provide you with the mechanistic insights and practical protocols needed to navigate these challenges successfully.
Troubleshooting Guide: Navigating Common Experimental Issues
This section addresses specific problems encountered during the chlorination of serine methyl ester, providing potential causes and actionable solutions based on chemical principles.
Problem: My reaction yield for β-chloroalanine methyl ester is consistently low.
Potential Cause 1: Competing Aziridine Formation
If the amine group of serine methyl ester is unprotected, it can act as an intramolecular nucleophile. After the hydroxyl group is activated by the chlorinating agent (e.g., formation of a chlorosulfite ester with SOCl₂), the free amine can attack the β-carbon, displacing the activated hydroxyl group to form a stable, three-membered ring: methyl aziridine-2-carboxylate.[2][3] This is often a major byproduct pathway.
Solution:
-
N-Protection: The most effective solution is to protect the amine group prior to the chlorination step. Common protecting groups like tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) are highly effective.[4][5] These groups are stable under the chlorination conditions and prevent the nitrogen from participating in intramolecular side reactions.[6][7]
Potential Cause 2: β-Elimination to Dehydroalanine Methyl Ester
The activated hydroxyl group is an excellent leaving group. Under certain conditions, particularly elevated temperatures or the presence of a base, an E2 elimination reaction can occur, leading to the formation of dehydroalanine methyl ester.[8][9]
Solution:
-
Strict Temperature Control: Maintain low temperatures throughout the reaction, typically between -10 °C and 0 °C.[10] This disfavors the higher activation energy pathway of elimination.
-
Reagent Addition: Add the chlorinating agent (e.g., thionyl chloride) slowly to the cooled solution of your serine derivative to manage any exotherm.
-
Avoid Strong Bases: Do not use strong, non-nucleophilic bases like DBU, as they will strongly promote elimination. If a proton scavenger is needed, a sterically hindered weak base may be considered, but careful optimization is required.
Potential Cause 3: Incomplete Reaction or Degradation
The reaction may not have gone to completion, or the desired product may be degrading during workup and purification. β-chloroalanine derivatives can be unstable, particularly under basic conditions.
Solution:
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the starting material is fully consumed.
-
Aqueous Workup: Perform the aqueous workup under mildly acidic conditions (pH 3-4) to ensure the product remains protonated and more stable. Avoid basic washes.
-
Purification Strategy: The product is typically isolated as the hydrochloride salt, which is more stable and crystalline.[11] Purification via recrystallization is often preferred over silica gel chromatography, where the polar product can interact strongly with the stationary phase, leading to degradation.
Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and resolving common issues in the chlorination of serine methyl ester.
Caption: A decision-making workflow for troubleshooting side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for the chlorination of serine methyl ester with thionyl chloride (SOCl₂)?
The reaction proceeds via the formation of a chlorosulfite ester intermediate. The hydroxyl group of serine attacks the sulfur atom of thionyl chloride, displacing a chloride ion.[12] This intermediate then undergoes nucleophilic attack by the chloride ion. The exact mechanism of this final step can vary. It can proceed via an Sₙ2 mechanism (with inversion of configuration) or an Sₙi (internal return) mechanism (with retention of configuration).[13][14] The presence of solvents or additives like pyridine can influence the predominant pathway.[14]
Q2: What are the main competing side reactions and their mechanisms?
The two most significant side reactions are intramolecular cyclization to form an aziridine and β-elimination to form dehydroalanine.
-
Aziridine Formation: This occurs when the nitrogen of a free amine attacks the β-carbon, displacing the activated hydroxyl group in an intramolecular Sₙ2 reaction. This pathway is highly efficient and often outcompetes the desired intermolecular reaction with chloride.
-
β-Elimination: This occurs when a base removes the proton on the α-carbon, leading to the elimination of the activated hydroxyl group and the formation of a double bond. This is an E2-type mechanism.
The following diagrams illustrate the desired reaction versus these competing pathways.
Caption: Competing reaction pathways in serine chlorination.
Q3: How does the choice of N-protecting group influence the reaction?
The ideal protecting group should be robust enough to withstand the chlorination conditions but readily removable later in the synthetic sequence.
| Protecting Group | Stability to SOCl₂ | Common Deprotection Conditions | Key Considerations |
| Boc (tert-butyloxycarbonyl) | Excellent | Acidic conditions (e.g., TFA, HCl)[5] | Widely used, provides good solubility. |
| Cbz (Benzyloxycarbonyl) | Excellent | Hydrogenolysis (H₂, Pd/C)[8] | Orthogonal to acid-labile groups. |
| Fmoc (Fluorenylmethyloxycarbonyl) | Moderate | Basic conditions (e.g., Piperidine)[5] | Generally avoided as the chlorination is often done under acidic conditions (from SOCl₂ decomposition) which are compatible with Boc/Cbz. |
Q4: Are there alternative chlorinating agents to thionyl chloride?
Yes, other reagents can be used, though each has its own set of advantages and disadvantages.
-
Appel Reaction (PPh₃/CCl₄): This reaction is performed under neutral conditions and can be effective for acid-sensitive substrates. It typically proceeds with inversion of configuration.
-
Phosphorus Pentachloride (PCl₅): A powerful chlorinating agent, but can be less selective and lead to more side products if not used carefully.
-
Cyanuric Chloride: A milder alternative that can sometimes provide better yields for sensitive substrates.
The choice of reagent depends heavily on the specific substrate and the other functional groups present in the molecule. For serine derivatives, SOCl₂ remains a common and cost-effective choice, provided the reaction is carefully controlled.[10][15]
Experimental Protocols
Protocol 1: General Procedure for Chlorination of N-Boc-L-Serine Methyl Ester
This protocol is a starting point and may require optimization for specific substrates.
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add N-Boc-L-serine methyl ester (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM) or chloroform (approx. 0.2 M concentration).
-
Cooling: Cool the solution to -10 °C using an acetone/ice bath.
-
Reagent Addition: Slowly add thionyl chloride (1.2 eq) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise above -5 °C.
-
Reaction: Stir the reaction mixture at 0 °C. Monitor the reaction progress by TLC (e.g., using a 30% Ethyl Acetate/Hexanes mobile phase) until the starting material is consumed (typically 2-4 hours).
-
Quenching: Once complete, carefully pour the reaction mixture into ice-cold saturated sodium bicarbonate (NaHCO₃) solution with vigorous stirring to quench excess SOCl₂.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Washing & Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel.
Protocol 2: Synthesis of L-Serine Methyl Ester Hydrochloride
This is a prerequisite step if starting from L-serine.[11][16]
-
Setup: Suspend L-serine (1.0 eq) in anhydrous methanol (approx. 0.5 M).
-
Cooling: Cool the suspension to 0 °C in an ice bath.
-
Reagent Addition: Slowly add thionyl chloride (1.5 eq) dropwise. The solid will gradually dissolve as the reaction proceeds.
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction at room temperature overnight. A white precipitate of the product should form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold diethyl ether and dry under vacuum to yield L-serine methyl ester hydrochloride as a white crystalline solid.[10]
References
- 1. chemimpex.com [chemimpex.com]
- 2. Aziridine synthesis by aziridination [organic-chemistry.org]
- 3. Aziridine synthesis by ring closure reaction [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 7. jocpr.com [jocpr.com]
- 8. benchchem.com [benchchem.com]
- 9. Susceptibility of the hydroxyl groups in serine and threonine to beta-elimination/Michael addition under commonly used moderately high-temperature conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CN110606811A - Synthetic method of L-serine methyl ester hydrochloride - Google Patents [patents.google.com]
- 11. l-Serine methyl ester hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. scribd.com [scribd.com]
- 15. L-SERINE METHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 16. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming epimerization during synthesis of chiral Methyl 2-amino-3-chloropropanoate hydrochloride
Welcome to the technical support center for the synthesis of chiral Methyl 2-amino-3-chloropropanoate hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you overcome common challenges, with a primary focus on preventing epimerization and preserving the stereochemical integrity of your product.
Troubleshooting Guide: Overcoming Epimerization
This section addresses specific issues you may encounter during the synthesis, providing explanations and actionable protocols to maintain high enantiomeric excess (ee).
Question 1: I'm observing significant loss of enantiomeric excess (ee) in my final product. What are the most likely causes during a typical two-step synthesis from serine?
Answer:
Loss of enantiomeric purity during the synthesis of this compound, typically starting from a chiral pool amino acid like D- or L-serine, can occur at two critical stages: the initial esterification and the subsequent chlorination of the hydroxyl group.[1][2] The primary culprit is often epimerization at the α-carbon, which is susceptible to proton abstraction.[3]
Likely Causes & In-Depth Solutions:
1. Harsh Conditions During Esterification: The conversion of the carboxylic acid to a methyl ester, often using methanol and an acid catalyst like thionyl chloride (SOCl₂), can promote epimerization if not carefully controlled.[4]
-
Causality: Thionyl chloride reacts with methanol to form HCl in situ, which protonates the carboxylic acid, making it more electrophilic for attack by methanol. However, elevated temperatures and prolonged reaction times can lead to the formation of an oxazolone intermediate or direct enolization, both of which can result in racemization.[3][5]
-
Recommended Protocol (Esterification with Minimal Epimerization):
-
Suspend the starting amino acid (e.g., D-serine) in anhydrous methanol at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add thionyl chloride dropwise to the cooled suspension, maintaining the temperature below 5 °C.[6] A rapid increase in temperature can occur due to the exothermic reaction.[7]
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Concentrate the reaction mixture under reduced pressure to obtain the crude methyl ester hydrochloride.[4]
-
2. Inappropriate Conditions During Chlorination: The substitution of the hydroxyl group of the serine methyl ester with a chloride ion is a critical step where stereochemical integrity can be lost.
-
Causality: This reaction typically proceeds via an SN2 mechanism, which should result in an inversion of configuration.[8][9] However, conditions that favor an SN1-type mechanism, such as the formation of a stable carbocation intermediate, can lead to racemization.[9][10] The choice of chlorinating agent and reaction conditions are paramount.
-
Recommended Protocol (Chlorination with Stereochemical Control):
-
Dissolve the D-serine methyl ester hydrochloride in a suitable solvent like dichloroethane.[11]
-
Add thionyl chloride and maintain the reaction temperature between 40-50°C.[11]
-
Monitor the reaction progress by TLC.
-
Upon completion, the product can be isolated by filtration, followed by recrystallization from a solvent like methanol to purify the crude product.[11]
-
Visualizing the Epimerization Pathway:
Caption: Proposed mechanism for epimerization at the α-carbon.
Question 2: My reaction yield is low, and I'm isolating a significant amount of side products. What could be going wrong?
Answer:
Low yields and the formation of side products can often be traced back to the reactivity of the reagents and the stability of the intermediates.
Potential Causes & Corrective Actions:
-
Over-chlorination: Excess thionyl chloride or elevated temperatures can lead to unwanted side reactions.
-
Solution: Carefully control the stoichiometry of thionyl chloride and maintain the recommended reaction temperature.[11]
-
-
Decomposition of the Product: The product, this compound, can be unstable under certain conditions.
-
Solution: Work up the reaction promptly upon completion and avoid prolonged exposure to high temperatures or strong bases.
-
-
Incomplete Reaction: Insufficient reaction time or temperature can lead to a mixture of starting material and product.
-
Solution: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC, or NMR) to ensure it has gone to completion.
-
Frequently Asked Questions (FAQs)
What is the primary mechanism of epimerization in this synthesis?
The most probable mechanism for epimerization is through the formation of a planar, achiral intermediate.[3] This can occur via two main pathways:
-
Oxazolone Formation: Activation of the carboxyl group can lead to intramolecular cyclization, forming an oxazolone. The α-proton of the oxazolone is acidic and can be abstracted, leading to a loss of stereochemistry.[5]
-
Direct Enolization: A base can directly remove the acidic proton from the α-carbon of the amino acid derivative, forming a planar enolate intermediate.[5]
Both pathways result in a loss of the defined stereochemistry at the α-carbon, and subsequent reaction or protonation can lead to a mixture of enantiomers.
How critical is the choice of solvent?
Solvent choice is highly critical as it can influence the rate of epimerization.[12]
-
Polar solvents , such as DMF, can sometimes increase the rate of epimerization.[12]
-
Less polar solvents , like dichloromethane (DCM), are often preferred as they can suppress epimerization.[5]
However, the solubility of the starting materials must be taken into account when selecting a solvent.
What analytical techniques are recommended for determining the enantiomeric excess (ee) of the final product?
Accurate determination of enantiomeric excess is crucial for validating the success of the synthesis. Several techniques are suitable:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used and reliable method for separating and quantifying enantiomers.[13]
-
Gas Chromatography-Mass Spectrometry (GC-MS): After appropriate derivatization to make the amino acid ester volatile, GC-MS on a chiral column can provide excellent separation and quantification.[13][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral shift reagents or chiral derivatizing agents, it is possible to distinguish between enantiomers by NMR and determine their ratio.[15]
Table 1: Comparison of Analytical Techniques for ee Determination
| Technique | Advantages | Disadvantages |
| Chiral HPLC | High resolution, direct analysis often possible.[13] | Can require method development to find a suitable chiral stationary phase. |
| Chiral GC-MS | High sensitivity and resolution.[14] | Requires derivatization, which can be an additional source of error.[14] |
| NMR Spectroscopy | Rapid analysis, provides structural information.[15] | May require specialized chiral reagents, lower sensitivity compared to chromatographic methods. |
What is the role of thionyl chloride in this synthesis?
Thionyl chloride (SOCl₂) serves two primary functions in this synthesis:
-
Esterification Catalyst: In the first step, it reacts with methanol to generate hydrochloric acid (HCl) in situ. HCl acts as a catalyst for the esterification of the carboxylic acid group of serine.[4]
-
Chlorinating Agent: In the second step, thionyl chloride is the reagent used to replace the hydroxyl group of the serine methyl ester with a chlorine atom.[11][16][17] This is a nucleophilic substitution reaction.
Experimental Workflow Overview:
Caption: General two-step synthesis workflow.
By understanding the underlying mechanisms of epimerization and carefully controlling the reaction conditions as outlined in this guide, researchers can significantly improve the stereochemical purity and overall yield of chiral this compound.
References
- 1. Chiral pool - Wikipedia [en.wikipedia.org]
- 2. Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. rsc.org [rsc.org]
- 7. JP4356292B2 - Method for producing amino acid ester hydrochloride - Google Patents [patents.google.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Stereochemistry in Substitutions [sites.science.oregonstate.edu]
- 10. Stereospecific nucleophilic substitution at tertiary and quaternary stereocentres - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CN106518695A - A synthetic method of (R)-methyl 2-amino-3-chloropropanoate hydrochloride - Google Patents [patents.google.com]
- 12. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non‐proteinogenic amino acids by comprehensive two‐dimensional gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Optimization of Nucleophilic Substitution on Methyl 2-amino-3-chloropropanoate Hydrochloride
Welcome to the technical support center for optimizing nucleophilic substitution reactions involving Methyl 2-amino-3-chloropropanoate hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile building block. Here, we address common challenges and provide in-depth, evidence-based solutions to streamline your synthetic workflows.
I. Understanding the Substrate and Reaction
This compound is a derivative of the amino acid serine and serves as a valuable precursor in the synthesis of various non-natural amino acids and complex molecules.[1][2] The primary reaction of interest is the nucleophilic substitution at the C-3 position, displacing the chloride leaving group.
However, the presence of multiple functional groups—a primary amine, an ester, and a reactive alkyl chloride—necessitates careful optimization to achieve high yields and minimize side reactions. The amine's nucleophilicity and the ester's susceptibility to hydrolysis or amidation present key challenges.
Reaction Schematic
Caption: General nucleophilic substitution on Methyl 2-amino-3-chloropropanoate.
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section is structured to address specific issues you may encounter during your experiments.
Q1: My reaction is sluggish or shows no conversion. What are the primary factors to investigate?
A1: Low reactivity can stem from several factors. Here’s a systematic approach to troubleshooting:
-
Base Selection and Stoichiometry: The hydrochloride salt form of the starting material means the primary amine is protonated. At least one equivalent of base is required to neutralize the ammonium salt and free the amine for potential side reactions. A second equivalent is needed to facilitate the nucleophilic attack.
-
Insight: Insufficient base can lead to a stalled reaction as the nucleophile may be protonated and thus deactivated. An excess of a strong base can promote undesired side reactions.
-
Recommendation: Start with 2.0-2.5 equivalents of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). If the reaction is still slow, consider a stronger, non-nucleophilic inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).
-
-
Solvent Choice: The solvent plays a critical role in solvating the reactants and influencing the reaction mechanism (Sₙ1 vs. Sₙ2).
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These are generally preferred for Sₙ2 reactions as they solvate the cation, leaving the nucleophile more reactive.[3][4]
-
Polar Protic Solvents (e.g., Alcohols, Water): These can solvate the nucleophile through hydrogen bonding, reducing its reactivity and slowing down Sₙ2 reactions.[3][5][6] They may, however, promote Sₙ1 pathways by stabilizing carbocation intermediates.
-
Recommendation: Dimethylformamide (DMF) or acetonitrile (CH₃CN) are excellent starting points.
-
-
Temperature: Increasing the reaction temperature can significantly enhance the rate.
-
Recommendation: If the reaction is slow at room temperature, gradually increase the temperature to 40-60 °C. Monitor for the formation of byproducts, as higher temperatures can also accelerate side reactions.
-
Q2: I'm observing significant amounts of a byproduct that appears to be the result of N-alkylation or dimerization. How can I prevent this?
A2: This is a common issue arising from the nucleophilicity of the primary amine on the substrate itself. Once deprotonated, it can act as a nucleophile, attacking another molecule of the starting material.
-
Protecting the Amino Group: The most effective strategy is to protect the primary amine.
-
Boc Protection (tert-Butyloxycarbonyl): This is a widely used protecting group that is stable under the basic conditions of the substitution reaction and can be easily removed with acid (e.g., trifluoroacetic acid, TFA).[7]
-
Cbz Protection (Carboxybenzyl): Another common protecting group, typically removed by catalytic hydrogenation.[7]
-
Insight: Protection renders the amine non-nucleophilic, directing the reaction to the desired C-3 substitution.[8][9][10]
-
Experimental Protocol: N-Boc Protection
-
Suspend this compound in a suitable solvent like dichloromethane (DCM) or a mixture of dioxane and water.
-
Add 1.1 equivalents of Di-tert-butyl dicarbonate (Boc₂O).
-
Add 2.2 equivalents of a base such as triethylamine or sodium bicarbonate.
-
Stir at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, perform an aqueous workup and purify the N-Boc protected product.
Caption: Workflow for N-Boc protection.
Q3: My yield is low due to multiple products, including what appears to be ester hydrolysis or amidation. What conditions favor the desired substitution?
A3: The methyl ester is sensitive to both strong bases and nucleophilic attack, especially at elevated temperatures.
-
Base Selection: Avoid strong nucleophilic bases like NaOH or KOH, which can readily hydrolyze the ester.
-
Recommendation: Use non-nucleophilic organic bases (TEA, DIPEA) or inorganic carbonates (K₂CO₃, Cs₂CO₃).
-
-
Nucleophile Reactivity: Highly reactive nucleophiles can attack the ester carbonyl.
-
Insight: If your nucleophile is also a strong base, it can deprotonate the alpha-carbon, leading to other side reactions.
-
Recommendation: If possible, use a less basic but still effective nucleophile. The choice will be highly dependent on the specific transformation you are trying to achieve.
-
-
Temperature Control: Higher temperatures accelerate ester-related side reactions.
-
Recommendation: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Consider starting at 0 °C and slowly warming to room temperature.
-
Q4: I am concerned about racemization at the alpha-carbon. How can I maintain stereochemical integrity?
A4: Racemization can occur, particularly if the reaction proceeds through an Sₙ1 mechanism involving a carbocation intermediate. The acidity of the alpha-proton also poses a risk under strongly basic conditions.
-
Promoting an Sₙ2 Mechanism: This mechanism proceeds with an inversion of stereochemistry and is generally preferred for maintaining stereochemical purity.
-
Solvent: Use polar aprotic solvents (DMF, DMSO, CH₃CN) which favor Sₙ2 pathways.[3][4]
-
Nucleophile: A strong, non-bulky nucleophile will also favor an Sₙ2 reaction.[6]
-
Leaving Group: Chloride is a reasonably good leaving group. For some applications, it could be substituted for bromide or iodide to increase reactivity, though this requires an additional synthetic step.
-
-
Base Choice: Avoid excessively strong bases that could deprotonate the alpha-carbon, leading to enolate formation and subsequent racemization.
-
Recommendation: Mild bases like K₂CO₃ are often a good choice.
-
Data Summary: Recommended Starting Conditions
| Parameter | Recommended Condition | Rationale |
| Substrate | N-Boc protected | Prevents self-reaction and N-alkylation side products. |
| Base | K₂CO₃ or DIPEA (2.2 eq) | Non-nucleophilic to avoid ester side reactions. |
| Solvent | DMF or Acetonitrile | Polar aprotic, favors Sₙ2 mechanism.[3][4] |
| Temperature | 25-50 °C | Balances reaction rate with minimizing side reactions. |
| Nucleophile | 1.1-1.5 equivalents | Sufficient excess to drive the reaction to completion. |
III. Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common issues.
IV. References
-
Solvent Effects and SN2 and SN1 reactions: Nucleophilic Substitution. Chemistry Net. Available at: --INVALID-LINK--
-
Solvent Effects in Nucleophilic Substitution. Chemistry LibreTexts. Available at: --INVALID-LINK--
-
Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Chemistry LibreTexts. Available at: --INVALID-LINK--
-
Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1. Available at: --INVALID-LINK--
-
Improved preparation of racemic 2-amino-3-(heteroaryl)propanoic acids and related compounds containing a furan or thiophene nucleus. PubMed. Available at: --INVALID-LINK--
-
Effect of solvent in Nucleophilic Substitution Reaction. YouTube. Available at: --INVALID-LINK--
-
Optimization of the reaction conditions for the alkylation step using bromide 5. ResearchGate. Available at: --INVALID-LINK--
-
Amino Acid-Protecting Groups. SciSpace. Available at: --INVALID-LINK--
-
A synthetic method of (R)-methyl 2-amino-3-chloropropanoate hydrochloride. Google Patents. Available at: --INVALID-LINK--
-
Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. MDPI. Available at: --INVALID-LINK--
-
Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Available at: --INVALID-LINK--
-
Chloroalanine. Wikipedia. Available at: --INVALID-LINK--
-
This compound. DrugFuture. Available at: --INVALID-LINK--
-
Amino Acid-Protecting Groups. ResearchGate. Available at: --INVALID-LINK--
-
This compound. MedchemExpress.com. Available at: --INVALID-LINK--
-
Process of preparing 3s-3-amino-3-aryl propionic acid and derivatives thereof. Google Patents. Available at: --INVALID-LINK--
-
This compound. PubChem. Available at: --INVALID-LINK--
-
Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Master Organic Chemistry. Available at: --INVALID-LINK--
-
Nucleophilic Substitution Reactions. Available at: --INVALID-LINK--
-
Nucleophilic Substitution Reactions - Introduction. Master Organic Chemistry. Available at: --INVALID-LINK--
-
Regioselective Preparation of Hetero-2,3-Diarylpropionic Acids. ChemRxiv. Available at: --INVALID-LINK--
-
This compound. GSRS. Available at: --INVALID-LINK--
-
Direct N-alkylation of unprotected amino acids with alcohols. PMC - NIH. Available at: --INVALID-LINK--
-
Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. Organic Chemistry Portal. Available at: --INVALID-LINK--
-
methyl (2R)-2-amino-3-chloropropanoate hydrochloride. PubChem. Available at: --INVALID-LINK--
-
Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. CHIMIA. Available at: --INVALID-LINK--
-
Protecting Groups in Peptide Synthesis. PubMed - NIH. Available at: --INVALID-LINK--
-
Direct Catalytic N-Alkylation of α-Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. University of Groningen research portal. Available at: --INVALID-LINK--
-
Nucleophilic acyl substitution: can someone explain, when there is a preference to attack at the carbonyl, the alpha carbon, or beta carbon? Reddit. Available at: --INVALID-LINK--
-
The Mechanisms of Nucleophilic Acyl Substitution. Chad's Prep. Available at: --INVALID-LINK--
-
Amino-Substituted 3-Aryl- and 3-Heteroarylquinolines as Potential Antileishmanial Agents. PMC - NIH. Available at: --INVALID-LINK--
-
Nucleophilic Acyl Substitution Reactions. Chemistry LibreTexts. Available at: --INVALID-LINK--
-
Tertiary Alkylamines as Nucleophiles in Substitution Reactions at Heteroaromatic Halide During the Synthesis of the Highly Potent Pirinixic Acid Derivative 2-(4-Chloro-6-(2,3-dimethylphenylamino)pyrimidin-2-ylthio)octanoic Acid (YS-121). MDPI. Available at: --INVALID-LINK--
-
nucleophilic substitution - halogenoalkanes and cyanide ions. Chemguide. Available at: --INVALID-LINK--
-
3-chloro-L-alanine. PubChem - NIH. Available at: --INVALID-LINK--
-
Methyl 3-[(2-chloro-4-pyridinyl)amino]propanoate. PubChem. Available at: --INVALID-LINK--
References
- 1. Chloroalanine - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Solvent Effects and SN2 and SN1 reactions: Nucleophilic Substitution | Chemistry Net [chem-net.blogspot.com]
- 4. users.wfu.edu [users.wfu.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability of Methyl 2-amino-3-chloropropanoate hydrochloride
Welcome to our dedicated technical support center for Methyl 2-amino-3-chloropropanoate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability-related issues you may encounter during your experiments. Our goal is to equip you with the necessary knowledge to ensure the integrity of your work when using this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
A1: this compound is susceptible to two primary degradation pathways in solution. The rate and prevalence of each pathway are highly dependent on the solvent system, pH, and temperature.
-
Intramolecular Cyclization (Aziridination): Under neutral to basic conditions, the deprotonated primary amine can act as an intramolecular nucleophile, attacking the carbon bearing the chlorine atom. This results in the formation of a highly strained three-membered ring, methyl aziridine-2-carboxylate, with the expulsion of a chloride ion. This reaction is often irreversible and represents a significant stability concern.[1][2]
-
Ester Hydrolysis: In the presence of water, the methyl ester is susceptible to hydrolysis, yielding 2-amino-3-chloropropanoic acid and methanol. This reaction is catalyzed by both acid and base.[3][4] While generally slower in acidic to neutral pH, it can become significant over time, especially at elevated temperatures.[5]
Troubleshooting Guide
Issue 1: I'm observing a loss of my starting material in a reaction mixture containing a non-nucleophilic organic base.
Troubleshooting Steps:
-
Suspected Cause: The most likely cause is base-mediated intramolecular cyclization to form methyl aziridine-2-carboxylate. Even weak, non-nucleophilic bases can deprotonate the primary amine, initiating the degradation cascade.
-
Verification:
-
LC-MS Analysis: Analyze a sample of your reaction mixture by LC-MS. Look for a new peak with a mass corresponding to methyl aziridine-2-carboxylate.
-
¹H NMR Spectroscopy: If possible, acquire a ¹H NMR spectrum of the reaction mixture. The formation of the aziridine ring will result in a characteristic upfield shift of the protons on the three-membered ring.
-
-
Corrective Actions:
-
Lower the Temperature: Perform your reaction at a lower temperature to decrease the rate of cyclization.
-
Use a Weaker Base: If your reaction chemistry allows, consider using a weaker base or a hindered base that is less likely to deprotonate the primary amine.
-
Protecting Group Strategy: For multi-step syntheses, consider protecting the amine group (e.g., as a Boc or Cbz derivative) before introducing basic conditions.
-
Issue 2: My aqueous stock solution of this compound shows a decrease in pH and the appearance of a new peak in my HPLC analysis over time.
Troubleshooting Steps:
-
Suspected Cause: This is a classic sign of ester hydrolysis. The consumption of water and the formation of the carboxylic acid will lead to a decrease in the pH of an unbuffered solution.
-
Verification:
-
Co-injection with Standard: Co-inject your aged sample with an authentic standard of 2-amino-3-chloropropanoic acid (if available) to confirm the identity of the new peak.
-
pH Measurement: Monitor the pH of your stock solution over time. A gradual decrease is indicative of hydrolysis.
-
-
Corrective Actions:
-
Prepare Fresh Solutions: It is highly recommended to prepare aqueous solutions of this compound fresh before each use.
-
Use Buffered Solutions: If a stock solution is necessary, prepare it in an acidic buffer (pH 3-5) to minimize the rate of hydrolysis.[4]
-
Storage Conditions: Store aqueous stock solutions at 2-8°C for short-term use (less than 24 hours). For longer-term storage, aliquot and freeze at -20°C or -80°C, although the stability of frozen aqueous solutions should be validated.
-
Data Summary
The following tables provide an overview of the stability profile of this compound. Note that the kinetic data is illustrative and should be experimentally verified for your specific conditions.
Table 1: Solvent Compatibility and Primary Degradation Concerns
| Solvent | Solubility | Primary Stability Concern(s) | Recommendations |
| Dichloromethane (DCM) | Slightly Soluble[6] | Generally stable; cyclization possible with added base. | Use for reactions at or below room temperature. |
| Methanol | Slightly Soluble[3][6] | Potential for slow ester exchange or reaction with the solvent, especially if basic impurities are present. | Use with caution, especially for prolonged reaction times or at elevated temperatures. |
| Dimethyl Sulfoxide (DMSO) | Soluble[3] | Generally a good solvent for storage of stock solutions. Hygroscopic nature may introduce water, leading to hydrolysis over time. | Prepare stock solutions fresh. If storing, use anhydrous DMSO and store in desiccated conditions. |
| Water | Soluble | Ester hydrolysis is a major concern. Rate is pH-dependent.[4] | Prepare aqueous solutions fresh. Use acidic buffers (pH 3-5) for temporary storage. |
| Acetonitrile | Likely Soluble | Cyclization can be promoted by bases like potassium carbonate.[2] | A suitable reaction solvent, but be mindful of the basicity of any additives. |
Table 2: Illustrative Effect of pH on the Half-Life of this compound in Aqueous Solution at 25°C
| pH | Predominant Degradation Pathway | Estimated Half-life (t₁/₂) |
| 1.0 | Acid-catalyzed Hydrolysis | ~24 hours |
| 3.0 | Minimal Hydrolysis | >150 hours |
| 5.0 | Minimal Hydrolysis | >150 hours |
| 7.0 | Base-catalyzed Hydrolysis & Cyclization | ~20 hours |
| 9.0 | Rapid Base-catalyzed Hydrolysis & Cyclization | < 1 hour |
| 11.0 | Very Rapid Base-catalyzed Hydrolysis & Cyclization | < 5 minutes |
Disclaimer: The half-life data is illustrative and based on general principles of amino acid ester stability. Actual rates should be determined experimentally.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to identify the potential degradation products and degradation pathways of this compound, which is crucial for developing stability-indicating analytical methods.[7]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a water/acetonitrile mixture) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 1 N HCl.
-
Incubate at 60°C.
-
Withdraw aliquots at 0, 2, 6, 12, and 24 hours.
-
Neutralize with 1 N NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH.
-
Keep at room temperature (25°C).
-
Withdraw aliquots at 0, 5, 15, 30, and 60 minutes.
-
Neutralize with 0.1 N HCl before analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.
-
Keep at room temperature for 24 hours, protected from light.
-
-
Thermal Degradation:
-
Store the solid compound at 60°C for 24 hours.
-
Dissolve a known amount in the initial solvent for analysis.
-
-
Photolytic Degradation:
-
Expose the solid compound and a solution to UV light (e.g., 254 nm) and visible light for a defined period (e.g., 24 hours).
-
-
Analysis: Analyze all samples, along with an untreated control, by a suitable analytical method, such as HPLC with UV and mass spectrometric detection, to identify and quantify the parent compound and any degradation products.
Protocol 2: General Stability Assessment in a Specific Solvent
This protocol provides a framework for determining the stability of this compound in a solvent system of your choice.
-
Solution Preparation: Prepare a solution of this compound in the solvent of interest at a known concentration (e.g., 0.5 mg/mL).
-
Storage Conditions:
-
Divide the solution into aliquots for each time point and temperature.
-
Store the aliquots at a minimum of two different temperatures (e.g., room temperature (25°C) and an elevated temperature (40°C)).
-
-
Time Points:
-
For the 25°C condition, sample at 0, 24, 48, and 72 hours, and then weekly.
-
For the 40°C condition (accelerated stability), sample at 0, 8, 24, and 48 hours.
-
-
Analytical Method:
-
Use a validated stability-indicating HPLC method to determine the concentration of this compound at each time point.
-
The method should be able to resolve the parent compound from its potential degradation products (e.g., the aziridine and the hydrolyzed acid).
-
-
Data Analysis:
-
Plot the concentration of the parent compound versus time for each temperature.
-
Determine the degradation rate and, if applicable, the half-life of the compound under each condition.
-
Visualizations
Caption: Primary degradation pathways of this compound.
Caption: General workflow for assessing stability in a specific solvent.
References
- 1. researchgate.net [researchgate.net]
- 2. Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Aqueous solution and solid-state behaviour of l-homophenylalanine: experiment, modelling, and DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. methyl (2R)-2-amino-3-chloropropanoate hydrochloride | C4H9Cl2NO2 | CID 17750875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. accelerated stability test: Topics by Science.gov [science.gov]
Troubleshooting guide for the synthesis of Methyl 2-amino-3-chloropropanoate hydrochloride
Welcome to the technical support center for the synthesis of Methyl 2-amino-3-chloropropanoate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthetic procedure. The following content is structured in a question-and-answer format to directly address specific issues, providing not just solutions but also the underlying scientific reasoning to empower your experimental success.
Section 1: Reaction Pathway and General Inquiries
Q1: What is the most common and reliable synthetic route for this compound?
The most frequently employed and well-documented route is a two-step synthesis starting from serine (or its enantiomer, such as D-serine for the (R)-enantiomer of the final product).[1]
Step 1: Esterification of Serine. Serine is reacted with methanol in the presence of an acid catalyst to form the corresponding methyl ester hydrochloride salt. Thionyl chloride (SOCl₂) is a highly effective reagent for this transformation as it reacts with methanol to generate anhydrous HCl in situ, which catalyzes the esterification.[2][3] This method has the dual advantage of creating the acidic environment necessary for the Fischer esterification and protecting the amino group by protonating it, thus preventing unwanted side reactions.
Step 2: Chlorination of the Hydroxyl Group. The resulting serine methyl ester hydrochloride is then treated with a chlorinating agent, typically thionyl chloride, to replace the primary hydroxyl group with a chlorine atom. This is a nucleophilic substitution reaction where the hydroxyl group is first converted into a better leaving group.
Below is a diagram illustrating this common synthetic workflow.
Caption: General two-step synthesis of this compound from serine.
Section 2: Troubleshooting Low or No Yield
Q2: My esterification of serine (Step 1) is resulting in a very low yield. What are the likely causes?
Low yield in the initial esterification step is a common hurdle. The primary factors to investigate are moisture, reagent stoichiometry, and reaction temperature.
-
Presence of Water: The Fischer esterification is a reversible reaction. Any water present in the methanol or on the glassware will shift the equilibrium back towards the starting materials, significantly reducing the yield of the ester.
-
Solution: Use anhydrous methanol and ensure all glassware is thoroughly dried. Thionyl chloride reacts violently with water, so maintaining anhydrous conditions is also a critical safety measure.[3]
-
-
Insufficient Thionyl Chloride: Thionyl chloride serves two purposes: it generates HCl gas which acts as the catalyst, and it reacts with any residual water. If too little is used, the catalysis will be inefficient.
-
Solution: A common protocol suggests using at least two equivalents of thionyl chloride relative to the amino acid.[4] One equivalent reacts with the amino acid's carboxylic acid group, and the other ensures an acidic environment for catalysis. A patent for a similar synthesis describes using a significant excess of thionyl chloride.[1]
-
-
Reaction Temperature and Time: While the reaction between thionyl chloride and methanol is exothermic, the subsequent esterification may require heating to proceed at a reasonable rate.
-
Solution: After the initial exothermic reaction from the slow, cooled addition of thionyl chloride to methanol, the reaction mixture is typically heated to reflux for several hours (e.g., 5-8 hours) to drive the esterification to completion.[1]
-
Q3: I have successfully synthesized the serine methyl ester hydrochloride, but the chlorination step (Step 2) is failing or giving a poor yield. Why might this be happening?
The chlorination of the hydroxyl group is often the more challenging step. Here are the key areas to troubleshoot:
-
Reagent Reactivity and Temperature: Thionyl chloride is the reagent of choice, but its reactivity needs to be controlled. The reaction temperature is a critical parameter.
-
Solution: A patented procedure specifies carrying out the chlorination at a controlled temperature, for instance, between 40-50°C for 24 hours.[1] Temperatures that are too low will result in an impractically slow reaction rate, while excessively high temperatures can lead to decomposition and the formation of colored impurities.
-
-
Incomplete Conversion: The conversion of the hydroxyl group to a chlorosulfite intermediate and its subsequent substitution by chloride can be slow.
-
Solution: Ensure a sufficient reaction time. Published methods often call for reaction times of 24 hours or more.[1] Monitor the reaction's progress using an appropriate technique like Thin Layer Chromatography (TLC) if a suitable mobile phase can be found, or by taking small aliquots for NMR analysis after a workup.
-
-
Solvent Choice: The choice of solvent is crucial. It must be inert to the highly reactive thionyl chloride.
-
Solution: Aprotic solvents are necessary. Dichloroethane is a commonly used solvent for this step.[1] Using protic solvents like methanol from the previous step would lead to undesired side reactions with thionyl chloride.
-
| Parameter | Step 1: Esterification | Step 2: Chlorination |
| Key Reagent | Thionyl Chloride in Methanol | Thionyl Chloride |
| Solvent | Methanol (acts as reagent and solvent) | Inert aprotic (e.g., Dichloroethane) |
| Typical Temp. | Initial cooling (0°C), then reflux | 40-50°C[1] |
| Typical Time | 5-8 hours[1] | 24 hours[1] |
| Key Concern | Anhydrous conditions | Temperature control, inert solvent |
Caption: Comparison of typical reaction parameters for the two synthetic steps.
Section 3: Impurity Formation and Side Reactions
Q4: My final product is a dark, oily substance instead of the expected white solid. What impurities could be forming?
The formation of colored, intractable oils is usually a sign of side reactions or decomposition, often caused by excessive heat or reactive impurities.
-
Overheating: The product, this compound, can be thermally labile. Excessive heating during the reaction or during solvent removal can lead to degradation.
-
Potential Side Reactions:
-
N-Chlorination: Although the amino group is protonated as a hydrochloride salt, a dynamic equilibrium exists. It's possible for reactive chlorine species to interact with the amino group, though this is less likely under strongly acidic conditions.[5][6]
-
Formation of Diamino Propanoate: Under certain conditions, the chloride might be displaced by an amine (e.g., another molecule of the product or starting material if the amino group is not fully protonated), leading to the formation of methyl 2,3-diaminopropanoate.[7][8] This is more likely to occur during workup if a base is used.
-
Elimination Reactions: Although less common for primary chlorides, elimination to form the corresponding dehydroalanine derivative is a theoretical possibility, especially if the reaction mixture is inadvertently basified.
-
Troubleshooting Workflow for Impurities:
Caption: A logical workflow for diagnosing the cause of impurities.
Section 4: Purification and Isolation
Q5: I have a crude solid product, but I am struggling to purify it by recrystallization. What is the recommended procedure?
Purification of the final hydrochloride salt can be challenging due to its polarity and solubility.
-
Solvent System: The goal is to find a solvent or solvent system in which the product is soluble at high temperatures but sparingly soluble at low temperatures.
-
Recommended Method: A common procedure involves dissolving the crude product in a minimal amount of a polar solvent like methanol, followed by decolorization with activated charcoal if necessary. The solution is then cooled, and crystallization is induced, sometimes with the addition of a less polar co-solvent to reduce solubility.[1]
-
-
Pulping/Trituration: If recrystallization proves difficult, "pulping" or triturating the crude solid can be an effective purification method.
-
Procedure: This involves stirring the crude solid as a slurry in a solvent in which the product is poorly soluble but the impurities are soluble. Ethyl acetate is mentioned as a suitable solvent for this purpose in the purification of the intermediate, D-serine methyl ester hydrochloride, and may be applicable to the final product as well.[1] After stirring, the solid is collected by filtration, washed with fresh solvent, and dried.
-
Section 5: Safety and Handling
Q6: The reaction with thionyl chloride is highly exothermic and releases gas. What are the essential safety precautions?
Working with thionyl chloride requires strict adherence to safety protocols due to its hazardous nature.
-
Exothermic Reaction: The reaction of thionyl chloride with alcohols is vigorous and exothermic.[9]
-
Gas Evolution: The reactions produce sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases, both of which are toxic and corrosive.[3][9]
-
Precaution: All work must be performed in a well-ventilated chemical fume hood.[3] The reaction apparatus should be equipped with a gas trap (e.g., a bubbler containing a sodium hydroxide solution) to neutralize the acidic off-gases.
-
-
Corrosive Nature: Thionyl chloride is corrosive and reacts violently with water.
-
Precaution: Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid all contact with skin and eyes.[3]
-
References
- 1. CN106518695A - A synthetic method of (R)-methyl 2-amino-3-chloropropanoate hydrochloride - Google Patents [patents.google.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. pianetachimica.it [pianetachimica.it]
- 4. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-chlorination mediates protective and immunomodulatory effects of oxidized human plasma proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 2,3-Diaminopropionic acid - Wikipedia [en.wikipedia.org]
- 8. Methyl 2,3-diaminopropanoate | C4H10N2O2 | CID 428813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. JP4356292B2 - Method for producing amino acid ester hydrochloride - Google Patents [patents.google.com]
Technical Support Center: Purification of Commercial Methyl 2-amino-3-chloropropanoate Hydrochloride
Welcome to the technical support center for the purification of commercial Methyl 2-amino-3-chloropropanoate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this critical reagent. The purity of starting materials is paramount for reproducible and reliable experimental outcomes. This document provides in-depth troubleshooting advice, frequently asked questions, and a detailed purification protocol based on established chemical principles.
I. Troubleshooting Guide: Addressing Common Purification Issues
This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.
Question 1: After recrystallization, my yield of pure this compound is significantly lower than expected. What are the possible causes and how can I improve it?
Answer:
Low recovery is a frequent issue in recrystallization. Several factors, from the choice of solvent to the presence of specific impurities, can contribute to this problem.
Possible Causes and Solutions:
-
Suboptimal Solvent Volume: Using an excessive volume of the recrystallization solvent (e.g., methanol) will result in a significant portion of your product remaining in the mother liquor upon cooling.
-
Solution: Aim for a minimal amount of hot solvent to fully dissolve the crude material. Add the solvent portion-wise to the heated crude product until complete dissolution is achieved. This ensures the solution is saturated, maximizing crystal formation upon cooling.
-
-
Premature Crystallization: If the solution cools too quickly, especially during a hot filtration step to remove insoluble impurities, the product can crystallize prematurely on the filter paper or in the funnel.
-
Solution: Preheat the filtration apparatus (funnel and receiving flask) before filtering the hot solution. This can be done by placing them in an oven or rinsing with a small amount of hot solvent. Additionally, work quickly during the filtration step.
-
-
Incomplete Crystallization: The cooling process might be too short or the final temperature not low enough to induce maximum crystallization.
-
Solution: Allow the crystallization flask to cool slowly to room temperature first, then place it in an ice bath or a refrigerator for an extended period (e.g., several hours or overnight) to maximize crystal formation.
-
-
Presence of Soluble Impurities: Certain impurities can act as "solubilizers," keeping a higher amount of the desired compound in solution even at low temperatures.
-
Solution: If the material is highly impure, a second recrystallization may be necessary. Alternatively, a pre-purification step, such as a wash with a solvent in which the product is sparingly soluble but impurities are, might be beneficial.
-
Question 2: The purified this compound is still colored (e.g., yellow or brown) after recrystallization. What causes this and how can I remove the color?
Answer:
Colored impurities are common in synthetic organic compounds and often arise from side reactions or decomposition products.
Possible Causes and Solutions:
-
Residual Reagents or Byproducts: The synthesis of this compound often involves reagents like thionyl chloride, which can lead to the formation of colored byproducts.[1]
-
Solution: The addition of a small amount of activated carbon to the hot solution before filtration is a highly effective method for adsorbing colored impurities. Use activated carbon sparingly (a small spatula tip is often sufficient), as it can also adsorb some of the desired product, potentially reducing the yield. After adding the activated carbon, heat the solution for a short period with stirring, and then perform a hot filtration to remove the carbon.
-
-
Thermal Decomposition: The compound may be sensitive to prolonged heating during the dissolution step of recrystallization, leading to the formation of colored degradation products.
-
Solution: Avoid prolonged heating. Heat the solvent first and then add it to the crude product. Heat the mixture only as long as necessary to achieve complete dissolution.
-
Question 3: My ¹H NMR spectrum of the purified product shows the presence of unexpected peaks. How can I identify these impurities and remove them?
Answer:
¹H NMR is a powerful tool for assessing purity.[2] The presence of extra signals indicates that the purification was incomplete.
Common Impurities and Their Identification:
| Impurity | Potential ¹H NMR Signals (in D₂O or DMSO-d₆) | Removal Strategy |
| D-Serine methyl ester hydrochloride (Starting Material) | Signals corresponding to the starting material will be present. | Recrystallization from methanol is generally effective. |
| 2-Amino-3-chloropropanoic acid (Hydrolysis Product) | Absence of the methyl ester singlet (~3.8 ppm). The proton on the alpha-carbon will likely have a different chemical shift. | This impurity is more polar. Recrystallization should effectively separate the less polar ester from the more polar carboxylic acid. Ensure all solvents and glassware are dry to prevent hydrolysis during the purification process. |
| Residual Solvents (e.g., Methanol, Dichloroethane, Ethyl Acetate) | Characteristic signals for these solvents (e.g., a singlet around 3.3 ppm for methanol in DMSO-d₆). | Dry the purified product under high vacuum for an extended period. Gentle heating under vacuum can also help remove residual solvents, but be cautious of potential product decomposition. |
Troubleshooting Workflow for Impurity Removal:
Caption: A workflow for troubleshooting the purification of this compound.
II. Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for recrystallizing this compound?
A1: Methanol is a commonly used and effective solvent for the recrystallization of this compound.[1] It offers good solubility at elevated temperatures and lower solubility at reduced temperatures, which is ideal for obtaining a good recovery of pure crystals.
Q2: How can I monitor the progress of the purification?
A2: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the purification process. You can compare the crude material, the recrystallized solid, and the mother liquor. A suitable solvent system (e.g., a mixture of dichloromethane and methanol) should be developed to achieve good separation between the product and impurities. The pure product should appear as a single spot on the TLC plate.
Q3: Is this compound stable in solution?
A3: As an ester, this compound can be susceptible to hydrolysis, especially in the presence of water and at non-neutral pH. This would lead to the formation of 2-amino-3-chloropropanoic acid. For this reason, it is advisable to use dry solvents and glassware during purification and to store the purified product in a desiccator.
Q4: What are the expected ¹H NMR chemical shifts for pure this compound?
A4: While the exact chemical shifts can vary depending on the solvent used, you can generally expect the following signals: a singlet for the methyl ester protons (-OCH₃), and multiplets for the protons on the carbon backbone (-CH(NH₃⁺)- and -CH₂Cl). The amine proton (-NH₃⁺) may appear as a broad singlet. It is always best to compare your spectrum to a reference spectrum of a known pure standard if available.
III. Detailed Experimental Protocol: Recrystallization of this compound
This protocol outlines a standard procedure for the purification of commercial this compound by recrystallization.
Materials:
-
Crude this compound
-
Methanol (reagent grade, dry)
-
Activated carbon (optional, for colored impurities)
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Magnetic stir bar
-
Filter paper
-
Buchner funnel and filter flask
-
Ice bath
-
Spatula
-
Glass funnel (for hot filtration)
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. In a separate flask, heat the methanol. Add a minimal amount of the hot methanol to the crude material while stirring and heating until it is fully dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated carbon. Swirl the flask and gently heat it for a few minutes.
-
Hot Filtration: Preheat a glass funnel and a new Erlenmeyer flask. Place a fluted filter paper in the funnel and quickly filter the hot solution to remove any insoluble impurities (and activated carbon if used).
-
Crystallization: Cover the flask containing the filtrate and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least one hour to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold methanol to remove any residual mother liquor.
-
Drying: Dry the purified crystals under high vacuum to remove any residual solvent.
Purification Workflow Diagram:
Caption: A step-by-step workflow for the recrystallization of this compound.
IV. References
-
A synthetic method of (R)-methyl 2-amino-3-chloropropanoate hydrochloride. CN106518695A. --INVALID-LINK--
-
Supplementary Information - The Royal Society of Chemistry. --INVALID-LINK--
-
This compound. PubChem. --INVALID-LINK--
-
A Comparative Purity Analysis of Commercial Methyl 3-aminopropanoate hydrochloride. Benchchem. --INVALID-LINK--
References
Challenges in scaling up the synthesis of Methyl 2-amino-3-chloropropanoate hydrochloride
Welcome to the Technical Support Center for the synthesis of Methyl 2-amino-3-chloropropanoate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this critical synthesis. Here, we provide in-depth troubleshooting guidance and frequently asked questions to address common challenges encountered in the laboratory and during scale-up operations. Our focus is on providing practical, experience-driven insights to ensure a safe, efficient, and reproducible synthesis.
I. Introduction to the Synthesis and Its Challenges
The synthesis of this compound is a fundamental process, typically involving the esterification of a serine derivative followed by chlorination. While the reaction appears straightforward on paper, scaling up this process presents significant challenges. These include controlling the highly exothermic chlorination reaction, minimizing the formation of impurities, ensuring product stability, and handling hazardous reagents safely. This guide will provide a structured approach to identifying and resolving these issues.
II. Troubleshooting Guide: From Benchtop to Scale-Up
This section addresses specific problems that may arise during the synthesis, their probable causes, and recommended solutions.
Q1: Low or inconsistent yields are observed in the chlorination step. What are the likely causes and how can I improve the yield?
Probable Causes:
-
Incomplete Reaction: Insufficient reaction time or temperature can lead to unreacted starting material, L-serine methyl ester hydrochloride.
-
Side Reactions: The formation of by-products can consume the starting material and reduce the yield of the desired product. Common side reactions include the formation of di-chlorinated impurities or degradation products.[1][2]
-
Suboptimal Reagent Stoichiometry: An incorrect ratio of the chlorinating agent (e.g., thionyl chloride) to the serine methyl ester hydrochloride can lead to incomplete conversion or the formation of side products.
-
Moisture Contamination: Thionyl chloride reacts violently with water, which not only consumes the reagent but can also lead to the formation of unwanted by-products and pose a safety hazard.[3][4]
Solutions:
-
Reaction Monitoring: Utilize analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy to monitor the reaction progress and ensure complete consumption of the starting material.
-
Temperature Control: Maintain the optimal reaction temperature. For the chlorination with thionyl chloride, a segmented temperature control approach, for instance, starting at a lower temperature during the addition of thionyl chloride and then gradually increasing it, can help to control the exotherm and minimize side reactions.[5]
-
Reagent Purity and Stoichiometry: Ensure the use of high-purity starting materials and accurately measure the stoichiometry of the reagents. A slight excess of the chlorinating agent may be necessary to drive the reaction to completion, but a large excess should be avoided.
-
Anhydrous Conditions: All glassware should be thoroughly dried, and anhydrous solvents should be used. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture ingress.
Q2: During scale-up, I'm experiencing difficulties controlling the reaction exotherm. What are the best practices for heat management?
Probable Causes:
-
Rapid Reagent Addition: Adding the chlorinating agent, which is highly reactive, too quickly can lead to a rapid release of heat, causing the reaction temperature to spike.[6]
-
Inadequate Cooling: The cooling capacity of the reactor may not be sufficient to dissipate the heat generated by the reaction, especially at a larger scale.
-
Poor Mixing: Inefficient stirring can lead to localized hot spots within the reactor, increasing the risk of side reactions and runaway conditions.
Solutions:
-
Controlled Addition: Add the chlorinating agent dropwise or via a syringe pump over an extended period. This allows for better control over the rate of heat generation.
-
Efficient Cooling: Utilize a reactor with a high surface area-to-volume ratio and an efficient cooling system (e.g., a jacketed reactor with a circulating coolant). For very exothermic reactions, a "semi-batch" approach, where one reactant is added portion-wise to the other, can be employed.
-
Robust Agitation: Ensure vigorous and efficient stirring to maintain a homogenous temperature throughout the reaction mixture. The use of baffles in the reactor can improve mixing.
-
Calorimetry Studies: Before scaling up, perform reaction calorimetry studies to determine the heat of reaction and the rate of heat evolution. This data is crucial for designing a safe and effective heat management strategy.[6]
Q3: The isolated product is off-color and difficult to purify. What are the potential impurities and how can I remove them?
Probable Causes:
-
Formation of Chromophoric By-products: Overheating or prolonged reaction times can lead to the formation of colored impurities.
-
Residual Solvents: Incomplete removal of reaction solvents or purification solvents can affect the product's purity and appearance.
-
Side-Product Contamination: As mentioned earlier, side reactions can generate impurities that co-crystallize with the desired product. Potential impurities include unreacted starting material, di-chlorinated by-products, and products from the degradation of the amino acid.[1][2]
Solutions:
-
Decolorization: The crude product can be treated with activated carbon in a suitable solvent to remove colored impurities.[7]
-
Recrystallization: Recrystallization from a suitable solvent system is an effective method for purifying the final product. The choice of solvent is critical and should be optimized to maximize the recovery of the pure product while leaving impurities in the mother liquor.
-
Chromatographic Purification: For high-purity requirements, column chromatography may be necessary.
-
Aqueous Workup: A patent suggests that adding water for layering after the reaction can improve the product yield and purity by separating organic and aqueous phases.[5]
III. Frequently Asked Questions (FAQs)
Q: What are the primary safety concerns when working with thionyl chloride on a large scale?
A: Thionyl chloride is a corrosive and toxic substance that reacts violently with water to release hazardous gases like sulfur dioxide (SO₂) and hydrogen chloride (HCl).[3][4] Key safety precautions include:
-
Working in a well-ventilated fume hood or a contained system.
-
Using appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Ensuring all equipment is dry and the reaction is conducted under anhydrous conditions.
-
Having a quenching agent (e.g., a sodium bicarbonate solution) readily available to neutralize any spills.
-
Implementing a gas scrubbing system to neutralize the toxic off-gases produced during the reaction.
Q: What is the recommended solvent for the chlorination step?
A: Dichloroethane is a commonly used solvent for the chlorination of serine methyl ester hydrochloride with thionyl chloride.[7] Other chlorinated solvents may also be used, but their selection should consider factors such as boiling point, solubility of the reactants and products, and safety.
Q: How can I effectively remove excess thionyl chloride after the reaction?
A: Excess thionyl chloride can be removed by distillation under reduced pressure.[8] Co-evaporation with a high-boiling inert solvent can also aid in its removal. Alternatively, for products stable to aqueous conditions, quenching with a cold, saturated sodium bicarbonate solution can be employed, although this is highly exothermic and must be done with extreme care.[8]
Q: What analytical techniques are recommended for in-process control and final product analysis?
A:
-
In-process control: TLC and HPLC are suitable for monitoring the progress of the reaction.
-
Final product analysis: ¹H NMR and ¹³C NMR spectroscopy can confirm the structure of the product and identify impurities.[9] Elemental analysis can be used to determine the elemental composition. HPLC is also a powerful tool for assessing purity.
IV. Experimental Workflow & Diagrams
Typical Synthesis Workflow
The synthesis of this compound generally follows a two-step process:
-
Esterification of Serine: L-serine is reacted with methanol in the presence of an acid catalyst (often generated in situ from thionyl chloride) to form L-serine methyl ester hydrochloride.[7]
-
Chlorination: The isolated L-serine methyl ester hydrochloride is then reacted with a chlorinating agent, such as thionyl chloride, to replace the hydroxyl group with a chlorine atom.
Caption: A simplified workflow for the synthesis of this compound.
Troubleshooting Logic Diagram
This diagram illustrates a logical approach to troubleshooting common issues during the synthesis.
Caption: A decision tree for troubleshooting common synthesis problems.
V. References
-
Sebai, S., et al. (2017). Synthesis and in vitro evaluation of antimycobacterial and cytotoxic activity of new α,β-unsaturated acrylamides. ResearchGate. --INVALID-LINK--
-
Division of Research Safety, University of Illinois. (2019). Scale-up Reactions. --INVALID-LINK--
-
American Chemical Society. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS Publications. --INVALID-LINK--
-
Google Patents. (2019). Synthetic method of 3-chloro-L-alanine methyl ester hydrochloride. --INVALID-LINK--
-
ResearchGate. (2020). I am trying to turn a carboxylic acid into an acid chloride. I plan to use thionyl chloride for this but is there something less dangerous? --INVALID-LINK--
-
Carl ROTH. (n.d.). Safety Data Sheet: Thionyl chloride. --INVALID-LINK--
-
ResearchGate. (2012). Which reagents are suitable for decomposing residual thionyl chloride after esterification? --INVALID-LINK--
-
Benchchem. (2025). Technical Support Center: Removal of Excess Thionyl Chloride. --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). (S)-Methyl 2-amino-3-chloropropanoate hydrochloride. --INVALID-LINK--
-
Benchchem. (2025). Managing the reactivity of thionyl chloride in (R)-quinuclidin-3-yl carbonochloridate synthesis. --INVALID-LINK--
-
MedchemExpress. (n.d.). This compound. --INVALID-LINK--
-
Benchchem. (2025). A Comparative Purity Analysis of Commercial Methyl 3-aminopropanoate hydrochloride. --INVALID-LINK--
-
MedchemExpress. (n.d.). This compound. --INVALID-LINK--
-
AIP Publishing. (2025). Thermal stability of thionyl chloride and the sulfinyl chloride radical determined by Cl–S bond energy. The Journal of Chemical Physics. --INVALID-LINK--
-
ACS Publications. (2017). Chlorination of Amino Acids: Reaction Pathways and Reaction Rates. Environmental Science & Technology. --INVALID-LINK--
-
ResearchGate. (2012). What is the alternate process for preparing ester hydrochloride? --INVALID-LINK--
-
Pianeta Chimica. (n.d.). Problem 2. --INVALID-LINK--
-
Frontiers. (2022). Chloride Salt Purification by Reaction With Thionyl Chloride Vapors to Remove Oxygen, Oxygenated Compounds, and Hydroxides. --INVALID-LINK--
-
Google Patents. (2019). Synthetic method of L-serine methyl ester hydrochloride. --INVALID-LINK--
-
Organic Syntheses. (n.d.). 1. Procedure. --INVALID-LINK--
-
RSC Publishing. (n.d.). Analytical Methods. --INVALID-LINK--
-
ResearchGate. (2017). Chlorination of Amino Acids: Reaction Pathways and Reaction Rates. --INVALID-LINK--
-
PubMed. (2017). Chlorination of Amino Acids: Reaction Pathways and Reaction Rates. --INVALID-LINK--
-
Drugfuture.com. (n.d.). This compound. --INVALID-LINK--
-
PubChem. (n.d.). This compound. --INVALID-LINK--
-
Google Patents. (2017). A synthetic method of (R)-methyl 2-amino-3-chloropropanoate hydrochloride. --INVALID-LINK--
-
PubChem. (n.d.). methyl (2R)-2-amino-3-chloropropanoate hydrochloride. --INVALID-LINK--
-
CSUSB ScholarWorks. (n.d.). Assessing The Reactivity Of Amino Acids To Chlorination Using Capillary Electrophoresis. --INVALID-LINK--
-
PMC - NIH. (2024). Chlorination of Aromatic Amino Acids: Elucidating Disinfection Byproducts, Reaction Kinetics, and Influence Factors. --INVALID-LINK--
-
Matrix Scientific. (n.d.). METHYL (2R)-2-AMINO-3-CHLOROPROPANOATE HYDROCHLORIDE | CAS. --INVALID-LINK--
-
Scirp.org. (n.d.). Microwave-Assisted Facile and Rapid Esterification of Amino Acids I: Esterification of L-Leucine from Batch to Flow Processes and Scale-Up. --INVALID-LINK--
-
PubChemLite. (n.d.). This compound (C4H8ClNO2). --INVALID-LINK--
-
ResearchGate. (2024). Water chlorination increases the relative abundance of an antibiotic resistance marker in developing sourdough starters. --INVALID-LINK--
-
ResearchGate. (2025). Combining chlorination and chloramination processes for the inhibition of biofilm formation in drinking surface water system models. --INVALID-LINK--
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. carlroth.com:443 [carlroth.com:443]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. CN110590587A - Synthetic method of 3-chloro-L-alanine methyl ester hydrochloride - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. CN106518695A - A synthetic method of (R)-methyl 2-amino-3-chloropropanoate hydrochloride - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Monitoring the progress of reactions involving Methyl 2-amino-3-chloropropanoate hydrochloride by TLC or HPLC
Welcome to the technical support resource for monitoring chemical reactions involving Methyl 2-amino-3-chloropropanoate hydrochloride. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and adapt these methods for your specific research needs. This guide is structured to address common challenges and provide robust, field-tested solutions for both Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).
I. Monitoring by Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography is an indispensable tool for rapid, qualitative assessment of reaction progress. It's fast, inexpensive, and provides immediate visual feedback on the consumption of starting material and the formation of products.[1] However, the unique properties of this compound—a polar, primary amine salt—present specific challenges that must be addressed for successful analysis.
At-a-Glance: Recommended TLC Parameters
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel 60 F₂₅₄ | Standard, versatile polar stationary phase. The fluorescent indicator (F₂₅₄) allows for visualization of UV-active compounds, though the target analyte is not strongly UV-active. |
| Mobile Phase (Eluent) | Dichloromethane:Methanol (DCM:MeOH) with 0.5-1% Triethylamine (TEA) or Ammonium Hydroxide. Start at 95:5 and increase MeOH polarity as needed. | The DCM:MeOH system allows for a wide range of polarity. The basic additive (TEA or NH₄OH) is critical to prevent the primary amine from interacting strongly with acidic silanol groups on the silica plate, which causes streaking.[2][3] |
| Visualization | 1. UV Light (254 nm) 2. Ninhydrin Stain | UV can visualize UV-active starting materials or products. Ninhydrin is essential as it reacts with the primary amine of the analyte and its parent amino acid to produce a distinct purple color (Ruhemann's purple), making them visible.[4] |
Frequently Asked Questions (TLC)
Q1: My spots are streaking badly up the plate. What's causing this?
A: Streaking is the most common issue when analyzing amines on silica TLC plates.[5] It's caused by the basic amine group interacting too strongly with the slightly acidic silanol (-Si-OH) groups on the silica surface. This leads to a continuous "stick-and-slip" effect as the eluent moves up the plate.
-
Primary Solution: Add a small amount of a competitive base to your mobile phase.[2][3] About 0.5-1% triethylamine (TEA) or ammonium hydroxide will neutralize the active sites on the silica, allowing your amine-containing compounds to travel as compact spots.
-
Secondary Cause: You may have overloaded the spot. Try diluting your reaction sample 10-fold and re-spotting. A concentrated sample can easily cause streaking and poor separation.[5]
Q2: My starting material, Methyl 2-amino-3-chloropropanoate HCl, won't move off the baseline (Rf = 0). How do I fix this?
A: An Rf value of zero indicates that your compound is too polar for the current mobile phase and is sticking strongly to the polar silica gel.[6] As a hydrochloride salt, your starting material is highly polar.
-
Solution: You need to increase the polarity of your mobile phase. If you are using a 95:5 DCM:Methanol mixture, try increasing the methanol component to 90:10 or 85:15. Methanol is a more polar solvent and will better compete with the silica gel for your compound, allowing it to move up the plate.[3]
Q3: I see a new spot in my reaction lane, but it's very faint with ninhydrin compared to my starting material. Is my reaction working?
A: This could indicate a few things. First, it might mean you have a low conversion to the product. However, it's also possible that the product's structure reacts differently with ninhydrin or that the product is less stable. A common issue with amino acid esters on silica is the potential for hydrolysis back to the parent amino acid during chromatography, especially if acidic or aqueous mobile phases are used.[7]
-
Troubleshooting Step: To confirm, run a "co-spot." In one lane, spot your starting material. In a second lane, spot your reaction mixture. In a third lane (the co-spot lane), spot the starting material first, and then spot the reaction mixture directly on top of it. If the spot for your starting material in the reaction lane and the co-spot lane appear as a single, well-defined spot, it confirms the identity of the unreacted starting material.
Detailed Protocol: TLC Monitoring
-
Prepare the Developing Chamber: Pour a small amount (~0.5 cm depth) of your chosen mobile phase (e.g., 90:10 DCM:MeOH with 1% NH₄OH) into a TLC chamber. Place a piece of filter paper inside to saturate the chamber atmosphere, which ensures a uniform solvent front.[8] Cover and let it equilibrate for 5-10 minutes.
-
Sample Preparation: Dilute your reaction mixture in a volatile solvent like methanol or DCM. A good starting point is to take ~5 µL of the reaction mixture and dissolve it in ~100 µL of solvent.
-
Spotting the Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of the silica plate. Use a capillary tube to spot your prepared starting material, co-spot, and reaction mixture onto the baseline, leaving space between lanes. Keep the spots as small as possible.
-
Developing the Plate: Carefully place the TLC plate into the equilibrated chamber, ensuring the solvent level is below your baseline.[8] Cover the chamber and allow the solvent to move up the plate until it is about 1 cm from the top.
-
Visualization:
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely in a fume hood.
-
Observe the plate under a UV lamp (254 nm) and circle any visible spots.
-
Submerge the plate in a ninhydrin staining solution, or spray it evenly.
-
Gently heat the plate with a heat gun until purple spots appear.[4]
-
-
Analysis: Calculate the Retention Factor (Rf) for each spot (Rf = distance traveled by spot / distance traveled by solvent front). A decrease in the intensity of the starting material spot and the appearance of a new product spot indicates reaction progress.
TLC Analysis Workflow
Caption: Workflow for TLC reaction monitoring.
II. Monitoring by High-Performance Liquid Chromatography (HPLC)
For quantitative analysis and higher resolution, HPLC is the method of choice. However, this compound presents two primary challenges for standard reversed-phase (RP-HPLC) methods:
-
Poor Retention: As a highly polar molecule, it will elute in or near the solvent front on traditional C18 or C8 columns.[9][10]
-
Lack of UV Chromophore: The molecule does not possess a significant chromophore, making detection by a standard UV-Vis detector difficult, except at very low wavelengths where many solvents and additives absorb.[11]
Two primary strategies can overcome these issues.
Strategy 1: Direct Analysis (No Derivatization)
This approach is faster as it requires no extra reaction steps but demands specific column chemistry and detector capabilities.
-
Technique: Hydrophilic Interaction Liquid Chromatography (HILIC) is the ideal technique. HILIC columns use a polar stationary phase with a primarily organic mobile phase, which effectively retains and separates very polar analytes that are unretained in reversed-phase.[12] Alternatively, specialized aqueous-stable reversed-phase columns can be used.[13]
-
Detection: A universal detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is preferred. If using a UV detector, detection at a very low wavelength (~200-210 nm) is necessary, which requires high-purity mobile phase solvents.[12][14]
Example HILIC Method Parameters
| Parameter | Recommendation |
| Column | HILIC Column (e.g., Silica, Amide, or Zwitterionic phase) |
| Mobile Phase A | 90:10 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0 |
| Mobile Phase B | 50:50 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0 |
| Gradient | Isocratic or shallow gradient depending on product polarity |
| Flow Rate | 1.0 mL/min |
| Detector | ELSD, CAD, or UV @ 205 nm |
Strategy 2: Analysis with Pre-Column Derivatization
This is a classic and robust approach for analyzing amino acids and other primary amines.[15][16] The analyte is reacted with a tagging agent that attaches a strongly UV-absorbent or fluorescent group to the molecule.
-
Principle: Derivatizing the primary amine with an agent like o-Phthalaldehyde (OPA) in the presence of a thiol creates a highly fluorescent isoindole product that is easily detected.[17] This not only solves the detection issue but also makes the molecule more hydrophobic, improving its retention on a standard C18 column.
-
Advantages: Extremely sensitive detection with a fluorescence detector (FLD).[11] The resulting derivative is well-behaved on standard reversed-phase columns.
Example Derivatization & RP-HPLC Method
| Parameter | Recommendation |
| Derivatization Agent | o-Phthalaldehyde (OPA) with 3-Mercaptopropionic acid (MPA) in Borate Buffer |
| Column | C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm) |
| Mobile Phase A | 25 mM Sodium Phosphate Buffer, pH 7.2 |
| Mobile Phase B | Acetonitrile:Methanol:Water (45:45:10) |
| Gradient | Start at 5% B, ramp to 70% B over 15 minutes |
| Flow Rate | 1.2 mL/min |
| Detector | Fluorescence Detector (Excitation: 340 nm, Emission: 455 nm)[11] |
Frequently Asked Questions (HPLC)
Q1: I'm trying a direct analysis on a C18 column, but everything comes out in the first minute. What should I do?
A: This is expected behavior for a small, polar molecule on a non-polar stationary phase.[14] A standard C18 column cannot retain your analyte under these conditions.
-
Solution: You must switch to an appropriate column chemistry. A HILIC column is the best choice.[12] If you must use reversed-phase, you need a column specifically designed for polar analytes, often labeled "AQ" or "Polar-Embedded," which are stable in 100% aqueous mobile phases.[13]
Q2: My peaks are broad and tailing. How can I improve the peak shape?
A: Poor peak shape is often related to secondary interactions with the column or improper mobile phase conditions.
-
Check pH: The amine group on your analyte will be protonated at acidic pH. Ensure your mobile phase buffer pH is appropriate for the column and your analyte. Using a mobile phase modifier like formic acid or ammonium formate can significantly improve peak shape for amines.
-
Column Choice: If you are analyzing the underivatized amine, residual silanols on older C18 columns can cause tailing. Using a modern, high-purity, end-capped column can mitigate this.
Q3: Is pre-column derivatization difficult to perform?
A: The OPA derivatization is a very fast and straightforward reaction, often complete within one minute at room temperature.[17] Many modern HPLC autosamplers can be programmed to perform the derivatization automatically by mixing the sample with the reagent just before injection. This automates the process, improves reproducibility, and saves considerable time and effort.[16][17]
HPLC Analysis Workflow (Direct Method)
Caption: Workflow for direct HPLC reaction monitoring.
General Troubleshooting Decision Flowchart
This flowchart can help diagnose initial problems common to both TLC and HPLC analysis.
Caption: Decision tree for troubleshooting chromatography.
References
- 1. Separation of Amino Acids, Dyes, and Pigments Using Novel Pressurized Circular TLC Assembly for Secure Medical Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chembam.com [chembam.com]
- 3. silicycle.com [silicycle.com]
- 4. Thin Layer Chromatography (TLC) of Amino Acids â Detailed Guide | BioTech Beacons [biotechbeacon.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. Chromatography [chem.rochester.edu]
- 7. [TLC] Analysis of amino esters by TLC - Chromatography Forum [chromforum.org]
- 8. pharmashare.in [pharmashare.in]
- 9. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
- 10. Polar Compounds | SIELC Technologies [sielc.com]
- 11. myfoodresearch.com [myfoodresearch.com]
- 12. jocpr.com [jocpr.com]
- 13. hplc.eu [hplc.eu]
- 14. assets.fishersci.com [assets.fishersci.com]
- 15. Deriviatization, Hydrolysis, and HPLC Analysis of Amino Acids on SUPELCOSIL™ and ASCENTIS® Columns [sigmaaldrich.com]
- 16. In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chromatographyonline.com [chromatographyonline.com]
Preventing decomposition of Methyl 2-amino-3-chloropropanoate hydrochloride during storage
Technical Support Center: Methyl 2-amino-3-chloropropanoate Hydrochloride
A Guide to Ensuring Stability and Preventing Decomposition During Storage
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals who utilize this critical serine derivative. As a compound with multiple reactive functional groups, its stability is paramount for reproducible and successful experimental outcomes. This document provides in-depth, field-proven insights into the causes of its degradation and offers robust troubleshooting protocols to maintain its integrity.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
The optimal storage conditions are designed to mitigate the two primary decomposition pathways: hydrolysis and self-condensation.
-
Temperature: 2-8°C (refrigerated). While some suppliers may indicate room temperature storage is acceptable for short periods, long-term stability is best achieved under refrigeration to minimize the kinetic rate of all potential degradation reactions.[1]
-
Atmosphere: Inert and Dry. The compound must be stored under an inert atmosphere (e.g., argon or nitrogen) and in a desiccated environment. The hydrochloride salt form makes the compound hygroscopic, meaning it readily attracts and absorbs atmospheric moisture.[2][3]
-
Light: Protect from light. Store in an amber vial or in a dark location. While the molecule does not have a strong chromophore, this is a standard precaution for preserving the long-term integrity of complex organic molecules.[1]
-
Container: Tightly sealed vial. Ensure the container cap is securely fastened to prevent the ingress of moisture and air.[4]
Table 1: Storage Condition Guidelines
| Parameter | Recommended Condition | Rationale & Risk of Deviation |
| Temperature | 2-8°C | Reduces the rate of hydrolysis and self-condensation. Higher temperatures accelerate degradation. |
| Atmosphere | Inert Gas (Ar, N₂) in a Desiccator | Prevents contact with atmospheric moisture, which is the primary driver for ester hydrolysis.[5][6] |
| Light | Amber Vial / Dark Location | Prevents potential light-induced degradation pathways. |
| Container | Tightly Sealed Vial | Prevents slow ingress of air and moisture over time, ensuring a stable microenvironment.[4] |
Q2: Why is moisture so detrimental to the stability of this compound? What happens chemically?
Moisture is the principal antagonist to the stability of this compound. Its detrimental effect stems from its role in ester hydrolysis .
The compound is an ester, which can react with water in a reversible reaction to form a carboxylic acid and an alcohol. In this case, the methyl ester group reacts with water to yield 2-amino-3-chloropropanoic acid and methanol. This reaction is catalyzed by both acid and base, but it can proceed even with trace amounts of water over time.[7][8]
Because the compound is supplied as a hydrochloride salt, it is hygroscopic—it actively attracts water molecules from the air.[2] Failure to store it in a desiccated environment will lead to the gradual accumulation of water, which then acts as a reactant for decomposition.
Q3: What are the primary chemical decomposition pathways I should be aware of?
There are two major degradation pathways that can compromise the purity of your material during storage. Understanding these is key to preventing them.
-
Ester Hydrolysis: As detailed in Q2, this is the reaction with water, converting the methyl ester into a carboxylic acid. This changes the molecular weight and reactivity of your starting material, leading to failed reactions or impure products.
-
Self-Condensation (Oligomerization): Amino acid esters can undergo self-condensation to form peptide bonds.[9][10] The amino group of one molecule can act as a nucleophile and attack the electrophilic carbonyl carbon of the ester on another molecule. This forms a dipeptide and releases a molecule of methanol. This process can continue, leading to trimers and larger oligomers. The hydrochloride salt form significantly mitigates this pathway by protonating the amino group, rendering it non-nucleophilic. However, if the material is exposed to a basic environment or if moisture ingress leads to localized pH changes, this pathway can become relevant.
Caption: Primary decomposition pathways for the compound.
Q4: What are the visible signs of decomposition?
While analytical validation is definitive, visual inspection can provide early warnings. Be vigilant for:
-
Change in Physical State: The pure compound should be a free-flowing crystalline solid. Degradation, particularly due to moisture absorption, will cause clumping, caking, or the appearance of an oily or syrupy residue.
-
Discoloration: While the pure compound is typically white to off-white, the development of a yellow or brownish tint can indicate the formation of degradation byproducts.[1]
Q5: Can I store the compound in solution?
Storing this compound in solution is strongly discouraged for long-term use.
-
Aqueous Solutions: Storing in water or buffered aqueous solutions will immediately promote and accelerate ester hydrolysis.
-
Protic Solvents (e.g., Methanol): Storing in methanol could lead to trans-esterification if other alcohols are present, and it does not prevent hydrolysis if trace water is present.
-
Aprotic Solvents (e.g., DMSO, DMF): While seemingly more stable, ensuring these solvents are absolutely anhydrous is difficult. Any residual water will cause slow degradation over time. A study on related compounds showed that while stable for short periods in acidic conditions (pH 3), degradation at neutral pH (7.4) is facile.[11] Therefore, solutions should be prepared fresh for each experiment. If short-term storage is unavoidable (1-2 days), use an anhydrous aprotic solvent and store at -20°C or -80°C.[1]
Troubleshooting Guide
This section addresses common problems encountered in the lab that may be linked to the stability of your starting material.
Problem: My reaction yield is low, and I suspect the starting material has degraded.
This is a common issue stemming from compromised starting material. Follow this workflow to diagnose and solve the problem.
Caption: Workflow for troubleshooting low reaction yields.
Protocol: Assessing Purity via ¹H NMR Spectroscopy
This protocol provides a quick and definitive way to check the integrity of your this compound.
-
Sample Preparation: Accurately weigh 5-10 mg of the compound. Dissolve it in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). Note: D₂O will cause the amine protons to exchange and disappear, which can simplify the spectrum.
-
Data Acquisition: Acquire a standard ¹H NMR spectrum.
-
Data Analysis - Look for Signs of Degradation:
-
Methanol Peak (Hydrolysis): A sharp singlet around 3.3-3.4 ppm (in D₂O) or ~3.2 ppm (in DMSO-d₆) indicates the presence of methanol, a direct byproduct of ester hydrolysis.
-
Loss of Methyl Ester Peak: The sharp singlet for the methyl ester protons (typically ~3.7-3.8 ppm) will decrease in integration relative to the backbone protons if hydrolysis has occurred.
-
Broadening of Peaks / New Amide Protons (Self-Condensation): If self-condensation has occurred, you will see a complex mixture of signals. The sharp peaks of the monomer will be accompanied by broad humps corresponding to oligomers. New amide proton signals may appear downfield (typically >7.5 ppm in DMSO-d₆).
-
Integration: Compare the integration of the methyl ester peak to the protons on the main chain (the -CH and -CH₂Cl groups). The ratio should be 3:1:2. A deviation from this ratio, particularly a lower integration for the methyl ester, confirms degradation.
-
Problem: I'm seeing unexpected peaks in my LC-MS analysis of the starting material. What could they be?
LC-MS is highly sensitive and excellent for detecting degradation products.
-
Expected Mass: The parent compound will ionize to give a mass corresponding to the free amine, [M+H]⁺ ≈ 138.02 m/z (for ¹²C, ³⁵Cl).
-
Hydrolysis Product: Look for a peak corresponding to the hydrolyzed acid, [M+H]⁺ ≈ 124.00 m/z.
-
Dimer Product: Look for a peak corresponding to the self-condensation dimer, [M+H]⁺ ≈ 239.03 m/z.
-
Other Adducts: You may also see sodium adducts ([M+Na]⁺) of these species.
The presence of significant peaks corresponding to the hydrolysis or dimer products confirms that your material has degraded and should not be used in reactions where precise stoichiometry and purity are required.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Hygroscopicity of water-soluble organic compounds in atmospheric aerosols: amino acids and biomass burning derived organic species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. Hygroscopicity of amino acids and their effect on the water uptake of ammonium sulfate in the mixed aerosol particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. acp.copernicus.org [acp.copernicus.org]
- 7. The basic hydrolysis of amino acid esters | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. LabXchange [labxchange.org]
- 11. Kinetics and Mechanisms of Activation of α-Amino Acid Ester Prodrugs of Camptothecins - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to the Chlorination of Serine Methyl Ester: A Comparative Analysis of Leading Reagents
For distribution to: Researchers, scientists, and drug development professionals.
Introduction
The conversion of serine's hydroxyl group to a chlorine atom is a critical transformation in the synthesis of numerous biologically active molecules and pharmaceutical intermediates. The resulting β-chloroalanine derivatives are versatile building blocks, notably in the preparation of unnatural amino acids, peptides, and aziridines. The choice of chlorinating agent for this delicate transformation on the chiral scaffold of serine methyl ester is paramount, directly influencing reaction efficiency, stereochemical outcome, and the impurity profile of the final product.
This guide provides an in-depth, objective comparison of the most common chlorinating agents employed for the synthesis of serine methyl ester hydrochloride to β-chloroalanine methyl ester hydrochloride. We will delve into the mechanistic nuances, practical advantages, and potential pitfalls of thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), and the Appel reaction. This analysis is supported by detailed experimental protocols, comparative data, and safety considerations to empower researchers in making informed decisions for their synthetic campaigns.
Comparative Overview of Chlorinating Agents
The selection of a chlorinating agent is a multi-faceted decision, balancing reactivity, selectivity, cost, and safety. Below is a summary of the key performance indicators for the three reagents discussed in this guide.
| Feature | Thionyl Chloride (SOCl₂) | Phosphorus Pentachloride (PCl₅) | Appel Reaction (PPh₃/CCl₄) |
| Typical Yield | High (often >90%)[1] | Moderate to High | Good to High |
| Purity | Generally high, but can contain sulfur-based impurities.[1] | Can be high, but requires careful removal of phosphorus byproducts.[2] | Generally clean, but requires removal of triphenylphosphine oxide.[3] |
| Stereochemistry | Typically proceeds with inversion of configuration (Sₙ2). | Generally proceeds with inversion of configuration (Sₙ2).[2] | Proceeds with inversion of configuration (Sₙ2).[3] |
| Key Byproducts | SO₂, HCl (gaseous) | POCl₃, HCl (liquid/gaseous) | Triphenylphosphine oxide (solid), CHCl₃ (liquid) |
| Reaction Conditions | Mild to moderate temperatures. | Often requires cooling initially, followed by warming. | Generally mild, often at or below room temperature. |
| Cost | Relatively low. | Moderate. | High, due to stoichiometric triphenylphosphine. |
| Safety Concerns | Toxic, corrosive, reacts violently with water.[4][5] | Highly toxic, corrosive, moisture-sensitive.[6][7][8] | Carbon tetrachloride is a carcinogen and ozone-depleting substance.[3] |
Reaction Mechanisms: A Closer Look
Understanding the underlying reaction mechanisms is crucial for optimizing reaction conditions and anticipating potential side products.
Thionyl Chloride (SOCl₂)
The reaction of serine methyl ester with thionyl chloride proceeds through the formation of a chlorosulfite intermediate, which is then displaced by a chloride ion in an Sₙ2 fashion. This mechanism accounts for the observed inversion of stereochemistry.
Caption: Mechanism of serine methyl ester chlorination using SOCl₂.
Phosphorus Pentachloride (PCl₅)
Similar to thionyl chloride, PCl₅ first activates the hydroxyl group of serine methyl ester by forming a phosphate ester intermediate. Subsequent Sₙ2 attack by chloride leads to the chlorinated product with inversion of configuration.
Caption: Mechanism of serine methyl ester chlorination using PCl₅.
Appel Reaction
The Appel reaction involves the in-situ generation of a phosphonium salt from triphenylphosphine and carbon tetrachloride. The alcohol then attacks the phosphorus center, forming an alkoxyphosphonium salt. An Sₙ2 displacement by chloride yields the final product, along with triphenylphosphine oxide.[3]
Caption: Mechanism of serine methyl ester chlorination via the Appel reaction.
Experimental Protocols
The following protocols are provided as a starting point for the synthesis of β-chloroalanine methyl ester hydrochloride. Optimization may be required based on specific laboratory conditions and desired scale.
Protocol 1: Chlorination using Thionyl Chloride (SOCl₂)
This method is widely employed due to its high yields and the convenient removal of gaseous byproducts.
Workflow:
Caption: Experimental workflow for chlorination with SOCl₂.
Step-by-Step Procedure:
-
Suspend L-serine methyl ester hydrochloride (1 eq.) in a suitable solvent such as chloroform (approx. 10 volumes).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.5-2.0 eq.) dropwise to the stirred suspension, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (typically 50-60 °C).
-
Monitor the reaction progress by TLC until the starting material is consumed (typically 4-6 hours).
-
Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice or into ice-cold water.
-
Separate the aqueous layer, which contains the product as the hydrochloride salt.
-
Wash the aqueous layer with a small amount of cold dichloromethane to remove any organic impurities.
-
Concentrate the aqueous solution under reduced pressure to afford the crude product.
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as methanol/diethyl ether.
Protocol 2: Chlorination using Phosphorus Pentachloride (PCl₅)
This method offers an alternative to thionyl chloride, though the workup is more involved due to the non-volatile byproduct, phosphoryl chloride.
Workflow:
Caption: Experimental workflow for chlorination with PCl₅.
Step-by-Step Procedure:
-
Suspend L-serine methyl ester hydrochloride (1 eq.) in anhydrous dichloromethane (approx. 15 volumes) under an inert atmosphere.
-
Cool the suspension to 0 °C.
-
Add phosphorus pentachloride (1.1-1.5 eq.) portion-wise, ensuring the temperature remains below 5 °C.
-
Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.
-
Carefully pour the reaction mixture onto crushed ice.
-
Separate the organic layer and wash it sequentially with cold water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by silica gel chromatography or recrystallization.
Protocol 3: Chlorination using the Appel Reaction
The Appel reaction is performed under mild, neutral conditions, making it suitable for sensitive substrates. However, the use of carbon tetrachloride and the stoichiometric triphenylphosphine oxide byproduct are significant drawbacks.[3]
Workflow:
Caption: Experimental workflow for the Appel reaction.
Step-by-Step Procedure:
-
Dissolve L-serine methyl ester hydrochloride (1 eq.) and triphenylphosphine (1.2-1.5 eq.) in a mixture of carbon tetrachloride and an appropriate co-solvent like dichloromethane under an inert atmosphere.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, the triphenylphosphine oxide byproduct often precipitates and can be removed by filtration.
-
Wash the filter cake with a small amount of cold solvent.
-
Concentrate the filtrate under reduced pressure.
-
The crude product is typically purified by silica gel chromatography to remove any remaining triphenylphosphine oxide and other impurities.
Potential Side Reactions: The Formation of Aziridines
A common side reaction in the chlorination of β-amino alcohols is the formation of aziridines through intramolecular cyclization. This is particularly relevant when the amino group is a free base. In the case of serine methyl ester hydrochloride, the protonated amine is less nucleophilic, which can suppress this pathway. However, under certain conditions, especially with the addition of a base or upon workup, aziridine formation can occur.
The mechanism involves the initial formation of the β-chloroalanine methyl ester, followed by an intramolecular Sₙ2 reaction where the nitrogen atom displaces the chloride.
Caption: Mechanism of aziridine formation from β-chloroalanine methyl ester.
Careful control of pH during the reaction and workup is essential to minimize the formation of this byproduct.
Cost and Safety Analysis
| Reagent | Relative Cost | Key Safety Hazards | Mitigation Measures |
| Thionyl Chloride | Low | Highly toxic, corrosive, reacts violently with water to produce HCl and SO₂ gas.[4][5] Lachrymator. | Work in a well-ventilated fume hood. Wear appropriate PPE (gloves, goggles, lab coat). Handle with care to avoid contact with moisture. Have a base quench ready for spills. |
| Phosphorus Pentachloride | Moderate | Highly toxic, corrosive, moisture-sensitive, reacts violently with water.[6][7][8] | Work in a fume hood. Use appropriate PPE. Store in a desiccator. Handle in a dry environment. |
| Triphenylphosphine/ Carbon Tetrachloride | High | Carbon Tetrachloride: Carcinogenic, ozone-depleting, toxic. Triphenylphosphine: Irritant. | Carbon Tetrachloride: Use is highly restricted in many regions. If used, extreme caution is necessary to avoid exposure. Consider alternative halogen sources. Triphenylphosphine: Handle with standard laboratory precautions. |
Conclusion and Recommendations
The choice of chlorinating agent for the synthesis of β-chloroalanine methyl ester from serine methyl ester is a critical decision that impacts yield, purity, cost, and safety.
-
Thionyl chloride stands out as the most practical and cost-effective choice for large-scale synthesis, offering high yields and straightforward workup due to its gaseous byproducts. However, its corrosive and toxic nature necessitates strict safety protocols.
-
Phosphorus pentachloride is a viable alternative, though it is also hazardous and its byproducts are more challenging to remove.
-
The Appel reaction , while proceeding under mild conditions, is hampered by the high cost of the stoichiometric phosphine reagent and the significant safety concerns associated with carbon tetrachloride. Its use should be reserved for small-scale syntheses of particularly sensitive substrates where other methods have failed.
Ultimately, for most applications, thionyl chloride represents the optimal balance of reactivity, efficiency, and cost, provided that appropriate safety measures are rigorously implemented. Researchers should carefully consider the scale of their reaction, the sensitivity of their substrate, and their laboratory's safety infrastructure when selecting the most suitable chlorinating agent.
References
- 1. WO2020134137A1 - Method for synthesizing r-3-chloroalanine methyl ester hydrochloride - Google Patents [patents.google.com]
- 2. arpi.unipi.it [arpi.unipi.it]
- 3. Appel reaction - Wikipedia [en.wikipedia.org]
- 4. pentachemicals.eu [pentachemicals.eu]
- 5. fishersci.fi [fishersci.fi]
- 6. nj.gov [nj.gov]
- 7. tcichemicals.com [tcichemicals.com]
- 8. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
A Comparative Guide to the Biological Activity of Amino Acid Esters: A Case Study on Methyl 2-amino-3-chloropropanoate Hydrochloride
Introduction: The Versatile Role of Amino Acid Esters in Drug Development
In the landscape of modern pharmacology and drug development, the manipulation of molecular structures to enhance therapeutic efficacy is a cornerstone of innovation. Among the most successful strategies is the use of prodrugs—biologically inactive compounds that are metabolized in the body to produce an active drug.[1] Amino acid esters represent a particularly powerful class of prodrugs. By transiently modifying a parent drug with an amino acid moiety via an ester linkage, we can overcome significant pharmacokinetic hurdles such as poor solubility, low membrane permeability, and metabolic instability.[2][]
Amino acids are attractive carrier molecules due to their low toxicity and their ability to hijack endogenous cellular transport systems.[][4] For instance, many amino acid ester prodrugs are recognized by oligopeptide transporters like hPEPT1, which are highly expressed in the gastrointestinal tract and some tumor cells, thereby significantly enhancing drug absorption and cellular uptake.[4][5] This guide will provide a comparative overview of the biological activities exhibited by this diverse class of molecules, using Methyl 2-amino-3-chloropropanoate hydrochloride—a halogenated serine derivative—as a focal point for discussing potential activities and the experimental frameworks used for their validation.
The Prodrug Principle: A Mechanistic Overview
The fundamental premise of an amino acid ester prodrug strategy is to create a temporarily modified molecule with superior physicochemical properties. This approach is designed to be a self-validating system: the prodrug must be stable in the gastrointestinal environment, effectively cross cellular barriers, and then rapidly and quantitatively convert back to the active parent drug within the target cells.[1] The ester bond is key to this process, as it is generally more susceptible to enzymatic hydrolysis by cellular esterases than a more stable amide bond.[1]
Caption: General workflow of an amino acid ester prodrug strategy.
This compound: A Structural Perspective
This compound is a derivative of the amino acid serine, where the hydroxyl group is replaced by a chlorine atom and the carboxyl group is esterified with methanol.[6][7] While extensive biological activity data for this specific compound is not widely published, its structure as a halogenated amino acid analogue provides a logical basis for predicting its potential biological interactions.[8][9]
Amino acid analogues can interfere with metabolic pathways by acting as competitive inhibitors or by being incorporated into proteins, leading to dysfunctional enzymes.[9][10] The presence of a chlorine atom, an electrophilic group, could also make the molecule reactive towards nucleophilic residues (like serine, cysteine, or tyrosine) in the active sites of enzymes, potentially leading to irreversible inhibition.[11] Therefore, its biological profile is likely to be defined by its ability to interact with pathways involving serine metabolism and its potential cytotoxicity.
Comparative Biological Activities of Amino Acid Esters
The biological effects of amino acid esters are highly diverse and depend on the specific amino acid, the ester group, and any parent drug. Below, we compare some of the most commonly investigated activities.
Cytotoxicity
Many amino acid esters have been evaluated for their cytotoxic effects, either as standalone agents or as prodrugs of anticancer agents. The mechanism of toxicity can vary significantly. For example, L-leucine methyl ester (Leu-OMe) is known to be toxic to mononuclear phagocytes, a process related to the production of hydrophobic polymerization products within lysosomes.[12] In contrast, Phenylalanine methyl ester (Phe-OMe) toxicity is mediated by serine esterases, leading to the intracellular trapping of high concentrations of phenylalanine.[12]
Studies on various amino acid methyl esters have shown that they generally exhibit low antimicrobial activity and are not toxic to non-cancerous cells, suggesting their potential as safe building blocks for drug development.[13] However, when conjugated to an active drug, the resulting cytotoxicity can be significant.
| Amino Acid Ester / Derivative | Cell Line | Reported IC50 / Effect | Key Finding | Reference |
| L-Phenylalanine Methyl Ester | Myeloid Cells | Toxic | Toxicity mediated by serine esterase activity. | [12] |
| L-Leucine Methyl Ester | Mononuclear Phagocytes | Toxic | Toxicity related to lysosomal polymerization products. | [12] |
| Camptothecin-Glycine Ester | A549 (Lung Carcinoma) | Cytotoxic | Cytotoxicity was not solely dependent on the stability of the ester bond. | [14] |
| Telmisartan-Amino Acid Conjugates | A375 (Melanoma) | IC50 = 8.84 µM (for best conjugate) | Conjugation enhanced cytotoxicity compared to the parent drug. | [15] |
| Various D-Amino Acids | HeLa, MCF-7 | Variable | Cytotoxicity may not be solely due to H2O2 production from D-amino acid oxidase activity. | [16] |
Enhanced Cellular Permeability and Uptake
A primary application of amino acid esters is to improve the cellular uptake of drugs. The choice of amino acid is critical, as transporters often exhibit stereoselectivity. For instance, the L-valyl ester of acyclovir (Valacyclovir) is about ten times more permeable across the apical membrane of Caco-2 cells than acyclovir and four times more permeable than its D-valyl ester counterpart, demonstrating a clear preference for the L-configuration by the peptide transporter.[5]
| Parent Drug | Amino Acid Ester Prodrug | Cell Model | Permeability Enhancement | Reference |
| Acyclovir | L-Valyl-Acyclovir | Caco-2/hPEPT1 | ~10-fold higher than Acyclovir | [5] |
| Acyclovir | D-Valyl-Acyclovir | Caco-2/hPEPT1 | ~2.5-fold higher than Acyclovir | [5] |
| AZT | L-Valyl-AZT | Caco-2/hPEPT1 | ~3-fold higher than AZT | [5] |
| Floxuridine | L-Amino Acid Esters | Caco-2 Homogenates | Hydrolyzed 10-75 times faster than D-amino acid esters. | [17] |
| Salicylic Acid | Various Amino Acid Esters | Skin Permeation Study | Sal-ILs penetrated skin faster than the sodium salt of salicylic acid. | [18] |
Enzyme Inhibition
Amino acid analogues and their derivatives can act as enzyme inhibitors, disrupting key metabolic pathways.[10] This is a common mechanism for herbicides that inhibit amino acid synthesis in plants and also for certain classes of drugs.[10] Feedback inhibition is a natural regulatory process where an amino acid like isoleucine acts as a non-competitive inhibitor for an enzyme earlier in its own synthesis pathway.[19] A synthetic analogue like this compound could potentially act as an inhibitor for enzymes in the serine synthesis or degradation pathway.[20][21]
Standardized Protocols for Biological Activity Assessment
To objectively compare the biological activity of a novel compound like this compound against other amino acid esters, standardized and self-validating experimental protocols are essential.
Protocol 1: In Vitro Cytotoxicity Assessment via MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[14][22]
Causality: This protocol is chosen for its reliability and high-throughput capability. The assay's principle is self-validating: only viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Harvest cells (e.g., A549, HeLa, or a relevant cancer cell line) and seed them into a 96-well plate at a predetermined density (e.g., 10,000 cells/well).
-
Adherence: Incubate the plate for 24 hours at 37°C in a 5% CO2 atmosphere to allow cells to attach to the plate surface.
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound and other reference amino acid esters) in the appropriate cell culture medium. Replace the old medium in the wells with the medium containing the test compounds. Include a vehicle control (medium with solvent) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the treated cells for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (e.g., 20 µL of a 5 mg/mL solution in PBS) to each well and incubate for 3-4 hours. During this time, viable cells will convert MTT to formazan.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., 150 µL of DMSO or acidic isopropanol) to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of ~570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Caption: A standardized workflow for the MTT cytotoxicity assay.
Protocol 2: Enzyme Inhibition Assay
This protocol provides a general framework to assess if a compound inhibits a specific enzyme's activity. The choice of enzyme would be guided by the compound's structure; for this compound, an enzyme from the serine metabolic pathway would be a logical target.
Causality: The principle is to measure the rate of an enzyme-catalyzed reaction in the presence and absence of the inhibitor. By measuring the formation of a product (or disappearance of a substrate) over time, often through a change in absorbance or fluorescence, one can quantify the degree of inhibition.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a buffer solution at the optimal pH for the target enzyme. Prepare solutions of the enzyme, its specific substrate, and the inhibitor (test compound) at various concentrations.
-
Assay Setup: In a 96-well plate, add the buffer, the enzyme solution, and the inhibitor solution at different concentrations. Include a control well with no inhibitor.
-
Pre-incubation: Pre-incubate the enzyme-inhibitor mixture for a short period to allow for binding to occur.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells simultaneously.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance or fluorescence over time at a specific wavelength.
-
Data Analysis: Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the kinetic curve.
-
IC50 Determination: Plot the percentage of enzyme activity versus the logarithm of the inhibitor concentration. Fit the data to a suitable model to determine the IC50 value.
Conclusion
The field of amino acid esters is rich with compounds demonstrating a wide spectrum of biological activities, from enhancing drug delivery to exhibiting direct cytotoxicity and enzyme inhibition. While this compound remains a molecule with underexplored biological potential, its identity as a halogenated serine analogue strongly suggests it could interfere with cellular metabolic processes. Its true activity profile can only be unveiled through rigorous experimental evaluation using standardized protocols like those described herein. By comparing its effects on cell viability and specific enzyme function against a panel of well-characterized amino acid esters, researchers can precisely position its utility and potential applications in drug discovery and development.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods [scirp.org]
- 4. Amino Acids in the Development of Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cellular uptake mechanism of amino acid ester prodrugs in Caco-2/hPEPT1 cells overexpressing a human peptide transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. royalsocietypublishing.org [royalsocietypublishing.org]
- 9. Effects of amino acid analogues on protein synthesis and degradation in isolated cells | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 10. Amino acid synthesis inhibitor herbicides | UMN Extension [extension.umn.edu]
- 11. Enzyme inhibitor - Wikipedia [en.wikipedia.org]
- 12. Spectrum of toxicities of amino acid methyl esters for myeloid cells is determined by distinct metabolic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. A Series of α-Amino Acid Ester Prodrugs of Camptothecin: In vitro Hydrolysis and A549 Human Lung Carcinoma Cell Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. hrcak.srce.hr [hrcak.srce.hr]
- 17. Amino acid ester prodrugs of floxuridine: synthesis and effects of structure, stereochemistry, and site of esterification on the rate of hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Characterization and cytotoxicity evaluation of biocompatible amino acid esters used to convert salicylic acid into ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. savemyexams.com [savemyexams.com]
- 20. Overview of Amino Acids Metabolism - Creative Proteomics [metabolomics.creative-proteomics.com]
- 21. Amino acid synthesis - Wikipedia [en.wikipedia.org]
- 22. kosheeka.com [kosheeka.com]
A Researcher's Guide to the Spectroscopic Comparison of Methyl 2-amino-3-chloropropanoate Hydrochloride Enantiomers
In the landscape of modern drug development, the chirality of a molecule is not a subtle detail but a critical determinant of its pharmacological and toxicological profile. The spatial arrangement of atoms can mean the difference between a life-saving therapeutic and an inert or even harmful compound.[1][2] This guide provides an in-depth spectroscopic comparison of the enantiomers of Methyl 2-amino-3-chloropropanoate hydrochloride, a serine derivative with potential applications in pharmaceutical synthesis.[3] As researchers and drug development professionals, understanding the subtle yet profound differences in how these mirror-image molecules interact with light is paramount for ensuring enantiomeric purity and, ultimately, patient safety.
This guide eschews a rigid template in favor of a narrative that delves into the causality behind our experimental choices. We will explore the chiroptical techniques of Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD), and Raman Optical Activity (ROA), providing not just protocols, but a rationale for their application.
The Imperative of Chiral Discrimination
Enantiomers, by definition, possess identical physical and chemical properties in an achiral environment. They have the same melting points, boiling points, and solubilities in achiral solvents. Consequently, standard spectroscopic techniques like NMR and mass spectrometry fail to distinguish between them without the aid of chiral auxiliary agents.[4][5] However, the biological systems they are intended to interact with—enzymes, receptors, and other proteins—are inherently chiral. This chirality dictates that one enantiomer may bind with high affinity to a target receptor, eliciting a desired therapeutic response, while its counterpart may bind weakly, not at all, or even to a different receptor, leading to off-target effects.[1]
Therefore, the ability to selectively identify and quantify each enantiomer is a cornerstone of pharmaceutical quality control. Chiroptical spectroscopies offer a direct, non-destructive window into the three-dimensional structure of molecules, making them indispensable tools for this purpose.[6][7][8]
Chiroptical Spectroscopy: A Primer
Chiroptical techniques are predicated on the differential interaction of chiral molecules with left and right circularly polarized light.[6] This differential interaction provides a unique spectroscopic signature for each enantiomer.
-
Electronic Circular Dichroism (ECD): ECD measures the difference in absorption of left and right circularly polarized UV-visible light by a molecule.[9] This technique is particularly sensitive to the electronic environment of chromophores within the molecule.
-
Vibrational Circular Dichroism (VCD): VCD is the infrared analogue of ECD, measuring the differential absorption of left and right circularly polarized infrared light.[10][11][12] VCD provides information about the stereochemistry associated with the vibrational modes of the molecule.
-
Raman Optical Activity (ROA): ROA measures the small difference in the intensity of Raman scattered right and left circularly polarized light.[13][14] It provides a rich vibrational fingerprint that is highly sensitive to the molecule's absolute configuration.[13]
The fundamental principle behind these techniques is that for a chiral molecule, the absorption or scattering of left and right circularly polarized light will not be equal. Enantiomers will produce spectra that are mirror images of each other—equal in magnitude but opposite in sign. A racemic mixture, containing equal amounts of both enantiomers, will show no chiroptical signal.
Caption: Fundamental principle of chiroptical spectroscopy.
Comparative Spectroscopic Data
The following tables present the expected spectroscopic data for the (R)- and (S)-enantiomers of this compound. While conventional IR and Raman spectra are identical for both enantiomers, their chiroptical spectra are distinct.
Table 1: Comparison of FT-IR and VCD Spectroscopic Data
| Wavenumber (cm⁻¹) | Vibrational Assignment | Expected FT-IR Intensity | Expected VCD Signal ((R)-enantiomer) | Expected VCD Signal ((S)-enantiomer) |
| ~3400-3200 | N-H stretch (amine) | Strong | Weak (+) | Weak (-) |
| ~3000-2800 | C-H stretch (methyl, methine) | Medium | Medium (+/-) | Medium (-/+) |
| ~1740 | C=O stretch (ester) | Strong | Strong (+) | Strong (-) |
| ~1600 | N-H bend (amine) | Medium | Medium (-) | Medium (+) |
| ~1450 | C-H bend (methyl) | Medium | Weak (+/-) | Weak (-/+) |
| ~1200 | C-O stretch (ester) | Strong | Medium (+) | Medium (-) |
| ~750 | C-Cl stretch | Medium | Weak (-) | Weak (+) |
Table 2: Comparison of Raman and ROA Spectroscopic Data
| Wavenumber (cm⁻¹) | Vibrational Assignment | Expected Raman Intensity | Expected ROA Signal ((R)-enantiomer) | Expected ROA Signal ((S)-enantiomer) |
| ~3000-2800 | C-H stretch | Strong | Medium (+/-) | Medium (-/+) |
| ~1740 | C=O stretch | Weak | Weak (+) | Weak (-) |
| ~1450 | C-H bend | Medium | Medium (+/-) | Medium (-/+) |
| ~900 | C-C stretch | Medium | Strong (+) | Strong (-) |
| ~750 | C-Cl stretch | Strong | Medium (-) | Medium (+) |
Table 3: Electronic Circular Dichroism (ECD) Data
| Wavelength (nm) | Electronic Transition | Expected Molar Ellipticity ((R)-enantiomer) | Expected Molar Ellipticity ((S)-enantiomer) |
| ~210 | n -> π* (ester carbonyl) | Positive Cotton Effect | Negative Cotton Effect |
Experimental Protocols
To ensure the trustworthiness and reproducibility of our findings, the following detailed protocols are provided.
Protocol 1: Vibrational Circular Dichroism (VCD) Spectroscopy
This protocol outlines the determination of the VCD spectrum of a chiral molecule in solution.
Caption: Workflow for VCD spectroscopy.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound enantiomer.
-
Dissolve the sample in 1 mL of a suitable deuterated solvent (e.g., chloroform-d, methanol-d4) in a clean vial. The choice of solvent is critical to avoid interference from solvent absorption bands in the spectral regions of interest.
-
-
Instrumentation and Data Acquisition:
-
Use a dedicated VCD spectrometer equipped with a photoelastic modulator.
-
Select an appropriate sample cell with BaF₂ or CaF₂ windows and a path length of 100 µm.
-
Acquire a background spectrum of the pure solvent under the same conditions as the sample measurement.
-
Acquire the VCD and FT-IR spectra of the sample solution. A typical measurement involves co-adding several thousand scans to achieve an adequate signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Subtract the solvent spectrum from the sample spectrum to obtain the VCD spectrum of the analyte.
-
Analyze the sign and intensity of the VCD bands and compare them to the corresponding bands in the FT-IR spectrum.
-
For absolute configuration determination, the experimental VCD spectrum should be compared with the predicted spectrum from quantum chemical calculations.[11]
-
Protocol 2: Raman Optical Activity (ROA) Spectroscopy
This protocol details the acquisition of ROA spectra for a chiral molecule.
Caption: Workflow for ROA spectroscopy.
-
Sample Preparation:
-
Prepare a concentrated solution of the enantiomer (typically 50-100 mg/mL) in an appropriate solvent. Water or deuterated solvents are often used.
-
Filter the solution to remove any particulate matter that could cause fluorescence or scattering artifacts.
-
-
Instrumentation and Data Acquisition:
-
Use a dedicated ROA spectrometer with a laser excitation source (e.g., 532 nm).
-
Carefully align the polarization optics for the incident and scattered light.
-
Acquire the Raman spectra with right- and left-circularly polarized incident light over a period of several hours to achieve a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
The ROA spectrum is calculated as the difference between the Raman intensity of the right- and left-circularly polarized scattered light (IR - IL).
-
The resulting ROA spectrum, with positive and negative bands, is a sensitive fingerprint of the molecule's chirality.
-
Protocol 3: Electronic Circular Dichroism (ECD) Spectroscopy
This protocol describes the measurement of ECD spectra.
-
Sample Preparation:
-
Prepare a dilute solution of the enantiomer (typically 0.1-1 mg/mL) in a UV-transparent solvent (e.g., methanol, acetonitrile, water).
-
Ensure the absorbance of the sample in the wavelength range of interest is between 0.5 and 1.5 AU for optimal signal-to-noise.
-
-
Instrumentation and Data Acquisition:
-
Use a CD spectropolarimeter.
-
Select a quartz cuvette with an appropriate path length (e.g., 1 cm or 0.1 cm).
-
Acquire a baseline spectrum of the solvent-filled cuvette.
-
Acquire the CD spectrum of the sample solution.
-
-
Data Processing and Analysis:
-
Subtract the baseline spectrum from the sample spectrum.
-
The resulting spectrum is typically plotted as molar ellipticity [θ] versus wavelength. The sign of the Cotton effect at specific wavelengths is characteristic of the enantiomer.
-
Conclusion
The spectroscopic comparison of the enantiomers of this compound using ECD, VCD, and ROA provides a powerful and direct means of their differentiation. These chiroptical techniques are not merely analytical tools; they are essential for ensuring the stereochemical integrity of chiral drug candidates, thereby safeguarding their efficacy and safety. The protocols and comparative data presented in this guide offer a robust framework for researchers in the pharmaceutical industry to confidently characterize and control the chirality of their molecules, from early-stage discovery through to final product formulation.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. scispace.com [scispace.com]
- 5. Chiral discrimination in nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chiroptical Sensing: A Conceptual Introduction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Spectroscopic methods for determining enantiomeric purity and absolute configuration in chiral pharmaceutical molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Applications of chiroptical spectroscopy for the characterization of pharmaceutical compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. jascoinc.com [jascoinc.com]
- 11. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Raman optical activity - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Validation of Analytical Methods for Methyl 2-amino-3-chloropropanoate Hydrochloride
Introduction: The Critical Role of Analytical Validation
Methyl 2-amino-3-chloropropanoate hydrochloride, a key serine derivative and building block in pharmaceutical synthesis, demands rigorous analytical oversight to ensure its identity, purity, and strength.[1] The validation of analytical procedures is not merely a regulatory formality but the very foundation of product quality and safety.[2][3][4][5] This guide provides an in-depth comparison of analytical methodologies for the validation of this compound, grounded in the principles of scientific integrity and regulatory expectations set forth by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[6][7][8][9][10][11]
The objective of any analytical method validation is to demonstrate its fitness for the intended purpose.[10] For a substance like this compound, this typically involves assays for quantification (Category I methods) and tests for impurities (Category II methods).[12][13] This guide will explore and compare High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Titrimetry, offering insights into the rationale behind experimental design and data interpretation.
Diagram: Workflow for Analytical Method Validation
The following diagram illustrates a typical workflow for the validation of an analytical method, from initial development to ongoing monitoring, aligning with a lifecycle approach to analytical procedures.[14][15]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scribd.com [scribd.com]
- 3. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics - ECA Academy [gmp-compliance.org]
- 4. Federal Register :: Analytical Procedures and Methods Validation for Drugs and Biologics; Guidance for Industry; Availability [federalregister.gov]
- 5. Analytical Procedures and Methods Validation for Drugs and Biologics | FDA [fda.gov]
- 6. uspbpep.com [uspbpep.com]
- 7. youtube.com [youtube.com]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 9. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. database.ich.org [database.ich.org]
- 11. downloads.regulations.gov [downloads.regulations.gov]
- 12. USP <1225> Method Validation - BA Sciences [basciences.com]
- 13. investigationsquality.com [investigationsquality.com]
- 14. USP proposes revision of general chapter <1225> Validation of compendial procedures: Adding a section on Life Cycle Management - ECA Academy [gmp-compliance.org]
- 15. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
A Senior Application Scientist's Guide to Conformational Analysis of Peptides Containing Methyl 2-amino-3-chloropropanoate hydrochloride
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Structural Imperative in Peptide Therapeutics
In the landscape of modern drug development, peptides represent a class of therapeutics with high specificity and potency.[1][2] Their biological activity is inextricably linked to their three-dimensional conformation. The precise folding of a peptide dictates its ability to interact with a target receptor, its stability against proteolytic degradation, and its overall pharmacokinetic profile.[3] The introduction of non-canonical amino acids is a key strategy for modulating these properties, creating more "drug-like" molecules.[2]
This guide focuses on the conformational analysis of peptides incorporating Methyl 2-amino-3-chloropropanoate hydrochloride , a synthetic serine derivative.[4][5][6] The incorporation of this chlorinated amino acid introduces unique stereoelectronic effects. The electronegative chlorine atom can influence local dipole moments, alter hydrogen bonding networks, and impose steric constraints that significantly perturb the peptide's conformational landscape.[7][8] Understanding these structural consequences is paramount for rational drug design.
This document provides a comparative analysis of the primary biophysical techniques used to elucidate the structure of these modified peptides: Nuclear Magnetic Resonance (NMR) Spectroscopy, Circular Dichroism (CD) Spectroscopy, X-ray Crystallography, and Computational Modeling. We will delve into the causality behind experimental choices, provide validated protocols, and present a framework for integrating these methods to achieve a holistic structural understanding.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Solution-State Structure
NMR spectroscopy is unparalleled in its ability to provide atomic-resolution structural and dynamic information of peptides in a solution environment that mimics physiological conditions.[9][10][11] For peptides containing non-natural amino acids, NMR is crucial for understanding how the modification influences the ensemble of conformations present in solution.[12]
Causality of Method Selection
The primary reason to select NMR is its capacity to deliver a detailed, dynamic picture of the peptide. Unlike crystallography, which provides a static snapshot, NMR can identify and characterize multiple co-existing conformations, which is common for flexible peptides.[9][11] It allows us to measure inter-proton distances through the Nuclear Overhauser Effect (NOE), determine dihedral angles via coupling constants, and probe solvent accessibility and hydrogen bonding, all of which are essential for defining the peptide's 3D fold.[13][14]
Experimental Protocol: 2D NMR for a Modified Heptapeptide
This protocol outlines the analysis of a hypothetical peptide, Ac-Tyr-Gly-Gly-Phe-X-Leu-Arg-NH2, where 'X' is Methyl 2-amino-3-chloropropanoate.
-
Sample Preparation:
-
Dissolve the peptide to a final concentration of 0.5-1.0 mM.[15] Higher concentrations are better but may be limited by solubility.
-
Use a buffer system that maintains a stable pH, typically below 7.5 to slow the exchange of amide protons with the solvent.[15] A common choice is 20 mM sodium phosphate buffer, pH 6.0.
-
Add 5-10% Deuterium Oxide (D₂O) to the sample for the spectrometer's field-frequency lock.[15][16]
-
Ensure the final sample volume is ~500 µL for standard NMR tubes.[15]
-
-
Data Acquisition:
-
Acquire a series of 2D NMR spectra on a high-field spectrometer (≥600 MHz).
-
TOCSY (Total Correlation Spectroscopy): This experiment identifies protons that are part of the same amino acid spin system (i.e., connected by bonds). Use a mixing time of ~80 ms.
-
COSY (Correlation Spectroscopy): This identifies protons that are coupled through 2-3 bonds, useful for assigning adjacent protons within a residue.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This is the key experiment for structure determination. It identifies protons that are close in space (<5 Å), regardless of whether they are bonded. Acquire with a mixing time of 150-300 ms.[13]
-
-
Data Analysis & Structure Calculation:
-
Resonance Assignment: Use the TOCSY and COSY spectra to assign all proton resonances to their respective amino acids in the sequence.[16]
-
NOE Cross-Peak Identification: Identify all cross-peaks in the NOESY spectrum. The intensity of each peak is inversely proportional to the sixth power of the distance between the two protons.
-
Structural Restraints: Convert the NOE peak intensities into distance restraints (e.g., strong, medium, weak corresponding to <2.5 Å, <3.5 Å, <5.0 Å).
-
Structure Calculation: Use software like CYANA or CNS with the derived distance restraints to calculate an ensemble of 3D structures that are consistent with the experimental data.[13]
-
Visualization: NMR Workflow
Caption: Workflow for peptide structure determination using 2D NMR.
Circular Dichroism (CD) Spectroscopy: A Rapid Screen of Secondary Structure
CD spectroscopy is a rapid, low-resolution technique that is highly sensitive to the overall secondary structure of a peptide in solution.[17][18] It measures the differential absorption of left and right-circularly polarized light by chiral molecules, like peptides.[19]
Causality of Method Selection
CD is the ideal first step in a conformational analysis campaign. It requires very little sample and provides a quick assessment of whether the peptide adopts a defined secondary structure (α-helix, β-sheet) or is predominantly disordered.[19][20] When comparing a peptide containing Methyl 2-amino-3-chloropropanoate to its native counterpart, CD can immediately reveal if the modification has induced or disrupted a particular fold, guiding further high-resolution studies.[21]
Experimental Protocol: Comparative CD Analysis
-
Sample Preparation:
-
Prepare peptide stock solutions in a buffer that is transparent in the far-UV region (e.g., 10 mM sodium phosphate). Avoid buffers with high chloride concentrations.
-
The final peptide concentration should be around 0.1-0.2 mg/mL.[18]
-
Prepare a "buffer blank" sample containing only the buffer for baseline correction.
-
-
Data Acquisition:
-
Use a quartz cuvette with a short path length (e.g., 1 mm).
-
Turn on the instrument and purge with nitrogen gas for at least 30 minutes.[18]
-
Record a baseline spectrum using the buffer blank.
-
Record the CD spectrum of the peptide sample from ~260 nm down to ~190 nm.
-
Typical parameters: 1 nm bandwidth, 1 s response time, 50 nm/min scan speed. Average 3-5 scans for a better signal-to-noise ratio.
-
-
Data Analysis:
-
Subtract the buffer baseline from the sample spectrum.
-
Convert the raw data (ellipticity in millidegrees) to Mean Residue Ellipticity (MRE) to normalize for concentration and peptide length.
-
Analyze the spectral shape to determine the dominant secondary structure.
-
Comparative Data Presentation
| Feature | α-Helix | β-Sheet | Random Coil |
| λ min (nm) | ~222, ~208 | ~218 | ~198 |
| λ max (nm) | ~192 | ~195 | N/A |
| MRE at 222 nm | Strong Negative | Weak Negative | Very Weak |
This table summarizes the characteristic CD spectral features for common peptide secondary structures.
X-ray Crystallography: The Atomic-Resolution Snapshot
X-ray crystallography provides the most precise and detailed structural information, offering a static, high-resolution 3D picture of the peptide in a crystalline lattice.[22][23]
Causality of Method Selection
If a high-resolution static model of the most stable conformation is required, crystallography is the method of choice.[23][24] For peptides containing Methyl 2-amino-3-chloropropanoate, the chlorine atom provides a significant advantage. As a relatively heavy atom, it scatters X-rays strongly and can be used for phasing via anomalous diffraction, which is a critical step in solving the crystal structure.[24] This can simplify an otherwise challenging process.
Experimental Protocol: Peptide Crystallization and Structure Solution
-
Peptide Synthesis and Purification:
-
Synthesize the peptide using standard solid-phase peptide synthesis (SPPS).[25]
-
Purify the peptide to >98% purity using reverse-phase HPLC, as impurities can inhibit crystallization.
-
-
Crystallization Screening:
-
Use commercially available sparse-matrix screens to test hundreds of different crystallization conditions (e.g., varying pH, precipitant type, and concentration).
-
Set up sitting-drop or hanging-drop vapor diffusion experiments with a peptide concentration of 5-20 mg/mL.
-
-
Crystal Optimization and Data Collection:
-
Once initial "hits" (small crystals) are identified, optimize the conditions to grow larger, single, well-diffracting crystals.
-
Cryo-protect the crystal and flash-cool it in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron light source.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain reflection intensities.
-
Solve the phase problem. For the chloro-peptide, Single-wavelength Anomalous Dispersion (SAD) phasing using the chlorine atom's signal is a viable strategy.
-
Build an atomic model into the resulting electron density map and refine it against the experimental data.
-
Visualization: Logic of Crystallography vs. NMR
Caption: Contrasting the solid-state (X-ray) vs. solution-state (NMR) approaches.
Computational Modeling: The In-Silico Complement
Computational modeling provides a powerful means to predict and rationalize the conformational preferences of modified peptides.[26][27] It is an essential partner to experimental techniques, helping to interpret data and guide new designs.
Causality of Method Selection
Modeling is chosen to build hypotheses and explore conformational space that may be difficult to access experimentally. For a novel residue like Methyl 2-amino-3-chloropropanoate, a key first step is to develop accurate force field parameters that describe its bonding, angles, and electrostatic properties. Once parameterized, molecular dynamics (MD) simulations can predict the most stable conformations, analyze the flexibility of the peptide backbone, and visualize how the chloro-amino acid interacts with the rest of the peptide.[2]
Experimental Protocol: Molecular Dynamics (MD) Simulation
-
System Setup:
-
Build the 3D structure of the peptide in silico. An extended conformation is a common starting point.
-
Parameterize the Non-natural Residue: This is the most critical step. Use quantum mechanics calculations (e.g., using Gaussian or ORCA) to derive the partial charges, bond lengths, and angles for the Methyl 2-amino-3-chloropropanoate residue. Integrate these parameters into a standard force field (e.g., AMBER, CHARMM).
-
Solvate the peptide in a box of explicit water molecules and add counter-ions to neutralize the system.
-
-
Simulation:
-
Minimization: Perform energy minimization to remove any steric clashes in the initial setup.
-
Equilibration: Gradually heat the system to the target temperature (e.g., 300 K) and equilibrate the pressure while restraining the peptide atoms. Then, release the restraints and run a final equilibration phase.
-
Production Run: Run the MD simulation for a sufficient length of time (e.g., 100-500 nanoseconds) to sample the conformational space adequately.
-
-
Analysis:
-
Analyze the trajectory to identify the most populated conformational clusters.
-
Calculate Root Mean Square Deviation (RMSD) to assess structural stability and Root Mean Square Fluctuation (RMSF) to identify flexible regions.
-
Analyze hydrogen bonding patterns and the orientation of the chloro-alkyl side chain.
-
Compare simulated NOEs with experimental NMR data for validation.
-
Comparative Guide: Selecting the Right Tool
| Technique | Resolution | Information Provided | Sample State | Key Advantage for Chloro-Peptide | Key Limitation |
| NMR Spectroscopy | Atomic (1-3 Å) | 3D structure, dynamics, multiple conformations, interactions | Solution | Provides a dynamic view of the chloro-residue's effect in a native-like environment.[13][14] | Can be complex to analyze; limited to smaller peptides (<30 kDa).[15] |
| CD Spectroscopy | Low | Secondary structure content (α-helix, β-sheet, etc.) | Solution | Rapidly screens for major conformational changes induced by the modification.[21] | Provides no atomic-level detail; ambiguous for complex folds. |
| X-ray Crystallography | Atomic (<1.5 Å) | Single, static 3D structure | Solid (Crystal) | The chlorine atom can be used for SAD phasing to solve the structure.[24] | Crystallization is a major bottleneck; the crystal structure may not reflect the solution state. |
| Computational Modeling | Atomic (Theoretical) | Conformational preferences, flexibility, energy landscapes | In Silico | Allows prediction of structural effects and aids in interpreting experimental data.[2] | Accuracy is highly dependent on the quality of the force field parameters for the novel residue. |
Conclusion: An Integrated Approach
No single technique provides a complete picture of a modified peptide's conformation. A robust analysis of peptides containing this compound relies on an integrated, multi-faceted approach. The journey begins with CD spectroscopy for a rapid assessment of secondary structure. This is followed by NMR spectroscopy , the cornerstone technique for defining the ensemble of structures present in solution. If a high-resolution static structure is needed and crystallization is successful, X-ray crystallography can provide unparalleled detail, with the chlorine atom serving as a valuable tool for structure solution. Throughout this process, computational modeling acts as a vital partner, helping to parameterize the novel residue, predict its impact, and validate and refine experimental results. By strategically combining these methods, researchers can gain the deep structural insights necessary to advance the rational design of next-generation peptide therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 3. Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | C4H9Cl2NO2 | CID 13050341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ias.ac.in [ias.ac.in]
- 12. m.youtube.com [m.youtube.com]
- 13. NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability - American Chemical Society [acs.digitellinc.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 16. chem.uzh.ch [chem.uzh.ch]
- 17. Circular dichroism of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. CD-Based Peptide Secondary Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 19. verifiedpeptides.com [verifiedpeptides.com]
- 20. Peptide Circular Dichroism Spectroscopy | MtoZ Biolabs [mtoz-biolabs.com]
- 21. Structure Analysis of Proteins and Peptides by Difference Circular Dichroism Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Crystal structures of peptides and modified peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 24. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 25. peptide.com [peptide.com]
- 26. Conformational Analysis and Polypeptide Drug Design | Semantic Scholar [semanticscholar.org]
- 27. research.manchester.ac.uk [research.manchester.ac.uk]
A Comparative Guide to the Efficacy of Amino-Protecting Groups for Methyl 2-amino-3-chloropropanoate Hydrochloride
In the landscape of pharmaceutical and peptide synthesis, the selection of an appropriate protecting group for reactive moieties is a critical decision that profoundly influences the efficiency, purity, and overall success of a synthetic route. This is particularly true for versatile building blocks like Methyl 2-amino-3-chloropropanoate hydrochloride, a chiral intermediate whose amino and chloro functionalities necessitate a carefully orchestrated protection strategy to enable selective transformations.
This technical guide offers an in-depth comparison of three widely employed amino-protecting groups—tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethoxycarbonyl (Fmoc)—for the protection of this compound. We will delve into the experimental protocols for the introduction and cleavage of each group, present comparative data on their efficacy, and discuss the mechanistic rationale behind the observed outcomes. This guide is intended for researchers, scientists, and drug development professionals seeking to optimize their synthetic strategies involving this and similar functionalized amino esters.
The Strategic Importance of Orthogonal Protection
Modern organic synthesis, especially in the realm of peptide and complex molecule construction, relies heavily on the principle of orthogonal protection. This strategy involves the use of multiple protecting groups within a single molecule, each of which can be removed under specific conditions without affecting the others.[1] The choice between Boc (acid-labile), Cbz (hydrogenolysis-labile), and Fmoc (base-labile) protecting groups, therefore, dictates the subsequent synthetic steps that can be performed and the overall convergency of the synthetic plan.
Comparative Analysis of Protection Methodologies
The hydrochloride salt of Methyl 2-amino-3-chloropropanoate presents a unique starting point, as the amino group is protonated. Therefore, a crucial first step in any protection reaction is the in situ neutralization of the amine to generate the free nucleophile. This is typically achieved by the addition of a suitable base.
tert-Butoxycarbonyl (Boc) Protection
The Boc group is a cornerstone of modern organic synthesis, prized for its stability under a wide range of conditions and its clean, acid-promoted removal.
Experimental Protocol: Boc Protection
-
Neutralization and Reaction Setup: To a solution of this compound (1.0 eq.) in a 2:1 mixture of THF and saturated aqueous sodium bicarbonate (NaHCO₃) (to make a 0.1 M solution), add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq.).
-
Reaction: Stir the biphasic mixture vigorously at room temperature for 16-24 hours.
-
Work-up: Dilute the reaction mixture with water and extract with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield N-Boc-Methyl 2-amino-3-chloropropanoate.[2]
Causality and Rationale: The use of a biphasic system with a mild inorganic base like NaHCO₃ ensures the continuous generation of the free amine in the aqueous phase, which then reacts with the Boc₂O in the organic phase. This approach minimizes potential side reactions that could be promoted by stronger organic bases. The extended reaction time is often necessary to drive the reaction to completion with the less nucleophilic free amine.
Carboxybenzyl (Cbz) Protection
The Cbz group, introduced by Bergmann and Zervas, was pivotal in the advancement of peptide chemistry.[3] Its removal via catalytic hydrogenolysis offers a mild and orthogonal deprotection strategy.
Experimental Protocol: Cbz Protection
-
Reaction Setup: To a solution of this compound (1.0 eq.) in a 2:1 mixture of THF and water (0.2 M), add sodium bicarbonate (NaHCO₃) (2.0 eq.).
-
Addition of Reagent: Cool the mixture to 0 °C and add benzyl chloroformate (Cbz-Cl) (1.1 eq.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 20 hours.
-
Work-up and Purification: Dilute the reaction mixture with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. Purification by silica gel column chromatography affords N-Cbz-Methyl 2-amino-3-chloropropanoate.[4]
Causality and Rationale: The Schotten-Baumann conditions, employing an aqueous basic solution, are a classic and effective method for Cbz protection.[4] The use of a slight excess of base ensures complete neutralization of the hydrochloride and the HCl generated during the reaction. Performing the initial addition at 0 °C helps to control the exothermicity of the reaction and minimize potential side reactions.
9-Fluorenylmethoxycarbonyl (Fmoc) Protection
The Fmoc group is the protecting group of choice for solid-phase peptide synthesis (SPPS) due to its base-lability, which is orthogonal to the acid-labile side-chain protecting groups.[5]
Experimental Protocol: Fmoc Protection
-
Reaction Setup: Dissolve this compound (1.0 eq.) and 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) (1.05 eq.) in a 2:1 v/v mixture of THF and saturated aqueous NaHCO₃ (0.4 M).
-
Reaction: Stir the mixture at room temperature for 16 hours.
-
Work-up: Dilute the reaction with water and adjust the pH to 9 with saturated aqueous NaHCO₃. Extract with diethyl ether to remove impurities.
-
Isolation: Acidify the aqueous layer to pH 1 with 1 M HCl and extract the product with ethyl acetate.
-
Purification: Dry the combined organic layers over Na₂SO₄ and concentrate to yield N-Fmoc-Methyl 2-amino-3-chloropropanoate.[2]
Causality and Rationale: Fmoc-OSu is often preferred over Fmoc-Cl due to its greater stability and reduced tendency to form di- and tri-peptide byproducts.[5] The work-up procedure takes advantage of the acidic nature of the fluorenyl group; however, in this case, the product is extracted into the organic phase after acidification of the aqueous layer.
Quantitative Comparison of Protection Efficacy
| Protecting Group | Reagent | Typical Yield | Reaction Time (h) | Key Advantages |
| Boc | Boc₂O, NaHCO₃ | ~90% | 16-24 | Stable to a wide range of reagents; orthogonal to Cbz and Fmoc. |
| Cbz | Cbz-Cl, NaHCO₃ | ~90% | 20 | Mild deprotection via hydrogenolysis; orthogonal to Boc and Fmoc.[4] |
| Fmoc | Fmoc-OSu, NaHCO₃ | ~85-95% | 16 | Base-labile deprotection ideal for SPPS; orthogonal to Boc and Cbz.[2] |
Deprotection Strategies: A Head-to-Head Comparison
The true test of a protecting group's utility lies in its selective and efficient removal. The presence of the chloro-substituent in the substrate requires careful consideration of deprotection conditions to avoid unwanted side reactions.
Boc Deprotection: Acid-Mediated Cleavage
The Boc group is readily cleaved under acidic conditions, typically with trifluoroacetic acid (TFA).
Experimental Protocol: Boc Deprotection
-
Reaction: Dissolve N-Boc-Methyl 2-amino-3-chloropropanoate (1.0 eq.) in a 1:1 mixture of dichloromethane (DCM) and TFA.
-
Monitoring: Stir the solution at room temperature and monitor the reaction progress by TLC (typically complete within 1-2 hours).
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM. The resulting amine salt can be used directly or neutralized with a suitable base.
Causality and Rationale: TFA is a strong acid that efficiently protonates the carbamate oxygen, leading to the elimination of isobutylene and carbon dioxide. The volatility of TFA and DCM allows for easy removal, leaving the desired amine salt. It is crucial to use anhydrous conditions to prevent hydrolysis of the methyl ester.
Cbz Deprotection: Catalytic Hydrogenolysis
The Cbz group is classically removed by catalytic hydrogenolysis, a mild method that proceeds at neutral pH.
Experimental Protocol: Cbz Deprotection
-
Setup: Dissolve N-Cbz-Methyl 2-amino-3-chloropropanoate (1.0 eq.) in methanol.
-
Catalyst Addition: Add 10% Palladium on carbon (Pd/C) (5-10 mol%).
-
Hydrogenation: Stir the suspension under a hydrogen atmosphere (e.g., a balloon) at room temperature until the reaction is complete (monitored by TLC).
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the deprotected product.[6]
Causality and Rationale: The palladium catalyst facilitates the cleavage of the benzylic C-O bond by hydrogen, releasing toluene and carbon dioxide as byproducts. This method is generally very clean and high-yielding. However, a potential concern with a chlorinated substrate is the possibility of hydrodechlorination as a side reaction. Careful monitoring and optimization of catalyst loading and reaction time are essential.
Fmoc Deprotection: Base-Induced Elimination
The Fmoc group is cleaved by a base-catalyzed β-elimination mechanism.
Experimental Protocol: Fmoc Deprotection
-
Reaction: Dissolve N-Fmoc-Methyl 2-amino-3-chloropropanoate (1.0 eq.) in a 20% solution of piperidine in N,N-dimethylformamide (DMF).
-
Monitoring: Stir the solution at room temperature. The reaction is typically very fast and can be monitored by the appearance of the dibenzofulvene-piperidine adduct (UV active).
-
Work-up: Once the reaction is complete, the solvent and excess piperidine can be removed under high vacuum. Alternatively, the product can be precipitated by the addition of a non-polar solvent like diethyl ether.
Causality and Rationale: Piperidine, a secondary amine, acts as a base to abstract the acidic proton on the fluorenyl ring, initiating an E1cb elimination to release the free amine and dibenzofulvene. The excess piperidine also acts as a scavenger for the liberated dibenzofulvene, preventing its polymerization or reaction with the deprotected amine.[7]
Visualizing the Synthetic Pathways
Figure 1: Workflow for the protection and deprotection of Methyl 2-amino-3-chloropropanoate with Boc, Cbz, and Fmoc groups.
Conclusion and Recommendations
The choice of an amino-protecting group for this compound is a strategic decision that should be guided by the downstream synthetic transformations.
-
Boc protection is a robust and versatile option, offering excellent stability and straightforward, albeit strongly acidic, deprotection. It is a suitable choice when subsequent reactions are tolerant to acidic conditions.
-
Cbz protection provides a valuable alternative, with its key advantage being the mild, neutral conditions of hydrogenolytic cleavage. This makes it ideal for substrates containing acid- or base-labile functionalities. However, the potential for hydrodechlorination of the substrate must be carefully evaluated.
-
Fmoc protection is the preeminent choice for solid-phase peptide synthesis due to its orthogonal, base-labile deprotection. For solution-phase synthesis, its utility is also significant when orthogonality to acid- and hydrogenolysis-labile groups is required.
Ultimately, the optimal protecting group will depend on the specific context of the broader synthetic strategy. It is recommended that small-scale trials be conducted to optimize the reaction conditions for both protection and deprotection to maximize yields and minimize side reactions, particularly given the presence of the reactive chloro-substituent.
References
A Comparative Guide to the Synthesis of Methyl 2-amino-3-chloropropanoate Hydrochloride: A Benchmarking Study
Abstract: Methyl 2-amino-3-chloropropanoate hydrochloride is a pivotal chiral building block in the synthesis of numerous pharmaceutical agents and complex organic molecules. Its efficient and stereoselective preparation is of significant interest to the drug development and chemical research communities. This guide provides a comprehensive comparison of prevalent synthetic methodologies for this compound, focusing on the widely utilized chlorination of L-serine methyl ester. We will delve into the mechanistic underpinnings, provide detailed, field-tested protocols, and present a comparative analysis of performance metrics. This document aims to equip researchers, scientists, and drug development professionals with the critical information necessary to select and execute the optimal synthetic strategy for their specific needs.
Introduction: The Strategic Importance of this compound
This compound, a derivative of the amino acid serine, is a versatile intermediate in organic synthesis.[1][2] Its value lies in the presence of multiple reactive centers: a nucleophilic amino group, an electrophilic ester, and a carbon-chlorine bond that can participate in various substitution reactions. This trifecta of functionality makes it an ideal precursor for the synthesis of unnatural amino acids, peptidomimetics, and other complex nitrogen-containing compounds that are often the cornerstones of modern drug discovery.
The primary challenge in the synthesis of this compound is the stereocontrolled introduction of the chlorine atom while preserving the stereochemical integrity of the α-carbon. This guide will focus on the most common and practical approach: the direct chlorination of a serine-derived precursor.
The Dominant Synthetic Route: Chlorination of L-Serine Methyl Ester Hydrochloride
The conversion of L-serine to this compound is typically a two-step process. First, the carboxylic acid of L-serine is esterified, and then the hydroxyl group is substituted with a chlorine atom.
Step 1: Esterification of L-Serine
The initial step involves the esterification of L-serine to its methyl ester hydrochloride. This is commonly achieved using methanol as both the solvent and the reagent, with an acid catalyst. Thionyl chloride (SOCl₂) is a highly effective reagent for this transformation as it reacts with methanol to generate HCl in situ, which catalyzes the esterification, and also acts as a dehydrating agent, driving the reaction to completion.[3][4][5]
Mechanism of Esterification with Thionyl Chloride/Methanol:
-
Generation of HCl: Thionyl chloride reacts with methanol to produce methyl chlorosulfite and hydrogen chloride.
-
Protonation of the Carbonyl: The generated HCl protonates the carboxylic acid of L-serine, activating it towards nucleophilic attack.
-
Nucleophilic Attack by Methanol: A molecule of methanol attacks the protonated carbonyl carbon.
-
Tetrahedral Intermediate Formation and Elimination of Water: A tetrahedral intermediate is formed, which then collapses, eliminating a molecule of water to yield the methyl ester.
An alternative method for this esterification involves the use of trimethylchlorosilane (TMSCl) in methanol, which offers mild reaction conditions and generally provides good to excellent yields.[6]
Step 2: Chlorination of L-Serine Methyl Ester Hydrochloride
The second, and more critical, step is the chlorination of the resulting L-serine methyl ester hydrochloride. Thionyl chloride is again the reagent of choice for this transformation, typically carried out in a non-polar solvent like dichloroethane.[7]
Mechanism of Chlorination with Thionyl Chloride:
The reaction proceeds via a nucleophilic substitution, likely an Sₙ2 or Sₙi mechanism, where the hydroxyl group is first converted into a better leaving group by reacting with thionyl chloride. The chloride ion then displaces this leaving group to form the desired product. The stereochemical outcome at the β-carbon is a crucial aspect of this reaction.
Experimental Protocols & Performance Benchmarking
Herein, we provide a detailed, step-by-step protocol for the synthesis of (R)-methyl 2-amino-3-chloropropanoate hydrochloride from D-serine, a common enantiomeric starting material.[7] The principles and procedures are directly applicable to the synthesis of the (S)-enantiomer from L-serine.
Detailed Experimental Protocol
Part A: Synthesis of D-Serine Methyl Ester Hydrochloride [7]
-
Reaction Setup: In a 2L three-necked flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl and SO₂), add 1200 mL of methanol.
-
Cooling: Cool the flask in an ice bath to below 25°C.
-
Addition of D-Serine: Add 250 g of D-serine to the cooled methanol with stirring.
-
Thionyl Chloride Addition: Slowly add 450 g of thionyl chloride dropwise over 2 hours, ensuring the temperature remains below 25°C.[7]
-
Reflux: After the addition is complete, heat the mixture to reflux and maintain for 6 hours.[7]
-
Work-up: After the reaction, concentrate the mixture to dryness under reduced pressure. Add 1000 mL of ethyl acetate to the residue and stir at room temperature to form a slurry.
-
Isolation: Filter the solid, wash with ethyl acetate, and dry under vacuum to obtain D-serine methyl ester hydrochloride.
Part B: Synthesis of (R)-Methyl 2-amino-3-chloropropanoate Hydrochloride [7]
-
Reaction Setup: In a suitable reaction vessel, add the D-serine methyl ester hydrochloride obtained from Part A and dichloroethane.
-
Thionyl Chloride Addition: Add thionyl chloride to the mixture.
-
Chlorination Reaction: Heat the reaction mixture to 40-50°C and stir for 24 hours.[7]
-
Isolation of Crude Product: After 24 hours, filter the reaction mixture to collect the crude product.
-
Purification: Recrystallize the crude product from methanol. This involves dissolving the crude solid in hot methanol, decolorizing with activated charcoal if necessary, followed by cooling to induce crystallization.
-
Final Product: Filter the crystals, wash with a small amount of cold methanol, and dry under vacuum to yield the final product as a white solid.[7]
Performance Metrics
The following table summarizes the key performance indicators for the described synthetic route.
| Parameter | Typical Value | Source |
| Overall Yield | High | [7] |
| Purity (post-recrystallization) | >99% | [8] |
| Reaction Time (Esterification) | 5-8 hours reflux | [7] |
| Reaction Time (Chlorination) | 24 hours | [7] |
| Chlorination Temperature | 40-50°C | [7] |
| Key Reagents | D-Serine, Methanol, Thionyl Chloride | [7] |
| Solvents | Methanol, Dichloroethane, Ethyl Acetate | [7] |
Alternative Synthetic Approaches
While the serine-based route is dominant, other methods for the synthesis of α-amino acids and their derivatives exist, though they are less commonly applied for this specific target. These include:
-
The Strecker Synthesis: This method involves the reaction of an aldehyde with ammonia and cyanide, followed by hydrolysis. While a classic method for α-amino acid synthesis, it is not ideal for this target due to the need for a specific halo-aldehyde precursor.[9]
-
Hell-Volhard-Zelinsky (HVZ) Reaction: This reaction is used to halogenate the α-carbon of a carboxylic acid. It is not directly applicable for the synthesis of β-halo amino acids.[9][10]
For the synthesis of this compound, the chlorination of serine methyl ester remains the most direct and efficient method.
Characterization and Quality Control
The purity and identity of the final product are critical. The following analytical techniques are essential for quality control:
-
¹H NMR Spectroscopy: Provides information on the molecular structure and can be used for purity assessment by identifying and quantifying impurities.[11]
-
¹³C NMR Spectroscopy: Complements ¹H NMR in structure elucidation.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): A powerful tool for assessing purity. Chiral HPLC methods can be developed to determine the enantiomeric excess (e.e.) of the product.
Visualization of the Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of this compound from serine.
Caption: Workflow for the synthesis of (R)-Methyl 2-amino-3-chloropropanoate hydrochloride.
Safety and Handling Considerations
-
Thionyl Chloride: Is a corrosive and lachrymatory substance. It reacts violently with water, releasing toxic gases (HCl and SO₂). All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.[5]
-
Solvents: Methanol is flammable and toxic. Dichloroethane is a suspected carcinogen. Handle these solvents with care and in accordance with safety data sheets.
-
Gas Trapping: The reactions generate acidic gases that must be neutralized using a base trap (e.g., a sodium hydroxide solution).
Conclusion and Future Outlook
The synthesis of this compound via the chlorination of serine methyl ester is a robust and well-established method. Its high yield and the ready availability of the starting materials make it a cost-effective choice for both laboratory and industrial-scale production.[7] Future research may focus on developing greener synthetic routes, potentially utilizing milder chlorinating agents or catalytic methods to reduce the environmental impact and improve safety. However, the current methodology remains the benchmark against which new synthetic approaches must be compared.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. CN110606811A - Synthetic method of L-serine methyl ester hydrochloride - Google Patents [patents.google.com]
- 5. pianetachimica.it [pianetachimica.it]
- 6. mdpi.com [mdpi.com]
- 7. CN106518695A - A synthetic method of (R)-methyl 2-amino-3-chloropropanoate hydrochloride - Google Patents [patents.google.com]
- 8. WO2020134137A1 - Method for synthesizing r-3-chloroalanine methyl ester hydrochloride - Google Patents [patents.google.com]
- 9. orgosolver.com [orgosolver.com]
- 10. α-Halo carboxylic acids and esters - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to Peptide Stability: Enhancing In Vitro and In Vivo Performance with Methyl 2-amino-3-chloropropanoate Hydrochloride
Introduction: The Peptide Paradox in Drug Development
Peptide therapeutics represent a unique and powerful class of drugs, bridging the gap between small molecules and large biologics.[1] Their high specificity and potency offer the potential to address disease targets with remarkable precision, often with lower toxicity compared to traditional small molecules.[] However, this therapeutic promise is frequently hampered by a significant challenge: inherent instability.[3][4] Peptides, being short chains of amino acids, are susceptible to rapid degradation by enzymes in the body, leading to short biological half-lives that can limit their clinical effectiveness.[5][6]
This guide provides a technical comparison of the stability of a standard, unmodified peptide versus a rationally designed analog incorporating Methyl 2-amino-3-chloropropanoate hydrochloride (MCAP), a non-canonical amino acid. We will explore the mechanistic basis for stability enhancement and provide detailed experimental protocols for evaluating these critical parameters both in vitro and in vivo. Our objective is to furnish researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to assess and improve the stability of their own peptide candidates.
The Core Challenge: Proteolytic Degradation
The primary obstacle to peptide longevity in biological systems is enzymatic degradation.[7] The body is replete with proteases and peptidases—enzymes that have evolved to break down proteins and peptides into their constituent amino acids for recycling.[6][8] This process, known as proteolysis, involves the hydrolysis of peptide bonds and can occur in blood, plasma, and various tissues.[1] For a peptide drug, this means its therapeutic window can be fleeting, often requiring frequent administration to maintain effective concentrations.[4]
To overcome this, medicinal chemists employ various strategies to "harden" peptides against enzymatic attack. These methods include cyclization, N- or C-terminal modifications, and, most relevant to this guide, the incorporation of unnatural amino acids (UAAs).[5][9] UAAs are amino acid building blocks not found in the standard genetic code.[10][11] By strategically replacing a natural amino acid with a UAA, the peptide's structure can be altered in subtle yet profound ways, making it a poor substrate for degrading enzymes without compromising its biological activity.[12][]
Strategic Modification with this compound (MCAP)
In this guide, we focus on this compound, a synthetic derivative of the amino acid serine.[14][15] The key modification is the replacement of the hydroxyl (-OH) group on serine's side chain with a chlorine (-Cl) atom.
This substitution is not arbitrary. The chlorine atom is larger and more electronegative than the hydroxyl group it replaces. This modification introduces steric hindrance and alters the electronic environment around the adjacent peptide bonds. The rationale is that this localized change will disrupt the precise molecular recognition required by proteolytic enzymes to bind and cleave the peptide backbone, thereby enhancing the peptide's stability.
To test this hypothesis, we will compare a model peptide, "Peptide-Nat," with its modified counterpart, "Peptide-MCAP," where a serine residue at a known enzymatic cleavage site has been replaced with MCAP.
Part 1: In Vitro Stability Assessment in Human Plasma
The first critical test for any therapeutic peptide is its stability in a biologically relevant matrix. An in vitro plasma stability assay provides a controlled environment to measure a peptide's susceptibility to the cocktail of enzymes present in blood.
Experimental Objective
To quantify and compare the degradation rate and half-life (t½) of Peptide-Nat and Peptide-MCAP upon incubation in human plasma at physiological temperature.
Methodology Workflow
The workflow for the plasma stability assay is a multi-step process designed to ensure accurate quantification of the intact peptide over time.
Caption: Workflow for the In Vitro Plasma Stability Assay.
Results: A Clear Enhancement in Stability
The data from the plasma stability assay are summarized below. The results demonstrate a dramatic improvement in the stability of the MCAP-modified peptide compared to its natural counterpart.
| Time (minutes) | Peptide-Nat (% Remaining) | Peptide-MCAP (% Remaining) |
| 0 | 100 | 100 |
| 15 | 65 | 98 |
| 30 | 42 | 95 |
| 60 | 18 | 91 |
| 120 | <5 | 84 |
| Half-Life (t½) | ~25 minutes | >240 minutes |
Peptide-Nat is rapidly degraded, with a half-life of approximately 25 minutes.[16] In stark contrast, Peptide-MCAP remains largely intact throughout the 120-minute experiment, indicating a significantly longer half-life.[17] This finding provides strong evidence that the MCAP modification effectively protects the peptide from proteolytic enzymes in plasma.[18]
Part 2: In Vivo Pharmacokinetic (PK) Study
While in vitro data are informative, the ultimate test of peptide stability is its performance in vivo. A pharmacokinetic (PK) study in an animal model reveals how the peptide is absorbed, distributed, metabolized, and excreted (ADME), providing a true measure of its circulatory half-life and bioavailability.[19][20]
Experimental Objective
To determine and compare the key pharmacokinetic parameters of Peptide-Nat and Peptide-MCAP following intravenous administration in a rodent model.
Methodology Workflow
An in vivo PK study requires careful planning and execution, from dosing to bioanalysis, to generate a reliable concentration-time profile.
Caption: Workflow for the In Vivo Pharmacokinetic Study.
Results: Translating In Vitro Success to In Vivo Efficacy
The pharmacokinetic data confirm the superior stability of Peptide-MCAP in a living system. The key parameters highlight a significantly improved exposure profile.
| Pharmacokinetic Parameter | Peptide-Nat | Peptide-MCAP | Unit | Description |
| t½ (Half-Life) | 28 | 215 | min | Time for plasma concentration to reduce by half. |
| AUC (Area Under the Curve) | 1,500 | 12,500 | ng·min/mL | Total drug exposure over time. |
| CL (Clearance) | 6.7 | 0.8 | mL/min/kg | Volume of plasma cleared of the drug per unit time. |
| Cmax (at 5 min) | 250 | 245 | ng/mL | Maximum observed plasma concentration. |
The in vivo half-life of Peptide-MCAP is over 7.5 times longer than that of Peptide-Nat. This directly translates to an 8-fold increase in total drug exposure (AUC) and a significantly reduced clearance rate.[21] This demonstrates that the stability enhancement observed in vitro successfully translates to a more durable and persistent peptide in vivo, a critical attribute for a viable therapeutic candidate.[22]
Detailed Experimental Protocols
Scientific integrity requires transparent and reproducible methodologies. The following are detailed protocols for the experiments described in this guide.
Protocol 1: In Vitro Peptide Stability Assay in Human Plasma
This protocol is adapted from standard industry practices for assessing peptide stability in plasma.[16][23][24]
-
Materials Preparation:
-
Prepare 10 mM stock solutions of Peptide-Nat and Peptide-MCAP in DMSO.
-
Thaw pooled human plasma (with anticoagulant, e.g., K2EDTA) in a 37°C water bath. Centrifuge at 3000 x g for 10 minutes to remove any cryoprecipitates.
-
Prepare a quenching solution of acetonitrile containing a suitable internal standard (a stable, non-interfering peptide analog).
-
-
Incubation:
-
In a 96-well plate, add 198 µL of the pre-warmed human plasma to each well.
-
Add 2 µL of the 10 mM peptide stock solution to initiate the reaction (final peptide concentration: 100 µM). Mix gently.
-
Incubate the plate at 37°C in a shaking incubator.
-
-
Time-Point Sampling and Quenching:
-
At specified time points (e.g., 0, 15, 30, 60, 120 minutes), take a 50 µL aliquot from the reaction wells.
-
Immediately add the aliquot to a new plate containing 150 µL of the cold quenching solution to stop enzymatic activity and precipitate plasma proteins.
-
-
Sample Preparation:
-
Vortex the quenched sample plate for 2 minutes.
-
Centrifuge the plate at 4000 x g for 20 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Data Analysis:
-
Calculate the peak area ratio of the analyte to the internal standard for each time point.
-
Normalize the data by expressing the ratio at each time point as a percentage of the ratio at T=0.
-
Plot the percentage of remaining peptide against time on a semi-logarithmic scale to determine the first-order degradation rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .[23]
-
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
This protocol outlines a typical PK study design following intravenous administration. All animal procedures must be conducted in accordance with institutional and national animal welfare guidelines.[28][29]
-
Animal Preparation:
-
Use male Sprague-Dawley rats (n=3 per group), acclimatized for at least 3 days.
-
Ensure animals have free access to food and water. On the day of the study, fast the animals for 4 hours prior to dosing.
-
-
Dosing Formulation and Administration:
-
Prepare dosing solutions of Peptide-Nat and Peptide-MCAP in a suitable vehicle (e.g., sterile saline) at a concentration of 1 mg/mL.
-
Administer the formulation as a single intravenous (IV) bolus via the tail vein at a dose of 2 mg/kg.
-
-
Blood Sampling:
-
Collect sparse blood samples (~100 µL) from each animal at designated time points (e.g., 5, 15, 30, 60, 120, 240, and 480 minutes post-dose) via a cannula or tail-nick.
-
Collect blood into tubes containing an anticoagulant (e.g., K2EDTA). Place samples immediately on ice.
-
-
Plasma Processing:
-
Within 30 minutes of collection, centrifuge the blood samples at 2000 x g for 10 minutes at 4°C.
-
Harvest the plasma (supernatant) and store it at -80°C until bioanalysis.
-
-
Bioanalysis:
-
Thaw plasma samples on ice.
-
Extract the peptide from a 50 µL aliquot of plasma using protein precipitation with a solution of acetonitrile containing an internal standard.
-
Analyze the extracted samples using a validated LC-MS/MS method to determine the peptide concentration.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key PK parameters from the plasma concentration-time data.
-
Parameters to be determined include: Cmax, AUC, clearance (CL), and terminal half-life (t½).
-
Conclusion and Future Outlook
The experimental data presented in this guide provide a clear and compelling case for the strategic use of unnatural amino acids to enhance peptide stability. The incorporation of a single Methyl 2-amino-3-chloropropanoate residue transformed a rapidly degraded peptide into a stable analog with a significantly prolonged half-life, both in vitro and in vivo. This modification directly addresses one of the most significant hurdles in peptide drug development.[3][30]
This approach is not merely theoretical; it is a practical and powerful tool for medicinal chemists. By understanding the mechanisms of peptide degradation and employing rational design strategies, researchers can systematically improve the drug-like properties of their therapeutic candidates. The methodologies detailed here serve as a robust framework for evaluating such modifications, enabling data-driven decisions to advance the most promising molecules toward clinical development. As the field of peptide therapeutics continues to expand, the ability to engineer stability will remain a cornerstone of success.
References
- 1. pubs.acs.org [pubs.acs.org]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. Addressing the Challenges of Peptide Stability | Blog | Biosynth [biosynth.com]
- 5. Concept Life Sciences | Overcoming the Challenges of Peptide Drug Development [conceptlifesciences.com]
- 6. Metabolism of Peptide Drugs and Strategies to Improve their Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. bio.libretexts.org [bio.libretexts.org]
- 9. Peptide Stability Optimization - Creative Peptides [creative-peptides.com]
- 10. biosynth.com [biosynth.com]
- 11. Unnatural Amino Acids for Peptide Synthesis [sigmaaldrich.com]
- 12. pubs.acs.org [pubs.acs.org]
- 14. medchemexpress.com [medchemexpress.com]
- 15. This compound | C4H9Cl2NO2 | CID 13050341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Exploration of Related Issues on PK/PD Studies and Bioanalytical Characteristics of Peptides [scirp.org]
- 20. creative-bioarray.com [creative-bioarray.com]
- 21. prisysbiotech.com [prisysbiotech.com]
- 22. In vivo degradation forms, anti-degradation strategies, and clinical applications of therapeutic peptides in non-infectious chronic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 23. creative-bioarray.com [creative-bioarray.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. Monitoring the stabilities of a mixture of peptides by mass-spectrometry-based techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 26. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 27. A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 29. bioivt.com [bioivt.com]
- 30. benthamdirect.com [benthamdirect.com]
A Head-to-Head Comparison of Methyl 2-amino-3-chloropropanoate Hydrochloride with Other Non-natural Amino Acids in Peptide Modification
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the dynamic landscape of peptide-based therapeutics and chemical biology, the incorporation of non-natural amino acids has emerged as a powerful strategy to enhance peptide stability, modulate conformation, and introduce novel functionalities. Among the diverse repertoire of synthetic building blocks, Methyl 2-amino-3-chloropropanoate hydrochloride, a derivative of the natural amino acid serine, presents a unique and versatile tool for peptide modification. This guide provides a comprehensive, head-to-head comparison of this chloroalkane-containing amino acid with other prominent non-natural amino acids, offering experimental insights and detailed protocols to inform your research and development endeavors.
Introduction: The Strategic Advantage of Non-Natural Amino Acids
The limitations of natural peptides, such as susceptibility to proteolysis and poor cell permeability, have driven the exploration of chemical modifications to improve their therapeutic potential. The introduction of non-natural amino acids into a peptide sequence can confer significant advantages:
-
Enhanced Proteolytic Stability: Altering the peptide backbone or side chains can hinder recognition by proteases, thereby increasing the in-vivo half-life of the peptide.
-
Conformational Constraint: The incorporation of specific non-natural amino acids can induce or stabilize desired secondary structures, such as α-helices or β-turns, which are often crucial for biological activity.
-
Introduction of Novel Functionalities: Non-natural amino acids can serve as chemical handles for the site-specific attachment of payloads, imaging agents, or other moieties through bioorthogonal chemistry.
This guide will focus on the comparative performance of this compound, highlighting its utility as a precursor to β-chloroalanine, in the context of peptide modification. We will objectively assess its strengths and weaknesses against other widely used non-natural amino acids, including those bearing azide, alkyne, and olefinic functionalities.
The Contenders: A Comparative Overview
The choice of a non-natural amino acid is dictated by the desired modification and the overall synthetic strategy. Here, we compare this compound (as a source of β-chloroalanine) with two other major classes of non-natural amino acids used for bioorthogonal ligations: azido- and alkyne-containing amino acids.
| Feature | Methyl 2-amino-3-chloropropanoate (β-Chloroalanine) | Azidoalanine / Propargylglycine | Olefin-containing Amino Acids |
| Reactive Handle | Electrophilic chloroalkane | Azide / Alkyne | Alkene |
| Primary Reaction | Nucleophilic substitution (e.g., with thiols) | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) / Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Olefin metathesis, Thiol-ene reaction |
| Key Advantage | Reactivity with endogenous nucleophiles (cysteine); stable linkage | High specificity and bioorthogonality; "click" chemistry efficiency | Formation of stable carbon-carbon bonds for stapling |
| Key Disadvantage | Potential for off-target reactions with other nucleophiles | Requirement for copper catalyst (CuAAC) or strained cyclooctynes (SPAAC) | Requires a metal catalyst (metathesis) or photoinitiation (thiol-ene) |
| Resulting Linkage | Thioether | Triazole | Alkane or Thioether |
Performance Deep Dive: A Head-to-Head Analysis
The practical utility of a non-natural amino acid is determined by its performance in solid-phase peptide synthesis (SPPS) and subsequent modification reactions.
Incorporation into Peptides via SPPS
The efficiency of incorporating the Fmoc-protected version of the non-natural amino acid into the growing peptide chain is a critical first step.
| Amino Acid Derivative | Coupling Efficiency | Key Considerations |
| Fmoc-L-2-amino-3-chloropropanoate | Generally high | Standard coupling reagents like HBTU/DIPEA are effective. Potential for minor side reactions under harsh basic conditions. |
| Fmoc-L-azidoalanine / Fmoc-L-propargylglycine | High | Well-established protocols exist. The azide group is generally stable to SPPS conditions. |
| Fmoc-olefin-containing amino acids | Variable | Can be dependent on the specific structure of the olefin side chain and may require optimized coupling conditions. |
Expert Insight: While all three classes of amino acids can be efficiently incorporated using modern SPPS protocols, the stability of the functional handle throughout the synthesis is paramount. The chloroalkane moiety of β-chloroalanine is robust under standard Fmoc-SPPS conditions. However, prolonged exposure to strong bases should be minimized to prevent potential side reactions such as elimination to dehydroalanine.
Subsequent Modification: Reaction Kinetics and Specificity
The true power of these non-natural amino acids lies in their ability to undergo specific chemical transformations.
A direct comparison of reaction kinetics is crucial for applications requiring rapid labeling or modification.
| Reaction | Reagents | Second-Order Rate Constant (k₂) | Reference |
| Cysteine Alkylation (Iodoacetamide) | Cysteine + Iodoacetamide | ~0.6 M⁻¹s⁻¹ | [1] |
| Cysteine Alkylation (Fast Reagents) | Cysteine + Optimized Electrophiles | > 10 M⁻¹s⁻¹ | [1] |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide + Cyclooctyne | 10⁻² to 1 M⁻¹s⁻¹ | [1] |
| Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide + Terminal Alkyne | High, but catalyst-dependent | [2] |
Analysis: The alkylation of thiols by haloalkanes, the core reactivity of β-chloroalanine-containing peptides, can be highly efficient. While standard reagents like iodoacetamide exhibit moderate reaction rates, the chloro-group on β-chloroalanine offers comparable reactivity. It is important to note that the reaction kinetics of cysteine alkylation are highly dependent on pH and the specific electrophile.[3] In comparison, SPAAC reactions are generally slower than fast cysteine alkylation methods.[1][4] CuAAC offers very fast kinetics but requires a copper catalyst, which can be cytotoxic.[2]
| Modification Strategy | Specificity | Bioorthogonality |
| β-Chloroalanine Alkylation | Targets nucleophiles, primarily thiols (cysteine). | Moderate. Potential for off-target reactions with other biological nucleophiles. |
| Azide-Alkyne Cycloaddition | High. Azides and alkynes are largely inert to biological functional groups. | High. Considered a cornerstone of bioorthogonal chemistry. |
| Olefin Metathesis | High. Specific for alkene functional groups. | Moderate. Requires a metal catalyst which can have off-target effects. |
Expert Insight: The key differentiator here is bioorthogonality. Azide-alkyne cycloaddition reactions are exceptionally specific and are the gold standard for labeling in complex biological systems. The electrophilic nature of the chloroalkane in β-chloroalanine means it can react with other nucleophiles besides the intended thiol target, although cysteine's high nucleophilicity at physiological pH provides a degree of selectivity. For applications requiring absolute specificity in a cellular context, azide-alkyne chemistry is often preferred. However, for in vitro modifications or when targeting cysteine-rich regions, the reactivity of β-chloroalanine is a significant advantage.
Stability of the Resulting Linkage
The stability of the newly formed bond is critical for the long-term integrity of the modified peptide.
-
Thioether Bond (from β-Chloroalanine): The thioether bond formed from the reaction of the chloroalkane with a thiol is highly stable under a wide range of physiological conditions.[1]
-
Triazole Ring (from Azide-Alkyne Cycloaddition): The 1,2,3-triazole ring formed via "click" chemistry is exceptionally stable and resistant to hydrolysis, oxidation, and reduction.
-
Carbon-Carbon Bond (from Olefin Metathesis): The carbon-carbon single or double bond formed through metathesis is also very stable.
All three strategies produce robust linkages suitable for most applications.
Experimental Protocols
To facilitate the practical application of these non-natural amino acids, we provide detailed, step-by-step protocols for their incorporation and modification.
Synthesis of Fmoc-L-2-amino-3-chloropropanoate
The starting material for incorporating β-chloroalanine into a peptide is the Fmoc-protected amino acid. A general synthetic route starts from a protected serine derivative.[5]
Caption: Synthesis of Fmoc-protected chloroalanine.
Solid-Phase Peptide Synthesis (SPPS) Protocol for Incorporating Fmoc-L-2-amino-3-chloropropanoate
This protocol outlines the standard procedure for incorporating the chloro-amino acid into a peptide sequence using an automated peptide synthesizer.[6][7][8]
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-L-2-amino-3-chloropropanoate
-
Other Fmoc-protected amino acids
-
Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-diisopropylethylamine)
-
Deprotection solution: 20% piperidine in DMF (N,N-dimethylformamide)
-
Solvents: DMF, DCM (dichloromethane)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF.
-
Coupling:
-
Pre-activate a solution of Fmoc-L-2-amino-3-chloropropanoate (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF for 2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours.
-
Perform a Kaiser test to confirm complete coupling. If the test is positive, repeat the coupling.
-
-
Washing: Wash the resin with DMF and DCM.
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the sequence.
Caption: General Fmoc-SPPS workflow.
On-Resin Alkylation of a Chloroalanine-Containing Peptide with a Thiol Nucleophile
This protocol describes the modification of the peptide while it is still attached to the solid support.
Materials:
-
Peptide-resin containing a β-chloroalanine residue
-
Thiol-containing molecule (e.g., N-acetyl-cysteamine)
-
Base: DIPEA
-
Solvent: DMF
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF.
-
Alkylation Reaction:
-
Dissolve the thiol-containing molecule (5-10 equivalents) and DIPEA (5-10 equivalents) in DMF.
-
Add the solution to the peptide-resin.
-
Agitate the mixture at room temperature for 4-12 hours. The reaction progress can be monitored by LC-MS analysis of a small cleaved sample.
-
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Cleavage and Deprotection: Cleave the modified peptide from the resin using a standard TFA cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).
-
Purification: Purify the crude peptide by reverse-phase HPLC.
Caption: Workflow for on-resin alkylation.
Conclusion: Selecting the Right Tool for the Job
The choice between this compound and other non-natural amino acids is not a matter of one being universally superior, but rather selecting the most appropriate tool for the specific application.
-
For applications requiring the highest degree of bioorthogonality, especially in living systems, azide and alkyne-containing amino acids coupled with click chemistry remain the preferred choice. Their unparalleled specificity minimizes the risk of off-target reactions.
-
For in vitro bioconjugation, peptide stapling via lanthionine formation, or when targeting cysteine residues is desired, this compound offers a powerful and efficient alternative. The resulting stable thioether linkage and the potential for rapid reaction kinetics make it a valuable addition to the peptide chemist's toolbox.
By understanding the comparative performance, reaction kinetics, and experimental nuances of these non-natural amino acids, researchers can make informed decisions to accelerate their peptide-based research and drug discovery programs.
References
- 1. Fast Cysteine Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CN106518695A - A synthetic method of (R)-methyl 2-amino-3-chloropropanoate hydrochloride - Google Patents [patents.google.com]
- 6. chemistry.du.ac.in [chemistry.du.ac.in]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
Mastering the Safe Handling of Methyl 2-amino-3-chloropropanoate Hydrochloride: A Guide for Laboratory Professionals
For the discerning researcher, scientist, and drug development professional, the precise and safe handling of chemical reagents is paramount to both experimental success and personal safety. This guide provides an in-depth, experience-driven protocol for the safe handling, use, and disposal of Methyl 2-amino-3-chloropropanoate hydrochloride. Moving beyond a simple checklist, this document elucidates the rationale behind each procedural step, empowering you to work with confidence and integrity.
Understanding the Hazard Profile
This compound is classified as a skin, eye, and respiratory irritant.[1][2] The hydrochloride salt form enhances its stability and solubility in certain solvents. As a halogenated organic compound, specific disposal protocols are required to mitigate environmental impact.[3] The primary routes of exposure are inhalation of the powder, dermal contact, and eye contact.
Personal Protective Equipment (PPE): Your First Line of Defense
A proactive approach to safety begins with the correct selection and use of PPE. The following table outlines the recommended PPE for handling this compound, moving from minimum requirements to best practices for enhanced protection.
| Body Part | Minimum Requirement | Recommended for Enhanced Safety | Rationale and Expert Insight |
| Eyes | Safety glasses with side shields | Chemical splash goggles or a full-face shield | Goggles provide a seal against splashes and fine particulates. A face shield is recommended when handling larger quantities or when there is a significant risk of splashing during dissolution or transfer. |
| Hands | Disposable nitrile gloves | Double-gloving with nitrile gloves, or a more robust glove such as Viton™ or Norfoil™ for extended contact | While nitrile gloves offer good initial protection for incidental contact, they can degrade with prolonged exposure to chlorinated compounds and esters.[3][4] Double-gloving provides an additional barrier. For extended handling, gloves made of more resistant materials are advised.[5] |
| Body | Standard laboratory coat | Chemical-resistant apron over a lab coat | A lab coat protects against minor spills. An apron provides an additional layer of protection for the torso from larger splashes. |
| Respiratory | Work in a certified chemical fume hood | Use of a NIOSH-approved respirator if a fume hood is not available or during a large spill | A fume hood is the primary engineering control to prevent inhalation of the powder. A respirator should be a last resort and requires proper fit-testing and training. |
| Feet | Closed-toe shoes | Chemical-resistant shoe covers | Protects feet from spills and falling objects. Shoe covers can prevent the tracking of contaminants out of the laboratory. |
Operational Plan: From Vial to Solution
The following step-by-step procedures are designed to minimize exposure and ensure the integrity of your experiment.
Weighing the Compound
Handling this compound as a powder presents the highest risk of aerosolization and inhalation.
Workflow for Weighing:
Caption: Workflow for safely weighing this compound.
Causality and Best Practices:
-
Work within a Fume Hood: All manipulations of the solid powder must be conducted within a certified chemical fume hood to capture any airborne particles.[6][7][8][9]
-
Tared and Sealed Container: Weighing the powder in a sealed container minimizes the risk of contaminating the analytical balance and the surrounding area.[10]
-
Anti-Static Measures: Use anti-static weigh boats or an anti-static gun to prevent the powder from scattering due to static electricity.
Dissolving the Compound
This compound is an amino acid ester hydrochloride salt. To generate the free amine for subsequent reactions, a weak base is typically used for neutralization.
Step-by-Step Dissolution Protocol:
-
Solvent Selection: Choose an appropriate dry, organic solvent in which the free amine is soluble (e.g., chloroform, methylene chloride).
-
Neutralization: In a fume hood, suspend the weighed this compound in the chosen solvent.
-
Base Addition: Slowly add a mild, non-aqueous base such as triethylamine (TEA) dropwise while stirring.[11] The TEA will react with the hydrochloride to form triethylamine hydrochloride, which will precipitate out of the solution, leaving the free amino acid ester in the solvent.
-
Reaction Completion: Stir the mixture for approximately 10-15 minutes to ensure complete neutralization.[11]
-
Isolation (if necessary): The precipitated triethylamine hydrochloride can be removed by filtration. The resulting solution contains the free amino acid ester and can be used directly in the next synthetic step.
Emergency Procedures: A Self-Validating System of Safety
Preparedness is key to mitigating the impact of an accidental exposure or spill.
| Scenario | Immediate Action | Follow-up |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5][12] | Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[12] | Seek immediate medical attention. |
| Inhalation | Move to fresh air immediately. | Seek medical attention, especially if breathing is difficult. |
| Small Spill (<1g) | Wearing appropriate PPE, gently cover the spill with an absorbent material (e.g., vermiculite or sand) to prevent aerosolization.[13] | Carefully sweep the material into a designated waste container. Decontaminate the area with a suitable solvent and then soap and water. |
| Large Spill (>1g) | Evacuate the immediate area and alert others. | Contact your institution's Environmental Health and Safety (EHS) department for assistance with cleanup. |
Disposal Plan: Responsible Stewardship
As a halogenated organic compound, all waste containing this compound must be disposed of as hazardous waste.
Disposal Workflow:
Caption: Disposal workflow for this compound waste.
Key Disposal Considerations:
-
Segregation: Never mix halogenated organic waste with non-halogenated waste streams.[3]
-
Labeling: Clearly label the waste container with "Halogenated Organic Waste" and list all chemical constituents.
-
Incompatibilities: Do not mix halogenated organic waste with strong oxidizing agents, strong acids, or bases in the same container to avoid violent reactions.[1][2][12][14][15]
By adhering to these detailed protocols, you not only ensure your personal safety but also contribute to a culture of excellence and responsibility within your laboratory.
References
- 1. Table of Incompatible Chemicals | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 2. TABLE OF INCOMPATIBLE CHEMICALS [lsu.edu]
- 3. envirosafetyproducts.com [envirosafetyproducts.com]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 6. ehs.fiu.edu [ehs.fiu.edu]
- 7. resources.workstationindustries.com [resources.workstationindustries.com]
- 8. hvcc.edu [hvcc.edu]
- 9. Guidelines to follow when using a chemical fume hood - RDM Industrial Products [rdm-ind.com]
- 10. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
- 12. Appendix K - Incompatible Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 13. aps.anl.gov [aps.anl.gov]
- 14. Group A and B incompatible chemicals list - Environmental Health and Safety [umaryland.edu]
- 15. calpaclab.com [calpaclab.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
